molecular formula C38H34P2Pt B1143563 Ethylenebis(triphenylphosphine)platinum(0) CAS No. 12120-15-9

Ethylenebis(triphenylphosphine)platinum(0)

Cat. No.: B1143563
CAS No.: 12120-15-9
M. Wt: 747.7
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Description

Ethylenebis(triphenylphosphine)platinum(0) is a useful research compound. Its molecular formula is C38H34P2Pt and its molecular weight is 747.7. The purity is usually 95%.
BenchChem offers high-quality Ethylenebis(triphenylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenebis(triphenylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene;platinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUASTIKPBCXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338570
Record name Ethylenebis(triphenylphosphine)platinum(0)
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Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12120-15-9
Record name Ethylenebis(triphenylphosphine)platinum(0)
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Record name Ethylenebis(triphenylphosphine)platinum(0)
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Ethylenebis(triphenylphosphine)platinum(0), a key precursor and catalyst in organometallic chemistry. With the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), this Platinum(0) complex is a cornerstone for researchers in catalysis, materials science, and drug development. This document details two reliable synthetic methodologies, rooted in fundamental inorganic principles: the reductive phosphination of a Platinum(II) salt and the direct ligand displacement from a pre-existing Platinum(0) complex. We offer field-proven, step-by-step protocols for each method, explain the causality behind experimental choices, and provide a thorough guide to the analytical techniques required for structural verification and purity assessment, with a focus on multinuclear NMR spectroscopy and X-ray crystallography.

Introduction and Strategic Overview

Ethylenebis(triphenylphosphine)platinum(0) is a versatile 16-electron, square planar Platinum(0) complex. The platinum center is coordinated to two bulky triphenylphosphine ligands and one ethylene molecule. The ethylene ligand is bound in a η²-fashion and is relatively labile, making this complex an excellent starting material for the synthesis of other platinum compounds via ligand exchange reactions.[1] It serves as a potent catalyst for important organic transformations, including hydrosilylation, and is a valuable reagent for studying oxidative addition mechanisms.[2]

The synthesis of this complex can be approached from two mechanistically distinct perspectives, each offering advantages depending on the available starting materials and desired scale.

  • Strategy A: Reductive Phosphination. This is the most common and cost-effective method, starting from an inexpensive and stable Platinum(II) salt, typically potassium tetrachloroplatinate(II) (K₂PtCl₄). The core of this strategy is the in-situ reduction of Pt(II) to Pt(0) in the presence of the coordinating triphenylphosphine ligands. A mild reducing agent, such as ethanol or hydrazine, is employed. The subsequent introduction of ethylene gas leads to the formation of the desired product.

  • Strategy B: Ligand Displacement. This approach begins with a stable, pre-formed Platinum(0) complex, most commonly Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]. In this case, the synthesis is a straightforward ligand substitution reaction where two of the four triphenylphosphine ligands are displaced by ethylene. This method is often cleaner and faster but relies on a more expensive and air-sensitive precursor.

Synthetic Methodologies: Protocols and Mechanistic Insights

Protocol 1: Reductive Phosphination from K₂PtCl₄

This method represents the most fundamental synthesis, building the complex from a basic platinum salt. The choice of a mild reducing agent is critical to prevent over-reduction to platinum metal. Ethanol serves as both the solvent and the reducing agent, being oxidized to acetaldehyde in the process.

Reaction Scheme:

K₂[PtCl₄] + 2PPh₃ + C₂H₅OH/C₂H₄ → [Pt(C₂H₄)(PPh₃)₂] + 2KCl + CH₃CHO + HCl + H₂O

Experimental Protocol:

  • Inert Atmosphere: All glassware must be oven-dried and the entire procedure conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.[3] Solvents should be deoxygenated prior to use.

  • Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, suspend potassium tetrachloroplatinate(II) (K₂PtCl₄, 1.0 g, 2.41 mmol) and triphenylphosphine (PPh₃, 2.53 g, 9.64 mmol, 4 equivalents) in absolute ethanol (100 mL).

  • Reduction & Coordination: Heat the orange-red suspension to reflux with vigorous stirring. The color of the solution will gradually lighten to yellow as the Pt(II) is reduced and the intermediate platinum-phosphine complexes form. Maintain reflux for 2-3 hours.

  • Ethylene Introduction: Cool the solution to room temperature. Bubble ethylene gas gently through the stirred yellow solution for 30-45 minutes. A pale-yellow or off-white precipitate will begin to form. The choice to introduce ethylene after the initial reduction ensures that the primary coordination sphere is occupied by the phosphine ligands before the more labile ethylene is introduced.

  • Isolation: Stop the ethylene flow and cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by filtration under inert atmosphere. Wash the precipitate sequentially with cold absolute ethanol (3 x 20 mL), deionized water (2 x 20 mL) to remove any remaining KCl, and finally with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting fine, light-yellow to beige powder under high vacuum for several hours. The typical yield is 75-85%.

Protocol 2: Ligand Displacement from Pt(PPh₃)₄

This protocol is ideal for rapid, small-scale synthesis when high purity is paramount and the precursor is readily available. The driving force is the displacement of two PPh₃ ligands by ethylene.

Experimental Protocol:

  • Inert Atmosphere: This procedure is highly sensitive to air, as the precursor and product are both prone to oxidation. Strict adherence to inert atmosphere techniques is mandatory.

  • Reaction Setup: In a 100 mL Schlenk flask, dissolve Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄, 1.0 g, 0.80 mmol) in deoxygenated toluene or benzene (50 mL) at room temperature. This should result in a clear, yellow solution.

  • Ligand Exchange: Bubble ethylene gas gently through the stirred solution for 20-30 minutes. The color of the solution will lighten, and a crystalline white or off-white solid will precipitate.

  • Isolation and Purification: Cease the ethylene flow and reduce the solvent volume under vacuum to approximately 10-15 mL to encourage further precipitation. Add deoxygenated n-hexane (30 mL) to complete the precipitation.

  • Final Steps: Collect the solid by filtration, wash with n-hexane (3 x 15 mL), and dry under high vacuum. The yield is typically quantitative.

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of Ethylenebis(triphenylphosphine)platinum(0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing this complex in solution. Due to the C₂ symmetry of the molecule, the two phosphine ligands are chemically equivalent.

  • ³¹P{¹H} NMR: This is the most diagnostic technique. The spectrum should show a single sharp resonance, indicating the equivalence of the two phosphorus atoms.[4] This signal will be flanked by "satellites" due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The large magnitude of the one-bond coupling constant is characteristic of phosphines directly bound to platinum.[5]

  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the phenyl protons of the triphenylphosphine ligands. The coordinated ethylene protons will appear as a broad singlet, often with platinum satellites, at a significantly upfield chemical shift (δ ≈ 2.0-2.5 ppm) compared to free ethylene (δ = 5.25 ppm). This upfield shift is a hallmark of olefin coordination to an electron-rich metal center.

  • ¹⁹⁵Pt NMR: While less common due to the low receptivity of the nucleus, ¹⁹⁵Pt NMR provides direct information about the platinum's chemical environment. The spectrum will show a triplet due to coupling with the two equivalent phosphorus nuclei.

NMR Data Summary
Nucleus Expected Chemical Shift (δ) & Coupling (J)
³¹P{¹H}~24 ppm (singlet with ¹⁹⁵Pt satellites)[6]
¹J(¹⁹⁵Pt-¹³P)~3500-3600 Hz[6]
¹H~7.2-7.8 ppm (multiplet, 30H, PPh₃), ~2.2 ppm (broad singlet with ¹⁹⁵Pt satellites, 4H, C₂H₄)
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure. The complex crystallizes in the monoclinic system, space group P2₁/a.[7] The geometry around the platinum atom is essentially square planar, with the two phosphorus atoms and the midpoint of the ethylene C=C bond occupying three coordination sites.

Key Crystallographic Parameters
Parameter Value
Crystal SystemMonoclinic[7]
Space GroupP2₁/a[7]
Pt-P bond lengths~2.28 - 2.30 Å[6]
Pt-C (ethylene) bond lengths~2.08 - 2.09 Å[6]
C=C (ethylene) bond length~1.43 Å[7]

The elongation of the ethylene C=C bond from its value in the free molecule (1.34 Å) is a critical piece of evidence for the Dewar-Chatt-Duncanson model of olefin binding, indicating significant π-backbonding from the electron-rich Pt(0) center into the π* orbital of the ethylene ligand.

Physical Properties, Handling, and Safety

Physical and Safety Data
Property Value
Appearance Light yellow to beige powder/crystals
Molecular Formula C₃₈H₃₄P₂Pt
Molecular Weight 747.70 g/mol
Melting Point 129-132 °C (with decomposition)
Solubility Soluble in benzene, toluene; sparingly soluble in ethers; insoluble in alcohols, water.
Stability Air and moisture sensitive. Decomposes upon exposure to air, turning brown. Should be stored under an inert atmosphere at low temperature.
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338

Handling: Due to its sensitivity, Ethylenebis(triphenylphosphine)platinum(0) must be handled and stored exclusively under an inert atmosphere (glovebox or Schlenk line). Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Visualized Workflows and Structures

Synthesis Scheme

Synthesis cluster_reactants Reactants K2PtCl4 K₂[PtCl₄] Intermediate_Pt_Complex Pt(0)-PPh₃ Intermediate K2PtCl4->Intermediate_Pt_Complex Reflux PPh3 2 x PPh₃ PPh3->Intermediate_Pt_Complex Reflux EtOH Ethanol (Solvent/Reductant) EtOH->Intermediate_Pt_Complex Reflux Ethylene Ethylene (C₂H₄) Product [Pt(C₂H₄)(PPh₃)₂] Ethylene->Product Byproducts KCl, CH₃CHO, HCl Intermediate_Pt_Complex->Product + C₂H₄ (gas)

Caption: Reaction scheme for the reductive phosphination synthesis.

Experimental Workflow

Workflow start Combine K₂PtCl₄, PPh₃ in Ethanol reflux Heat to Reflux (2-3 hours) start->reflux Step 1 cool_gas Cool to RT & Bubble Ethylene Gas (30-45 min) reflux->cool_gas Step 2 precipitate Cool in Ice Bath (30 min) cool_gas->precipitate Step 3 filter Filter under Inert Atmosphere precipitate->filter Step 4 wash Wash with Ethanol, Water, & Ether filter->wash Step 5 dry Dry under High Vacuum wash->dry Step 6 end Pure [Pt(C₂H₄)(PPh₃)₂] dry->end Final Product

Sources

An In-depth Technical Guide to the Structural Analysis of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive structural analysis of ethylenebis(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh₃)₂(C₂H₄). As a cornerstone Pt(0) olefin complex, its structural elucidation is paramount for understanding its reactivity and catalytic prowess. This document offers an in-depth exploration of its synthesis, molecular architecture, and spectroscopic characterization. We delve into the causality behind experimental choices in X-ray crystallography, ³¹P Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting field-proven insights and detailed, self-validating protocols. This guide is intended to be a vital resource for researchers leveraging platinum-group metal complexes in catalysis and drug development.

Introduction: The Significance of Pt(PPh₃)₂(C₂H₄)

Ethylenebis(triphenylphosphine)platinum(0) is a versatile organometallic compound that serves as a crucial precursor and catalyst in a myriad of organic transformations. Its utility stems from the labile nature of the ethylene ligand, which is readily displaced by other coordinating species, and the ability of the platinum(0) center to undergo oxidative addition reactions.[1] A thorough understanding of its three-dimensional structure is therefore not merely academic; it directly informs the rational design of catalysts and the prediction of reaction pathways. This guide will systematically dissect the structural facets of this pivotal complex.

Synthesis and Handling: Foundational Knowledge

The reliable synthesis and proper handling of Pt(PPh₃)₂(C₂H₄) are prerequisites for any meaningful structural or reactivity studies.

Synthetic Protocol

The synthesis of ethylenebis(triphenylphosphine)platinum(0) is typically achieved through the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene. A common and effective method involves the reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄).

Experimental Protocol: Synthesis of Pt(PPh₃)₂(C₂H₄)

  • Preparation of the Platinum Precursor Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of deoxygenated water.

  • Ligand Addition: In a separate Schlenk flask, dissolve triphenylphosphine (PPh₃) in warm, deoxygenated ethanol.

  • Reduction and Ethylene Purge: Add the ethanolic PPh₃ solution to the aqueous K₂PtCl₄ solution with vigorous stirring. A yellow precipitate of dichlorobis(triphenylphosphine)platinum(II) ([PtCl₂(PPh₃)₂]) will form. To this suspension, add a solution of a reducing agent, such as hydrazine hydrate or sodium borohydride, dropwise.

  • Ethylene Introduction: While maintaining vigorous stirring, bubble ethylene gas through the reaction mixture. The yellow suspension will gradually turn into a white or off-white precipitate of the desired product.

  • Isolation and Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with deoxygenated water, followed by cold, deoxygenated ethanol, and finally with diethyl ether.

  • Drying and Storage: Dry the product under vacuum. Store the resulting white, crystalline solid under an inert atmosphere at a low temperature to prevent decomposition.

Causality in Experimental Choices:

  • Inert Atmosphere: The platinum(0) center in the final product is susceptible to oxidation by atmospheric oxygen. Performing the synthesis under an inert atmosphere is crucial to prevent the formation of platinum oxides and other side products.

  • Deoxygenated Solvents: Similarly, dissolved oxygen in the solvents can lead to unwanted oxidation. Deoxygenating the solvents by purging with an inert gas or by freeze-pump-thaw cycles is essential for obtaining a pure product.

  • Stepwise Addition of Reagents: The controlled, stepwise addition of the reducing agent and the subsequent introduction of ethylene gas allow for the sequential formation of the Pt(II)-phosphine complex followed by reduction and coordination of the ethylene ligand, maximizing the yield of the target compound.

Stability and Handling

Ethylenebis(triphenylphosphine)platinum(0) is a moderately air-sensitive solid and should be handled using standard Schlenk line or glovebox techniques.[2] It has a reported melting point of 129-132 °C with decomposition. For long-term storage, it is advisable to keep the compound in a sealed container under an inert atmosphere in a refrigerator or freezer.

Molecular Structure: An X-ray Crystallographic Perspective

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and allowing for the detailed analysis of bond lengths and angles.

The crystal structure of Pt(PPh₃)₂(C₂H₄) reveals a nearly trigonal planar geometry around the platinum atom.[3][4] The platinum center is coordinated to the two phosphorus atoms of the triphenylphosphine ligands and the two carbon atoms of the ethylene ligand.

Diagram: Molecular Structure of Pt(PPh₃)₂(C₂H₄)

Caption: A simplified representation of the core structure of Ethylenebis(triphenylphosphine)platinum(0).

Table 1: Key Crystallographic Data for Pt(PPh₃)₂(C₂H₄)

ParameterValueReference
Crystal SystemMonoclinic[3][4]
Space GroupP2₁/a[3][4]
a (Å)16.46(3)[3]
b (Å)10.85(2)[3]
c (Å)17.85(3)[3]
β (°)100.5(1)[3]
Z4[3][4]

Table 2: Selected Bond Lengths and Angles

BondDistance (Å)AngleAngle (°)Reference
Pt-P(1)2.269(2)P(1)-Pt-P(2)101.59(7)[3]
Pt-P(2)2.271(2)P(1)-Pt-C(1)115.7(3)[3]
Pt-C(1)2.111(8)P(2)-Pt-C(2)116.0(3)[3]
Pt-C(2)2.113(8)C(1)-Pt-C(2)38.8(3)[3]
C(1)-C(2)1.434(13)[3]

Expert Insights into the Crystallographic Data:

  • Pt-P Bond Lengths: The Pt-P bond lengths are typical for platinum(0)-phosphine complexes and are indicative of strong σ-donation from the phosphorus atoms to the platinum center.

  • Pt-C and C-C Bond Lengths: The Pt-C bond distances and the elongated C-C bond length of the ethylene ligand (compared to free ethylene, ~1.34 Å) are characteristic of the Dewar-Chatt-Duncanson model of olefin coordination. This model posits a synergistic bonding mechanism involving σ-donation from the ethylene π-orbital to an empty d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the ethylene π*-antibonding orbital. This back-donation weakens and lengthens the C-C bond.

  • Coordination Geometry: The P-Pt-P angle is significantly larger than the idealized 120° of a perfect trigonal planar geometry, a consequence of the steric bulk of the triphenylphosphine ligands.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal of Pt(PPh₃)₂(C₂H₄). Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) to prevent crystal degradation during data collection at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality. Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects, and for absorption if necessary.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.

  • Validation: Assess the quality of the final structural model using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

Diagram: X-ray Crystallography Workflow

xray_workflow cluster_exp Experimental cluster_proc Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_coll X-ray Data Collection mount->data_coll integrate Data Integration & Scaling data_coll->integrate solve Structure Solution (Direct Methods) integrate->solve refine Structure Refinement solve->refine validate Model Validation refine->validate analysis Structural Analysis (Bond Lengths, Angles) validate->analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Characterization: Probing the Electronic Environment

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable insights into the electronic environment and dynamic behavior of the molecule in solution.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an exceptionally powerful tool for characterizing phosphine-containing complexes. The chemical shift (δ) and coupling constants (J) are highly sensitive to the coordination environment of the phosphorus atoms.

For Pt(PPh₃)₂(C₂H₄), the ³¹P{¹H} NMR spectrum typically shows a single resonance, indicating that the two triphenylphosphine ligands are chemically equivalent in solution on the NMR timescale. This resonance is flanked by satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).

Table 3: Typical ³¹P NMR Data for Pt(PPh₃)₂(C₂H₄)

ParameterValueReference
δ (ppm)~24.34[5]
¹J(¹⁹⁵Pt-¹³P) (Hz)~3561[5]

Interpreting the ³¹P NMR Data:

  • Chemical Shift (δ): The chemical shift is influenced by the electron density at the phosphorus nucleus. Coordination to the electron-rich platinum(0) center results in a characteristic upfield or downfield shift compared to free triphenylphosphine (δ ≈ -5 ppm).

  • ¹J(¹⁹⁵Pt-¹³P) Coupling Constant: The magnitude of the one-bond coupling constant is a direct measure of the s-character of the Pt-P bond. A large ¹J(¹⁹⁵Pt-¹³P) value, as observed for this complex, is indicative of a strong Pt-P bond.

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

  • Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small amount (5-10 mg) of Pt(PPh₃)₂(C₂H₄) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the ³¹P frequency.

  • Data Acquisition: Acquire the ³¹P spectrum with proton decoupling. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and reference it to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups and for studying the nature of the metal-ligand bonding.

In the IR spectrum of Pt(PPh₃)₂(C₂H₄), the characteristic vibrations of the triphenylphosphine ligands and the coordinated ethylene are observed.

Table 4: Key IR Vibrational Frequencies for Pt(PPh₃)₂(C₂H₄)

Vibrational ModeFrequency (cm⁻¹)Significance
P-Ph stretch~1090-1100Characteristic of triphenylphosphine
C-H out-of-plane bend (ethylene)~700-800Indicates coordinated ethylene
C=C stretch (ethylene)~1410-1430Weakened and shifted to lower frequency compared to free ethylene (~1623 cm⁻¹), consistent with π-back-donation.

Insights from IR Spectroscopy:

  • Triphenylphosphine Bands: The numerous bands associated with the phenyl groups of the triphenylphosphine ligands can be complex, but their presence confirms the coordination of these ligands.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid Pt(PPh₃)₂(C₂H₄) sample directly onto the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum. Identify the characteristic vibrational bands.

Reactivity and Catalytic Applications: The Structural Basis

The structural features of Pt(PPh₃)₂(C₂H₄) are directly responsible for its rich reactivity and broad utility in catalysis.

  • Ligand Substitution: The labile ethylene ligand is readily displaced by a wide range of other ligands, including alkynes, allenes, and other olefins, making it a valuable starting material for the synthesis of other platinum(0) complexes.[7]

  • Oxidative Addition: The electron-rich platinum(0) center is nucleophilic and readily undergoes oxidative addition with a variety of electrophiles, such as organic halides and strong proton acids.[1] This reactivity is central to its role in many catalytic cycles.

  • Catalysis: Pt(PPh₃)₂(C₂H₄) and its derivatives are effective catalysts for a range of reactions, including hydrosilylation, hydroformylation, and C-C bond-forming cross-coupling reactions. The ability of the platinum center to cycle between the 0 and +2 oxidation states is a key feature of these catalytic processes.

Diagram: Catalytic Cycle Involving a Pt(0) Complex

catalytic_cycle Pt0 Pt(0)L₂ OxAdd Oxidative Addition (A-B) Pt0->OxAdd A-B PtII A-Pt(II)L₂-B OxAdd->PtII Subst Substrate Coordination (C) PtII->Subst C PtII_Subst A-Pt(II)L₂(C)-B Subst->PtII_Subst Insert Migratory Insertion PtII_Subst->Insert PtII_Insert AC-Pt(II)L₂-B Insert->PtII_Insert RedElim Reductive Elimination PtII_Insert->RedElim RedElim->Pt0 AC-B

Sources

An In-depth Technical Guide to the Chemical Properties of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a cornerstone organometallic complex in the field of inorganic chemistry and catalysis.[1][2][3] Its significance stems from the unique interplay between the platinum(0) center, the bulky triphenylphosphine ligands, and the labile ethylene ligand. This guide provides a comprehensive exploration of its chemical properties, moving beyond a simple recitation of facts to delve into the causal relationships that govern its synthesis, structure, and reactivity. The insights provided herein are intended to empower researchers to leverage the full potential of this versatile platinum complex in their synthetic and catalytic endeavors.

Synthesis and Structural Elucidation: A Foundation of Stability and Reactivity

The preparation and characterization of Ethylenebis(triphenylphosphine)platinum(0) are fundamental to understanding its subsequent chemical behavior. The most common synthetic routes involve the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Ethylenebis(triphenylphosphine)platinum(0)

Objective: To synthesize Ethylenebis(triphenylphosphine)platinum(0) from a platinum(II) salt.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Ethanol (absolute)

  • Hydrazine hydrate or sodium borohydride (reducing agent)

  • Ethylene gas

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve potassium tetrachloroplatinate(II) in ethanol.

  • Add a stoichiometric excess of triphenylphosphine to the solution. This will initially form the platinum(II) complex, cis-dichlorobis(triphenylphosphine)platinum(II).

  • Introduce a reducing agent, such as hydrazine hydrate or sodium borohydride, to the reaction mixture to reduce the platinum(II) center to platinum(0).

  • Bubble ethylene gas through the solution. The ethylene will displace other ligands and coordinate to the platinum(0) center.

  • The product, Ethylenebis(triphenylphosphine)platinum(0), will precipitate from the solution as a light yellow to beige powder.[4]

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality in Synthesis: The choice of a platinum(II) precursor is crucial as it is readily available and easily reduced. The excess triphenylphosphine serves a dual purpose: it acts as a ligand to stabilize the platinum center and helps to drive the reaction towards the desired product. The ethylene atmosphere is essential for the final coordination step.

Molecular Structure and Bonding

The molecular structure of Ethylenebis(triphenylphosphine)platinum(0) has been extensively studied, primarily through X-ray crystallography.[5][6] The complex adopts a trigonal planar geometry around the central platinum atom.

Diagram 1: Molecular Structure of Ethylenebis(triphenylphosphine)platinum(0)

G Pt Pt P1 P Pt->P1 P2 P Pt->P2 C1 C Pt->C1 C2 C Pt->C2 Ph11 Ph P1->Ph11 Ph12 Ph P1->Ph12 Ph13 Ph P1->Ph13 Ph21 Ph P2->Ph21 Ph22 Ph P2->Ph22 Ph23 Ph P2->Ph23 C1->C2

A representation of the coordination around the platinum center.

The bonding in this complex is best described by the Dewar-Chatt-Duncanson model.[6] There is a synergistic interaction involving:

  • σ-donation: The filled π-orbital of the ethylene molecule donates electron density to a vacant d-orbital on the platinum atom.

  • π-backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* antibonding orbital of the ethylene molecule.

This backbonding is significant and results in a lengthening of the C-C bond in the coordinated ethylene molecule compared to free ethylene, indicating a degree of "metallacyclopropane" character.[5][6] The strength of this interaction is influenced by the electron-donating ability of the phosphine ligands.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing Ethylenebis(triphenylphosphine)platinum(0).

Nucleus Chemical Shift (δ) Coupling Constants Interpretation
³¹P ~24.34 ppm¹J(¹⁹⁵Pt-¹³P) ≈ 3561 HzThe singlet with platinum satellites indicates that the two triphenylphosphine ligands are chemically equivalent.[5] The large coupling constant is characteristic of a direct Pt-P bond.
¹⁹⁵Pt Varies¹J(¹⁹⁵Pt-¹³P) ≈ 3561 HzThe ¹⁹⁵Pt NMR spectrum provides direct information about the platinum's chemical environment.
¹H & ¹³C Complex multiplets-The signals for the phenyl groups of the phosphine ligands and the ethylene protons and carbons are present.

Table 1: Key NMR Spectroscopic Data for Ethylenebis(triphenylphosphine)platinum(0)

Reactivity: A Gateway to Diverse Platinum Chemistry

The chemical reactivity of Ethylenebis(triphenylphosphine)platinum(0) is dominated by two primary pathways: ligand substitution and oxidative addition. The lability of the ethylene ligand makes it an excellent starting material for the synthesis of other platinum(0) complexes.

Ligand Substitution Reactions

The ethylene ligand can be readily displaced by other ligands, particularly those with stronger π-accepting capabilities or greater steric bulk. This makes it a versatile precursor for a wide range of Pt(PPh₃)₂L complexes.[7]

General Reaction: [(C₆H₅)₃P]₂Pt(H₂C=CH₂) + L → [(C₆H₅)₃P]₂Pt(L) + H₂C=CH₂

Where L can be:

  • Alkynes

  • Alkenes with electron-withdrawing groups[5]

  • Fullerenes[8]

  • Other phosphines or arsines

Diagram 2: Ligand Substitution Workflow

G start [(PPh₃)₂Pt(C₂H₄)] reactant + Ligand (L) start->reactant product [(PPh₃)₂Pt(L)] reactant->product byproduct + C₂H₄ product->byproduct

Displacement of the ethylene ligand by a new ligand (L).

The ease of substitution is a direct consequence of the relatively weak Pt-ethylene bond compared to the bonds formed with other incoming ligands.

Oxidative Addition Reactions

A hallmark of d¹⁰ platinum(0) complexes is their ability to undergo oxidative addition. In this process, a molecule A-B adds to the platinum center, which is formally oxidized from Pt(0) to Pt(II), and the coordination number increases.

General Reaction: [(C₆H₅)₃P]₂Pt(H₂C=CH₂) + A-B → cis-[Pt(A)(B)(PPh₃)₂] + H₂C=CH₂

This reaction is favorable for a wide variety of substrates, including:

  • Halogens (X₂): Forms dihalide complexes.

  • Alkyl and Aryl Halides (R-X): A key step in many cross-coupling reactions.[9]

  • Acids (H-X): Protonation of the platinum center can occur, as seen in reactions with strong acids like triflic acid, which can lead to the formation of ethane.[10][11][12]

  • Silicon-Hydrogen Bonds (Si-H): Important in hydrosilylation catalysis.[7]

The mechanism often involves the initial displacement of ethylene, followed by the oxidative addition to the resulting 14-electron intermediate, [Pt(PPh₃)₂].[13]

Reaction with Strong Acids

The reaction of Ethylenebis(triphenylphosphine)platinum(0) with strong proton acids like sulfuric acid or trifluoromethanesulfonic acid results in the formation of ethane.[10][11] This reaction highlights the ability of the platinum center to mediate the reduction of the coordinated ethylene. The reaction is complex and can proceed through different pathways depending on the reaction conditions.

Applications in Catalysis and Materials Science

The rich reactivity of Ethylenebis(triphenylphosphine)platinum(0) makes it a valuable precursor and catalyst in several areas.

  • Catalysis: It serves as a precursor for active catalysts in a variety of organic transformations, including hydrosilylation, cross-coupling reactions, and polymerization.[7][14] The ability to readily generate the catalytically active [Pt(PPh₃)₂] species is key to its utility.

  • Materials Science: The complex is used in the synthesis of novel materials. For instance, its reaction with fullerenes leads to the formation of platinum-fullerene adducts with interesting electronic properties.[8]

Thermal Stability and Decomposition

Ethylenebis(triphenylphosphine)platinum(0) has a reported melting point with decomposition in the range of 129-132 °C.[1][2] The thermal decomposition pathways of related bis(phosphine)platinum(II) alkyl complexes have been studied, and they often involve β-hydride elimination. While detailed studies on the specific thermal decomposition of the title compound are less common, it is expected that at elevated temperatures, the ethylene and triphenylphosphine ligands will dissociate, potentially leading to the formation of metallic platinum.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is more than just a stable platinum(0) source. Its well-defined structure and predictable reactivity, centered around ligand substitution and oxidative addition, provide a versatile platform for fundamental organometallic research and the development of novel catalytic systems. A thorough understanding of the principles governing its chemical properties, as outlined in this guide, is essential for any researcher aiming to harness its full potential in the laboratory.

References

  • 5. Not available.

  • 10. Whitesides Research Group.

  • 13. ResearchGate.

  • 11. American Chemical Society.

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  • 12. ACS Publications.

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  • 7. Sigma-Aldrich.

  • 14. Chem-Impex.

  • 16. Not available.

  • . ACS Publications.

  • 17. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

  • 18. ResearchGate.

  • 9. Semantic Scholar.

  • 19. Wikipedia.

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  • 23. The Royal Society of Chemistry.

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  • 25. The Royal Society of Chemistry.

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  • 28. Whitesides Research Group.

Sources

An In-Depth Technical Guide to Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 12120-15-9 | Molecular Formula: C₃₈H₃₄P₂Pt | Molecular Weight: 747.70 g/mol

Introduction and Significance

Ethylenebis(triphenylphosphine)platinum(0), with the formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a cornerstone Pt(0) complex in organometallic chemistry and catalysis.[1] As a coordinatively unsaturated 16-electron species, it serves as a valuable precursor for the synthesis of other platinum compounds and as a highly effective catalyst for a variety of organic transformations. Its significance lies in its ability to readily undergo oxidative addition and ligand displacement reactions, which are fundamental steps in many catalytic cycles.[2][3][4] This guide provides an in-depth analysis of its synthesis, structure, spectroscopic properties, and key applications, tailored for researchers in chemistry and drug development.

Molecular Structure and Bonding

The molecular geometry of Ethylenebis(triphenylphosphine)platinum(0) is approximately square planar around the central platinum atom. The two bulky triphenylphosphine ligands and the two carbon atoms of the ethylene ligand define the coordination plane.

The bonding in this complex is a classic example of the Dewar-Chatt-Duncanson model. It involves a synergistic interaction: a σ-donation from the filled π-orbital of the ethylene molecule to a vacant d-orbital of the platinum atom, and a π-back-donation from a filled d-orbital of the platinum atom to the empty π* antibonding orbital of the ethylene ligand. This back-donation is significant, resulting in a lengthening of the C-C bond of the coordinated ethylene compared to free ethylene, giving it some "metallacyclopropane" character.

Structural Parameters

A summary of key structural data obtained from X-ray crystallography is presented below.

ParameterValue
Pt-P distance~2.28-2.30 Å
Pt-C distance~2.08-2.09 Å
C-C distance (ethylene)~1.49 Å
Coordination GeometrySquare Planar

Data sourced from crystallographic studies of related complexes.[5]

Synthesis and Handling

Ethylenebis(triphenylphosphine)platinum(0) is typically synthesized from a suitable Pt(0) precursor, most commonly Tetrakis(triphenylphosphine)platinum(0), through a ligand displacement reaction. The ethylene ligand readily displaces a triphenylphosphine ligand from the more sterically crowded tetrakis complex.

Synthesis Workflow

G Pt_PPh3_4 Tetrakis(triphenylphosphine)platinum(0) Reaction Stir at Room Temperature Pt_PPh3_4->Reaction Solvent Solvent (e.g., Benzene or Toluene) Solvent->Reaction Ethylene Ethylene Gas Ethylene->Reaction Filtration Filtration & Washing (e.g., with Ethanol or Hexane) Reaction->Filtration Drying Drying under Vacuum Filtration->Drying Product Ethylenebis(triphenylphosphine)platinum(0) Drying->Product

Caption: Workflow for the synthesis of Ethylenebis(triphenylphosphine)platinum(0).

Detailed Synthesis Protocol

Objective: To synthesize Ethylenebis(triphenylphosphine)platinum(0) from Tetrakis(triphenylphosphine)platinum(0).

Materials:

  • Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]

  • Anhydrous, degassed benzene or toluene

  • Ethylene gas (C₂H₄)

  • Anhydrous ethanol or hexane (for washing)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrakis(triphenylphosphine)platinum(0) in a minimal amount of anhydrous, degassed benzene or toluene.

  • Bubble ethylene gas through the stirred solution at room temperature. The reaction progress can often be monitored by a color change.

  • Continue bubbling ethylene for a period sufficient to ensure complete reaction (typically 1-2 hours).

  • Reduce the volume of the solvent under vacuum, which will cause the product to precipitate.

  • Isolate the resulting solid by filtration under an inert atmosphere.

  • Wash the solid product with a small amount of cold, anhydrous ethanol or hexane to remove any unreacted starting material and triphenylphosphine byproduct.

  • Dry the light yellow to beige powder under high vacuum to yield pure Ethylenebis(triphenylphosphine)platinum(0).

Handling and Storage: The complex is air-sensitive and should be stored under an inert atmosphere in a refrigerator (+4°C).

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: The two triphenylphosphine ligands are chemically equivalent, resulting in a single resonance in the ³¹P{¹H} NMR spectrum. This signal appears as a singlet with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).

    • δ(³¹P): ~24.3 ppm

    • ¹J(¹⁹⁵Pt-¹³P): ~3561 Hz[5]

  • ¹H NMR: The spectrum will show complex multiplets in the aromatic region (δ ≈ 7.0-7.8 ppm) corresponding to the phenyl protons of the triphenylphosphine ligands. The protons of the coordinated ethylene ligand are shielded and appear at a higher field, typically as a broad singlet.

  • ¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum center. While specific data is less commonly reported, the chemical shift would be indicative of a Pt(0) oxidation state.[6]

Infrared (IR) Spectroscopy

The C=C stretching frequency of the coordinated ethylene is a key diagnostic feature. Due to π-back-donation from the platinum to the ethylene π* orbital, the C-C bond order is reduced. Consequently, the ν(C=C) stretching vibration appears at a lower frequency (around 1410-1430 cm⁻¹) compared to free ethylene (1623 cm⁻¹).

Reactivity and Applications

The reactivity of Ethylenebis(triphenylphosphine)platinum(0) is dominated by two primary processes: ligand exchange and oxidative addition. These processes form the basis of its utility in catalysis.

Oxidative Addition

The Pt(0) center is electron-rich and readily undergoes oxidative addition with a variety of electrophilic substrates (e.g., alkyl halides, Si-H bonds), increasing its oxidation state to Pt(II).[3][7] This is a critical initiation step in many catalytic cycles.

G Pt0 Pt(0)(PPh₃)₂(C₂H₄) Intermediate [Pt(II)(PPh₃)₂(R)(X)] Pt0->Intermediate Oxidative Addition Substrate Substrate (R-X) Substrate->Intermediate Product Further Reactions Intermediate->Product

Caption: General mechanism of oxidative addition to the Pt(0) complex.

Catalytic Hydrosilylation

One of the most significant applications of this complex is as a catalyst for the hydrosilylation of alkenes—the addition of a Si-H bond across a C=C double bond. This reaction is of immense industrial importance for the production of silicones and organosilanes. The catalytic cycle is generally described by the Chalk-Harrod mechanism.[8]

Chalk-Harrod Mechanism for Hydrosilylation:

  • Oxidative Addition: The silane (R₃SiH) adds to the Pt(0) center to form a Pt(II) hydrido silyl complex.

  • Olefin Coordination: The alkene coordinates to the platinum center, typically displacing a ligand.

  • Migratory Insertion: The alkene inserts into the Pt-H bond to form a Pt(II) alkyl silyl complex.

  • Reductive Elimination: The alkyl and silyl groups couple, eliminating the final product (R₃Si-Alkyl) and regenerating the active Pt(0) catalyst.

G Pt0 Pt(0)L₂ PtII_HSi L₂Pt(II)(H)(SiR₃) Pt0->PtII_HSi + R₃SiH (Oxidative Addition) PtII_Alkene L₂Pt(II)(H)(SiR₃)(Alkene) PtII_HSi->PtII_Alkene + Alkene (Coordination) PtII_Alkyl L₂Pt(II)(Alkyl)(SiR₃) PtII_Alkene->PtII_Alkyl Migratory Insertion PtII_Alkyl->Pt0 - R₃Si-Alkyl (Reductive Elimination)

Caption: Simplified Chalk-Harrod catalytic cycle for hydrosilylation.

Field-Proven Protocol: Hydrosilylation of 1-Octene

Objective: To catalyze the hydrosilylation of 1-octene with triethoxysilane.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • 1-Octene (freshly distilled)

  • Triethoxysilane (freshly distilled)

  • Anhydrous, degassed toluene (reaction solvent)

  • Schlenk flask, reflux condenser, and magnetic stirrer

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.01-0.1 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Add 1-octene (1.0 equivalent) to the flask.

  • While stirring, add triethoxysilane (1.0-1.2 equivalents) dropwise to the reaction mixture. The reaction may be exothermic.

  • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, triethoxy(octyl)silane, can be isolated by removing the solvent and catalyst residues, typically via vacuum distillation or filtration through a short plug of silica gel.

This protocol is a representative example based on established procedures for platinum-catalyzed hydrosilylation.[8]

Safety and Hazard Information

Ethylenebis(triphenylphosphine)platinum(0) is classified as a hazardous substance.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Handle only in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.

  • Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is a versatile and reactive Pt(0) complex with significant applications in catalysis and synthetic chemistry. Its well-defined structure and predictable reactivity in oxidative addition and ligand exchange reactions make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective use in the laboratory.

References

  • Polyhedron. (2014). 31P and 195Pt NMR spectra of [Pt(PPh3)2(μ-η2-C2H4−nXn)] (n = 0 … 4; X = CN, COOMe). Polyhedron, 2(7), 657–661.
  • Wikipedia. (n.d.). Tetrakis(triphenylphosphine)platinum(0). Retrieved from [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402-1404.
  • Semantic Scholar. (2000). Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green Chemistry. Green Chemistry, 21, 129-140.
  • Whitesides Research Group, Harvard University. (n.d.). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Retrieved from [Link]

  • Institute for Chemical Imaging of Living Systems. (2025). Kinetics and mechanism of halide exchange in reactions of CpRu(PPh3)2Cl with alkyl halides: evidence for radical pairs. Retrieved from [Link]

  • ResearchGate. (2025). Tris‐ and Tetrakis(Triphenyl‐Phosphine)Platinum (0). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2005). Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrosilylation of 1-octene and cis-2-octene with Et3SiH and Ph2SiH2 using [Rh(SiSiBu)] as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Oxidative addition of alkyl halides to zero-valent palladium complexes. Mechanisms. Retrieved from [Link]

  • MDPI. (n.d.). Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets. Retrieved from [Link]

  • ResearchGate. (n.d.). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared.... Retrieved from [Link]

  • IDEALS - University of Illinois. (2023). Tailored activation of new platinum hydrosilylation catalysts. Retrieved from [Link]

  • SpectraBase. (n.d.). CIS-[PT-CL2-(PPH3)2] - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Top: Hydrosilylation of 1-octyne 3 (0.5 M) with triethylsilane 2 (1.2.... Retrieved from [Link]

  • Alkali Scientific. (n.d.). Ethylenebis(triphenylphosphine)platinum(0). Retrieved from [Link]

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethylenebis(triphenylphosphine)platinum(0)

This guide provides a comprehensive overview of Ethylenebis(triphenylphosphine)platinum(0), a versatile organometallic complex with significant applications in chemical synthesis and catalysis. We will delve into its synthesis, structure, reactivity, and catalytic utility, offering insights for both seasoned researchers and those new to the field.

Introduction: A Versatile Platinum(0) Complex

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a key player in the realm of organometallic chemistry. As a nucleophilic metal species, it serves as a precursor for a wide array of platinum-containing compounds through ligand exchange with alkenes and alkynes.[1] Its significance extends to its role as a catalyst in crucial organic transformations, most notably hydrosilylation, and as a reagent for oxidative addition to activated carbon-halogen bonds.[1] The complex is a light yellow to beige powder with a melting point of 129-132 °C (with decomposition).

Synthesis and Handling

The synthesis of Ethylenebis(triphenylphosphine)platinum(0) is typically achieved through the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene. While specific laboratory preparations can vary, a common approach involves the reduction of a suitable platinum(II) salt.

Stability and Handling: Ethylenebis(triphenylphosphine)platinum(0) is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound in a refrigerator at approximately +4°C.

Structural and Spectroscopic Properties

Molecular Structure: The molecular structure of Ethylenebis(triphenylphosphine)platinum(0) features a central platinum atom in a zero oxidation state. The platinum center is coordinated to two triphenylphosphine ligands and one ethylene ligand. The geometry around the platinum atom is trigonal planar. The bonding between the platinum and the ethylene ligand is a classic example of the Dewar-Chatt-Duncanson model, involving a σ-donation from the ethylene π-orbital to a vacant d-orbital on the platinum and a π-back-donation from a filled platinum d-orbital to the ethylene π*-antibonding orbital. This back-donation weakens the carbon-carbon double bond in the ethylene ligand.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing this complex. The phosphorus atoms of the triphenylphosphine ligands are chemically equivalent, resulting in a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (a spin ½ nucleus with a natural abundance of 33.8%).

  • Infrared (IR) Spectroscopy: The C=C stretching frequency of the coordinated ethylene ligand in the IR spectrum is shifted to a lower wavenumber compared to free ethylene, providing further evidence for the π-back-donation from the platinum atom.

Reactivity: A Hub of Chemical Transformations

Ethylenebis(triphenylphosphine)platinum(0) exhibits a rich and diverse reactivity profile, making it a valuable starting material in organometallic synthesis. Its key reactions include ligand exchange, oxidative addition, and protonation.

Ligand Exchange: The ethylene ligand is labile and can be readily displaced by other ligands, such as alkynes and other olefins. This reactivity allows for the synthesis of a variety of (L)₂Pt(alkene) and (L)₂Pt(alkyne) complexes. For instance, it reacts with diphenylacetylene to form bis(triphenylphosphine)diphenylacetyleneplatinum(0).[3]

Oxidative Addition: As a Pt(0) complex, it readily undergoes oxidative addition reactions with a range of substrates, including organic halides, acyl halides, and even activated C-H bonds. In these reactions, the platinum center is oxidized from Pt(0) to Pt(II). For example, the reaction with methyl iodide would be expected to yield a Pt(II) methyl iodide complex. This type of reactivity is fundamental to many catalytic cycles.

Reaction with Strong Acids: The reaction of Ethylenebis(triphenylphosphine)platinum(0) with strong proton acids like sulfuric acid and trifluoromethanesulfonic acid leads to the formation of ethane.[4][5][6][7] This reaction proceeds via protonation of the platinum complex.

The following diagram illustrates the core reactivity pathways of Ethylenebis(triphenylphosphine)platinum(0).

Reactivity_Pathways Pt(0)(C2H4)(PPh3)2 Pt(0)(C2H4)(PPh3)2 Pt(0)(L)(PPh3)2 Pt(0)(L)(PPh3)2 Pt(0)(C2H4)(PPh3)2->Pt(0)(L)(PPh3)2 Ligand Exchange (+ L, - C2H4) Pt(II)(R)(X)(PPh3)2 Pt(II)(R)(X)(PPh3)2 Pt(0)(C2H4)(PPh3)2->Pt(II)(R)(X)(PPh3)2 Oxidative Addition (+ R-X) Pt(II)(H)(X)(PPh3)2 Pt(II)(H)(X)(PPh3)2 Pt(0)(C2H4)(PPh3)2->Pt(II)(H)(X)(PPh3)2 Protonation (+ HX)

Caption: Core reactivity of Ethylenebis(triphenylphosphine)platinum(0).

Applications in Catalysis: Driving Chemical Synthesis

The catalytic prowess of Ethylenebis(triphenylphosphine)platinum(0) is most prominently demonstrated in hydrosilylation reactions.[1][8] This process, involving the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry.

Hydrosilylation: Platinum complexes are highly effective catalysts for hydrosilylation, and Ethylenebis(triphenylphosphine)platinum(0) is no exception. The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This mechanism involves:

  • Oxidative addition of the hydrosilane to the Pt(0) center.

  • Coordination of the alkene.

  • Insertion of the alkene into the Pt-H bond.

  • Reductive elimination of the alkylsilane product, regenerating the Pt(0) catalyst.

The table below summarizes the performance of platinum catalysts in representative hydrosilylation reactions. While specific data for Ethylenebis(triphenylphosphine)platinum(0) is not detailed in the provided search results, the general performance of Pt(0) catalysts is indicative of its potential efficacy.

SubstrateSilaneCatalystProduct(s)Yield (%)Regio/Stereoselectivity
1-DecyneTriethylsilanePt Catalyst 2AVinylsilaneQuantitativeβ-(E) isomer favored
1-HexyneTriethylsilanePt Catalyst 2AVinylsilaneHighβ-(E) isomer favored
PhenylacetyleneTriethylsilanePt/TiO₂VinylsilaneHighβ/α up to 94:6

Data adapted from studies on various platinum catalysts, demonstrating typical performance in alkyne hydrosilylation.[9][10]

Experimental Protocols

Synthesis of Ethylenebis(triphenylphosphine)platinum(0)

This protocol is a generalized procedure based on common synthetic routes for similar Pt(0) complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Triphenylphosphine (PPh₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Ethylene gas

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, dissolve potassium tetrachloroplatinate(II) and an excess of triphenylphosphine (approximately 4-5 equivalents) in ethanol.

  • Heat the mixture to reflux to ensure the formation of dichlorobis(triphenylphosphine)platinum(II).

  • Cool the solution and add hydrazine hydrate dropwise as a reducing agent. The solution should change color, indicating the reduction of Pt(II) to Pt(0).

  • Bubble ethylene gas through the reaction mixture. The desired product will precipitate out of the solution.

  • Collect the precipitate by filtration under an inert atmosphere.

  • Wash the solid with ethanol and then a non-polar solvent like hexane to remove any unreacted triphenylphosphine.

  • Dry the product under vacuum.

Catalytic Hydrosilylation of an Alkyne

This protocol outlines a typical procedure for the hydrosilylation of an alkyne using a Pt(0) catalyst.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Alkyne (e.g., 1-octyne)

  • Hydrosilane (e.g., triethylsilane)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve a catalytic amount of Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.1-1 mol%) in anhydrous toluene.

  • Add the alkyne to the flask.

  • Slowly add the hydrosilane to the reaction mixture at room temperature. The reaction may be exothermic.

  • Stir the reaction mixture at the desired temperature (room temperature or elevated) and monitor the progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

References

  • Crystal and molecular structure of tetracyanoethylenebis(triphenylphosphine)platinum(0). (n.d.).
  • Ethylenebis(triphenylphosphine)platinum(0), 1 X 1 g (260916-1G) - Alkali Scientific. (n.d.).
  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) With Strong Proton Acids. Inorganic Chemistry, 19, 1402-1404.
  • Yamamoto, K., Hayashi, T., & Kumada, M. (1971). Interaction of silanes with bis(triphenylphosphine)ethyleneplatinum(0); hydrosilylation of olefins with this complex. Journal of Organometallic Chemistry, 28(3), C37–C38.
  • Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402–1404.
  • Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402-1404.
  • Cummins, C. C., Schrock, R. R., & Davis, W. M. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387–7393.
  • bis(triphenylphosphine) diphenylacetylene platinum(0) | Preparation, bonding and structure. (2022, January 16).
  • Ethylenebis(triphenylphosphine)platinum(0) | C38H34P2Pt | CID 2734701 - PubChem. (n.d.).
  • Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. (n.d.).
  • ETHYLENEBIS(TRIPHENYLPHOSPHINE)PLATINUM(0) 12120-15-9 wiki - Guidechem. (n.d.).
  • Reactions of Tetrakis(triphenylphosphine)platinum(O) and (Ethylene)bis( triphenylphosphine)platinum(O) with Strong soluble - datapdf.com. (n.d.).
  • Ethylenebis(triphenylphosphine)platinum(0), 98% 1 g | Buy Online - Thermo Fisher Scientific. (n.d.).
  • Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry | Request PDF - ResearchGate. (n.d.).
  • Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. (n.d.).
  • Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature. (2021). PubMed Central.
  • Hydrosilylation of alkynes catalysed by platinum on titania. (n.d.). RUA.
  • Ethylenebis(triphenylphosphine)platinum(0) | CAS 12120-15-9 | SCBT. (n.d.).
  • Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. (n.d.).

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discovery and history of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Ethylenebis(triphenylphosphine)platinum(0)

A Foreword for the Modern Researcher

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), stands as a cornerstone complex in the field of organometallic chemistry. Its discovery and the subsequent elucidation of its structure and bonding were not isolated events but rather pivotal moments built upon a century of scientific inquiry. This guide provides a comprehensive exploration of this compound, from its historical roots to its synthesis, structure, and reactivity. For researchers and professionals in drug development and materials science, understanding the journey of this molecule offers profound insights into the fundamental principles that govern the behavior of transition metal complexes, which are integral to modern catalysis and synthetic chemistry.

The Genesis: Zeise's Salt and the Dawn of Olefin Complexes

The story of Ethylenebis(triphenylphosphine)platinum(0) begins long before its own synthesis, with the serendipitous discovery of the first organometallic compound to feature a metal-olefin bond. In the 1820s, William Christopher Zeise, a Danish pharmacist and professor at the University of Copenhagen, was investigating the reaction of platinum(IV) chloride with boiling ethanol.[1][2][3] This work, published in 1830, led to the isolation of yellow, air-stable crystals he named "sal kalicoplatinicus inflammabilis." Through careful analysis, Zeise proposed that the compound contained an ethylene molecule.[1]

This assertion was met with considerable skepticism from the preeminent chemists of the era, most notably Justus von Liebig, who found it difficult to accept that a gaseous olefin could be incorporated into a stable salt.[1][2] The debate over the compound's true nature persisted for decades. It wasn't until 1868 that the chemist Birnbaum conclusively supported Zeise's findings by synthesizing the complex directly from ethylene and potassium tetrachloroplatinate, solidifying the existence of what is now universally known as Zeise's salt , K[PtCl₃(C₂H₄)]·H₂O.[1]

The discovery of Zeise's salt was a watershed moment. It challenged existing theories of chemical bonding and sparked immense curiosity, although its correct structure would remain a puzzle until the advent of X-ray crystallography in the 20th century.[2][4] This single molecule laid the foundational groundwork for the entire field of transition metal alkene chemistry and was instrumental in the development of the Dewar-Chatt-Duncanson model, which elegantly explains the nature of the metal-olefin bond.[2][3][4]

Synthesis and Isolation of Ethylenebis(triphenylphosphine)platinum(0)

Building on the principles established by the study of Zeise's salt, the synthesis of neutral, zerovalent platinum-olefin complexes became an area of intense research. Ethylenebis(triphenylphosphine)platinum(0) emerged as a particularly stable and useful example. A general and reliable synthetic route involves the reduction of a platinum(II) precursor in the presence of the necessary ligands: triphenylphosphine and ethylene.[5]

The most common laboratory preparations start with readily available platinum salts. The reduction of potassium tetrachloroplatinate (K₂PtCl₄) or the pre-formed cis-dichlorobis(triphenylphosphine)platinum(II) serves as the key step.[5]

Experimental Protocol: Synthesis from Potassium Tetrachloroplatinate

This protocol outlines a representative method for the synthesis of Ethylenebis(triphenylphosphine)platinum(0).

Objective: To synthesize [(C₆H₅)₃P]₂Pt(H₂C=CH₂) via the reduction of a Pt(II) salt in the presence of triphenylphosphine and ethylene.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Triphenylphosphine (PPh₃)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH) or Hydrazine hydrate

  • Ethylene gas

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Platinum(II) Precursor Solution: In a Schlenk flask under an inert atmosphere, a solution of potassium tetrachloroplatinate(II) is prepared in absolute ethanol.

  • Ligand Addition: A stoichiometric amount of triphenylphosphine (typically slightly more than 2 equivalents) is added to the solution. This initially forms dichlorobis(triphenylphosphine)platinum(II).

  • Reduction: A reducing agent, such as ethanolic potassium hydroxide or hydrazine hydrate, is added to the mixture. This reduces the Pt(II) center to Pt(0). The causality here is the provision of electrons to the metal center, facilitating the formation of the low-valent complex.

  • Ethylene Introduction: Ethylene gas is bubbled through the solution. The ethylene coordinates to the electron-rich Pt(0) center, displacing solvent or other weakly bound ligands to form the desired product.

  • Isolation and Purification: The product, Ethylenebis(triphenylphosphine)platinum(0), is sparingly soluble in ethanol and precipitates from the reaction mixture as a light yellow or beige powder.[6] It can be collected by filtration, washed with ethanol to remove impurities, and dried under vacuum.

Synthesis_Workflow K2PtCl4 K₂PtCl₄ in Ethanol PtCl2_PPh3_2 cis-[PtCl₂(PPh₃)₂] Intermediate K2PtCl4->PtCl2_PPh3_2 + PPh₃ PPh3 Triphenylphosphine (2 eq.) Pt0_species [Pt(PPh₃)₂] (Reactive Pt(0) Species) PtCl2_PPh3_2->Pt0_species + Reducer Reducer Reducer (e.g., KOH/Ethanol) Final_Product [(PPh₃)₂Pt(C₂H₄)] (Precipitate) Pt0_species->Final_Product + C₂H₄ Ethylene Ethylene Gas (C₂H₄)

Molecular Structure and Bonding: A Modern Perspective

The geometry and bonding within Ethylenebis(triphenylphosphine)platinum(0) are best understood through a combination of X-ray crystallography and theoretical models. The complex adopts a trigonal planar coordination geometry around the central platinum atom.

Crystallographic Data

X-ray diffraction studies have provided precise measurements of the molecule's architecture.[7][8]

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the fundamental symmetry of the crystal lattice.
Space GroupP2₁/aDefines the specific symmetry operations within the unit cell.
Pt-P Bond Length~2.27 ÅTypical length for a platinum-phosphine bond.
Pt-C Bond Length~2.11 ÅThe distance between platinum and the ethylene carbons.
C=C Bond Length (ethylene)1.434(13) ÅSignificantly elongated compared to free ethylene (~1.34 Å), indicating bond weakening upon coordination.[7][8]
P-Pt-P Angle~101°Reflects the steric bulk of the triphenylphosphine ligands.
The Dewar-Chatt-Duncanson Model

The observed elongation of the C=C bond is a direct consequence of the bonding mechanism, which was first comprehensively explained by the Dewar-Chatt-Duncanson model.[4] This model describes a synergistic process of electron donation and back-donation:

  • σ-Donation: The filled π-orbital of the ethylene molecule overlaps with a vacant hybrid orbital (e.g., dsp²) on the platinum(0) center, donating electron density from the ligand to the metal.

  • π-Back-donation: Simultaneously, a filled d-orbital on the electron-rich platinum(0) center overlaps with the empty π* (antibonding) orbital of the ethylene ligand. This back-donation of electron density from the metal to the ligand populates an orbital that is antibonding with respect to the C-C bond.

This back-donation is the critical factor responsible for weakening and lengthening the C=C bond. It also causes a rehybridization of the carbon atoms from sp² towards sp³, resulting in the hydrogen atoms bending slightly away from the metal center.

DCD_Model Metal Filled d-orbital |  Vacant dsp² orbital | Platinum(0) Ethylene Empty π* orbital |  Filled π orbital | Ethylene Metal:d->Ethylene:pi_star π-Back-donation Ethylene:pi->Metal:p σ-Donation

Reactivity and Synthetic Utility

The chemical behavior of Ethylenebis(triphenylphosphine)platinum(0) is dominated by the lability of its ethylene ligand. This characteristic makes it an excellent starting material for the synthesis of a wide array of other platinum(0) complexes.[5]

Ligand Displacement Reactions

The ethylene ligand can be readily displaced by other ligands that have a strong affinity for the Pt(0) center, particularly other π-acceptor ligands.

[(PPh₃)₂Pt(C₂H₄)] + L → [(PPh₃)₂Pt(L)] + C₂H₄ (where L = alkynes, other olefins, fullerenes, etc.)[5]

This reactivity is a cornerstone of its application in synthetic organometallic chemistry, providing access to complexes that are otherwise difficult to prepare.

Oxidative Addition

As a zerovalent, electron-rich complex, it readily undergoes oxidative addition reactions. Reagents such as alkyl halides (R-X), aryl halides (Ar-X), or even strong proton acids add across the metal center, increasing the oxidation state of platinum from 0 to +II.[5][9][10][11]

[(PPh₃)₂Pt(C₂H₄)] + R-X → cis-[Pt(R)(X)(PPh₃)₂] + C₂H₄

This reaction is fundamental to many catalytic cycles. For instance, the reaction with strong acids like triflic acid results in the protonation of the complex and subsequent formation of ethane.[11]

Reactivity_Pathways Start [(PPh₃)₂Pt⁰(C₂H₄)] Ligand_Disp [(PPh₃)₂Pt⁰(L)] Start->Ligand_Disp Ligand Displacement Ox_Add cis-[Ptᴵᴵ(R)(X)(PPh₃)₂] Start->Ox_Add Oxidative Addition L + Ligand (L) - C₂H₄ Ligand_Disp->L RX + R-X - C₂H₄ Ox_Add->RX

Applications in Catalysis and Mechanistic Studies

While platinum catalysts are generally less employed in large-scale industrial processes than their palladium analogues due to the higher stability of their intermediates, platinum complexes are vital in specific transformations like hydrosilylation.[5][12] Ethylenebis(triphenylphosphine)platinum(0) and its derivatives serve as effective precatalysts in such reactions.

Furthermore, its well-defined reactivity makes it an invaluable tool for mechanistic investigations. For example, it has been used as a trapping agent to intercept and characterize transient species in solution, such as molecules containing the highly reactive diphosphorus (P₂) unit.[13][14]

Conclusion

From its conceptual origins in the 19th-century discovery of Zeise's salt to its synthesis and structural characterization in the 20th century, Ethylenebis(triphenylphosphine)platinum(0) has played a significant role in advancing our understanding of organometallic chemistry. It serves as a textbook example of the Dewar-Chatt-Duncanson bonding model and remains a versatile and indispensable precursor for the synthesis of other platinum complexes. For scientists and researchers, the history of this compound is not merely an academic footnote; it is a testament to the intricate dance of electrons and orbitals that underpins modern catalysis and the rational design of new molecular entities.

References

  • Zeise's salt - Wikipedia.
  • Zeise's salt - chemeurope.com.
  • Zeise's Salt -The Molecule that Transformed Chemistry - The Unchained Library.
  • Zeise's salt - Grokipedia.
  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) With Strong Proton Acids. Inorganic Chemistry, 19(5), 1402–1404. [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry, 19(5), 1402-1404. [Link]

  • Whitesides Research Group. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. [Link]

  • Cheng, P.-T., & Nyburg, S. C. (1977). The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh₃)₂PtC₂H₄. Canadian Journal of Chemistry, 55(9), 1571–1576. [Link]

  • ResearchGate. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh₃)₂PtC₂H₄. [Link]

  • Organoplatinum chemistry - Wikipedia. [Link]

  • Fafard, C. M., et al. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387–7393. [Link]

  • Fafard, C. M., et al. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. PubMed, 17672455. [Link]

  • Stengle, M., & Schmalz, H.-G. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Accounts of Chemical Research, 49(2), 288–298. [Link]

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An In-depth Technical Guide on the Bonding and Coordination in Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide offers a comprehensive analysis of the synthesis, molecular architecture, and the nuanced electronic interactions that define Ethylenebis(triphenylphosphine)platinum(0), [Pt(PPh₃)₂(C₂H₄)]. This organometallic complex is a cornerstone in the field, providing fundamental insights into metal-alkene bonding. A thorough understanding of its properties is indispensable for professionals in catalysis, materials science, and for those in drug development where platinum-based compounds are of significant interest.

Introduction: The Pivotal Role of [Pt(PPh₃)₂(C₂H₄)]

Ethylenebis(triphenylphosphine)platinum(0) is a light yellow to beige, air-sensitive crystalline solid.[1][2] Its significance in organometallic chemistry is cemented by its straightforward synthesis and its exemplary illustration of metal-olefin bonding principles. The stability of this complex facilitates in-depth structural and spectroscopic analysis, positioning it as an ideal model for dissecting the fundamental interactions that underpin numerous catalytic reactions, such as hydrogenation and polymerization. For scientists in drug discovery, the coordination chemistry of platinum is of paramount importance, largely due to the clinical success of platinum-based anticancer drugs. While [Pt(PPh₃)₂(C₂H₄)] is not a therapeutic agent itself, the principles governing its ligand coordination and electronic structure are instructive for the design of novel platinum-containing pharmaceuticals.

Synthesis and Handling: A Methodical Approach

The preparation of [Pt(PPh₃)₂(C₂H₄)] is a canonical synthesis in organometallic chemistry, involving the reduction of a platinum(II) salt in the presence of the requisite ligands. A widely adopted method involves the reduction of potassium tetrachloroplatinate(II), K₂[PtCl₄], with agents like hydrazine or sodium borohydride in the presence of an excess of triphenylphosphine and under an ethylene atmosphere.

Experimental Protocol: Synthesis of [Pt(PPh₃)₂(C₂H₄)]

  • Reagents:

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

    • Triphenylphosphine (PPh₃)

    • Hydrazine hydrate (N₂H₄·H₂O) or Sodium borohydride (NaBH₄)

    • Absolute Ethanol (degassed)

    • Ethylene (C₂H₄) gas

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve K₂[PtCl₄] in degassed ethanol.

    • Add an excess of triphenylphosphine to the solution.

    • Purge the solution with ethylene gas for a designated period.

    • Slowly introduce the reducing agent to the stirred solution. The formation of the Pt(0) complex is typically indicated by a color change and precipitation.

    • Allow the reaction to stir to ensure completion.

    • The product, [Pt(PPh₃)₂(C₂H₄)], is isolated by filtration under inert conditions, washed with cold ethanol, and dried under vacuum.

  • Rationale and Validation: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich Pt(0) center. The excess triphenylphosphine ligand helps to stabilize the platinum complex. The successful synthesis is validated through characterization of the product by its melting point (129-132 °C) and spectroscopic data (e.g., NMR, IR).

Molecular Structure and Coordination Geometry

X-ray crystallography has unequivocally established the molecular structure of [Pt(PPh₃)₂(C₂H₄)].[3][4] The complex exhibits a trigonal planar geometry around the central platinum atom. The two phosphorus atoms of the triphenylphosphine ligands and the center of the ethylene C=C bond define the coordination plane.

Structural ParameterRepresentative ValueSignificance
Pt-P Bond Length~2.27 ÅIndicates a strong dπ-pπ interaction between platinum and phosphorus.[4]
Pt-C Bond Length~2.13 ÅReflects the dual nature of the Pt-ethylene bond, involving both σ-donation and π-back-donation.[5]
C=C Bond Length (in complex)~1.43 ÅThis is significantly elongated compared to free ethylene (~1.34 Å), a key indicator of π-back-donation into the ethylene π* antibonding orbital.[3][4][5]
P-Pt-P Angle~101°The deviation from the ideal 120° for a trigonal planar geometry is attributed to the steric bulk of the triphenylphosphine ligands.

Diagram: Molecular Structure of [Pt(PPh₃)₂(C₂H₄)]

G Pt Pt P1 P Pt->P1 PPh₃ P2 P Pt->P2 PPh₃ C_mid Pt->C_mid C₂H₄ C1 C C2 C C1->C2 L1 PPh₃ L2 PPh₃ L3 H₂C=CH₂

Caption: Trigonal planar coordination of [Pt(PPh₃)₂(C₂H₄)].

The Core of the Interaction: The Dewar-Chatt-Duncanson Model

The bonding in [Pt(PPh₃)₂(C₂H₄)] is classically described by the Dewar-Chatt-Duncanson model.[6][7][8] This model explains the synergistic bonding between the metal and the alkene.

  • σ-Donation (Ligand to Metal): The filled π-orbital of the ethylene ligand donates electron density to an empty d-orbital on the platinum center.[6][7]

  • π-Back-donation (Metal to Ligand): A filled d-orbital on the platinum atom donates electron density back into the empty π*-antibonding orbital of the ethylene ligand.[6][7]

This synergistic interaction strengthens the platinum-ethylene bond while simultaneously weakening the carbon-carbon double bond in the ethylene ligand.[6][7] This weakening is experimentally observed as an elongation of the C-C bond.[3][4]

Diagram: The Dewar-Chatt-Duncanson Bonding Model

G cluster_ethylene Ethylene Ligand cluster_platinum Platinum(0) Center pi_orbital Filled π-orbital empty_d_orbital Empty d-orbital pi_orbital->empty_d_orbital σ-Donation pi_star_orbital Empty π*-antibonding orbital filled_d_orbital Filled d-orbital filled_d_orbital->pi_star_orbital π-Back-donation

Caption: σ-donation and π-back-donation in [Pt(PPh₃)₂(C₂H₄)].

Reactivity Profile and Applications

The ethylene ligand in [Pt(PPh₃)₂(C₂H₄)] is labile and can be readily displaced by other ligands, making this complex a versatile precursor for synthesizing other platinum(0) compounds.[9][10]

Key Reactions:

  • Ligand Exchange: The ethylene can be substituted by other olefins, alkynes, and other neutral donor ligands.

  • Oxidative Addition: The electron-rich Pt(0) center readily undergoes oxidative addition with various electrophiles, such as acids and organic halides, leading to the formation of Pt(II) species.[11][12][13]

Catalytic Relevance:

While not a primary industrial catalyst itself, [Pt(PPh₃)₂(C₂H₄)] and its derivatives are important in homogeneous catalysis, particularly in:

  • Hydrosilylation: The addition of Si-H bonds across C=C and C≡C bonds.

  • Hydrogenation: The addition of H₂ to unsaturated substrates.

Spectroscopic Signature

The structure and bonding of [Pt(PPh₃)₂(C₂H₄)] are further elucidated by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ethylene protons exhibit a characteristic upfield shift compared to free ethylene, a direct consequence of the shielding effect from the platinum center.

    • ³¹P NMR: A single resonance is observed for the equivalent triphenylphosphine ligands, often with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus.

    • ¹³C NMR: The ethylene carbons also show a significant upfield shift, corroborating the ¹H NMR data and the proposed bonding model.

  • Infrared (IR) Spectroscopy:

    • The C=C stretching frequency (ν(C=C)) of the coordinated ethylene is observed at a lower wavenumber compared to free ethylene (~1623 cm⁻¹). This shift is a direct result of the decreased C=C bond order due to π-back-donation.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) remains a fundamentally important molecule in chemistry. Its study provides a clear and detailed picture of the electronic interactions that govern the bonding of unsaturated molecules to transition metals. The principles derived from the Dewar-Chatt-Duncanson model, as exemplified by this complex, are integral to the understanding of organometallic chemistry and have significant implications for the design of catalysts and novel therapeutic agents. A firm grasp of the coordination chemistry of platinum, as demonstrated by [Pt(PPh₃)₂(C₂H₄)], is crucial for continued innovation in these fields.

References

  • Wikipedia. Dewar–Chatt–Duncanson model. [Link]

  • Whitesides Research Group. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. [Link]

  • Canadian Science Publishing. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. [Link]

  • PubChem. Ethylenebis(triphenylphosphine)platinum(0) | C38H34P2Pt | CID 2734701. [Link]

  • ACS Publications. Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. [Link]

  • ACS Publications. Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. [Link]

  • LookChem. Ethylenebis(triphenylphosphine)platinum(0). [Link]

  • chemeurope.com. Dewar-Chatt-Duncanson model. [Link]

  • Canadian Science Publishing. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. [Link]

  • ResearchGate. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. [Link]

  • PubMed. Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. [Link]

  • Unknown Source. π bonded ligands.
  • Science Trove. Dewar–Chatt–Duncanson bonding model. [Link]

  • ResearchGate. Orbital interactions in the Dewar-Chatt-Duncanson model. [Link]

  • Wikipedia. Tetrakis(triphenylphosphine)platinum(0). [Link]

  • ResearchGate. Structure of the [Pt(PPh 3 ) 4 ] (I), [Pt(PPh 3 ) 2 ] (II) and [Pt(PPh 3 ) 2 HCCH] (III) complexes (for the sake of simplicity the phenyl-hydrogen atoms are omitted). [Link]

  • ResearchGate. Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry | Request PDF. [Link]

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Methodological & Application

Application Notes & Protocols: Ethylenebis(triphenylphosphine)platinum(0) in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethylenebis(triphenylphosphine)platinum(0), detailing its properties, catalytic mechanisms, and practical applications with step-by-step protocols.

Introduction: The Unique Profile of a Pt(0) Catalyst Precursor

Ethylenebis(triphenylphosphine)platinum(0), with the formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a highly versatile and reactive 16-electron platinum(0) complex. As a stable, crystalline, light-yellow solid, it serves as a reliable and precise precursor for generating catalytically active Pt(0) species.[1] Unlike other common platinum sources like Karstedt's or Speier's catalyst, its well-defined structure allows for more controlled studies of reaction mechanisms and kinetics.[2][3]

The core of its reactivity lies in the lability of the ethylene ligand. This ligand is readily displaced by other coordinating molecules, such as alkynes or alkenes, or it can dissociate to open a coordination site for the crucial first step of many catalytic cycles: oxidative addition.[4] This complex is particularly instrumental in reactions involving the activation of X-H (e.g., Si-H) and X-X (e.g., B-B) bonds.[5]

Key Properties and Specifications

A summary of the essential physical and chemical properties of Ethylenebis(triphenylphosphine)platinum(0) is provided below.

PropertyValueReference(s)
Chemical Formula C₃₈H₃₄P₂Pt[6][7]
Molecular Weight 747.70 g/mol [7]
Appearance Light yellow to beige powder[1]
CAS Number 12120-15-9
Melting Point 129-132 °C (decomposes)
Solubility Soluble in organic solvents like benzene, toluene, and THF.
Core Application Catalyst for hydrosilylation, diboration, and ligand exchange.

The Cornerstone Application: Platinum-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., C=C or C≡C), is arguably the most significant industrial application of homogeneous platinum catalysis.[3] Ethylenebis(triphenylphosphine)platinum(0) is an excellent catalyst for this transformation, promoting the formation of valuable organosilicon compounds with high efficiency and selectivity.

The Chalk-Harrod Mechanism: A Step-by-Step Analysis

The most widely accepted pathway for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[2][3] This catalytic cycle provides a robust framework for understanding how the Pt(0) center orchestrates the precise assembly of the final product.

The catalytic cycle involves three primary stages:

  • Oxidative Addition : The cycle initiates with the oxidative addition of the hydrosilane (R₃SiH) to the electron-rich Pt(0) center. This step cleaves the Si-H bond and forms a new platinum(II) dihydrido-silyl intermediate. This is often the rate-determining step.

  • Migratory Insertion : The alkene substrate then coordinates to the platinum(II) center. This is followed by the migratory insertion of the alkene into the platinum-hydride (Pt-H) bond. This step is crucial as it forms the new carbon-hydrogen bond and dictates the regioselectivity of the reaction. For terminal alkenes, this insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.[3]

  • Reductive Elimination : The final step is the reductive elimination of the newly formed alkylsilane product from the platinum center. This step forms the new carbon-silicon bond and regenerates the active Pt(0) catalyst, allowing it to re-enter the catalytic cycle.

Chalk_Harrod_Mechanism Catalytic Cycle: The Chalk-Harrod Mechanism for Hydrosilylation Pt0 [(PPh₃)₂Pt] (Active Catalyst) PtII_SiH [(PPh₃)₂Pt(H)(SiR₃)] (Pt-II Intermediate) Pt0->PtII_SiH Oxidative Addition PtII_Alkene [(PPh₃)₂Pt(H)(SiR₃)(Alkene)] PtII_SiH->PtII_Alkene Alkene Coordination PtII_Alkyl [(PPh₃)₂Pt(Alkyl)(SiR₃)] PtII_Alkene->PtII_Alkyl Migratory Insertion PtII_Alkyl->Pt0 Reductive Elimination out_product R₃Si-Alkyl PtII_Alkyl->out_product in_silane R₃SiH in_silane->Pt0 in_alkene Alkene in_alkene->PtII_SiH out_ethylene Ethylene (from precatalyst) precatalyst [(PPh₃)₂Pt(C₂H₄)] (Precatalyst) precatalyst->Pt0 - C₂H₄

Caption: The Chalk-Harrod mechanism for Pt(0)-catalyzed hydrosilylation.

Causality in Experimental Design
  • Choice of Solvent : Anhydrous, non-protic solvents like toluene or THF are essential. Protic solvents can react with the hydrosilane or interfere with the catalyst.

  • Catalyst Loading : Typically, low catalyst loadings (0.01 to 1 mol%) are sufficient due to the high turnover number of platinum catalysts. Higher loadings can sometimes lead to side reactions or the formation of inactive platinum colloids.[8]

  • Temperature Control : While many reactions proceed at room temperature, gentle heating (50-80 °C) can accelerate the reaction rate, particularly for less reactive substrates. However, excessive heat can promote catalyst decomposition.

Expanding the Toolkit: Platinum-Catalyzed Diboration of Alkynes

Beyond hydrosilylation, Ethylenebis(triphenylphosphine)platinum(0) is an effective catalyst for the diboration of alkynes, a powerful method for synthesizing cis-bis(boryl)alkenes. These products are versatile building blocks in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.

Mechanism of Diboration

The catalytic cycle for diboration shares mechanistic parallels with hydrosilylation but involves the activation of a B-B bond instead of a Si-H bond.[5]

  • Oxidative Addition : The catalyst precursor, [(PPh₃)₂Pt(C₂H₄)], releases its ethylene ligand to generate the active Pt(0) species. A diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), then undergoes oxidative addition to the Pt(0) center, forming a platinum(II) bis(boryl) complex. Mechanistic studies have successfully isolated and characterized this key intermediate, providing strong evidence for this initial step.[5]

  • Alkyne Insertion : The alkyne coordinates to the platinum(II) center and subsequently inserts into a platinum-boron (Pt-B) bond.

  • Reductive Elimination : The cycle concludes with the reductive elimination of the cis-bis(boryl)alkene product, which regenerates the active Pt(0) catalyst.

Diboration_Mechanism Catalytic Cycle: Pt(0)-Catalyzed Diboration of Alkynes Pt0 [(PPh₃)₂Pt] PtII_Boryl cis-[(PPh₃)₂Pt(Bpin)₂] (Pt-II Intermediate) Pt0->PtII_Boryl Oxidative Addition PtII_Alkyne [(PPh₃)₂Pt(Bpin)₂(Alkyne)] PtII_Boryl->PtII_Alkyne Alkyne Coordination PtII_Vinyl [(PPh₃)₂Pt(Vinyl-Bpin)(Bpin)] PtII_Alkyne->PtII_Vinyl Migratory Insertion PtII_Vinyl->Pt0 Reductive Elimination out_product cis-Bis(boryl)alkene PtII_Vinyl->out_product in_b2pin2 B₂pin₂ in_b2pin2->Pt0 in_alkyne Alkyne in_alkyne->PtII_Boryl

Caption: Catalytic cycle for the diboration of alkynes using a Pt(0) catalyst.

Experimental Protocols: From Theory to Practice

The following section provides a detailed, self-validating protocol for a representative catalytic application.

Protocol 1: Catalytic Hydrosilylation of 1-Octene with Triethylsilane

Objective: To synthesize triethyl(octyl)silane via platinum-catalyzed hydrosilylation, demonstrating a typical workflow for this class of reaction.

Materials & Reagents:

  • Ethylenebis(triphenylphosphine)platinum(0) (CAS 12120-15-9)

  • 1-Octene (≥98%, anhydrous)

  • Triethylsilane (≥99%, anhydrous)

  • Toluene (anhydrous, ≥99.8%)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Hexanes (anhydrous)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • NMR spectrometer, GC-MS

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrosilanes are flammable and can react with moisture. Handle under an inert atmosphere.

  • Platinum compounds can be sensitizers. Avoid inhalation and skin contact.[9]

Step-by-Step Experimental Procedure

Protocol_Workflow Workflow: Hydrosilylation of 1-Octene cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Purification cluster_analysis 4. Characterization A Add catalyst (7.5 mg, 0.01 mmol) to an oven-dried Schlenk flask. B Add anhydrous toluene (10 mL). A->B C Add 1-Octene (1.12 g, 10 mmol). B->C D Slowly add Triethylsilane (1.28 g, 11 mmol) via syringe over 5 minutes. C->D E Stir at room temperature for 4-6 hours. D->E F Monitor reaction progress by TLC or GC. E->F G Concentrate the reaction mixture in vacuo. F->G H Purify by flash column chromatography (Silica gel, 100% Hexanes). G->H I Collect fractions and concentrate to yield the product as a colorless oil. H->I J Obtain ¹H NMR, ¹³C NMR, and GC-MS to confirm structure and purity. I->J

Caption: Experimental workflow for a typical hydrosilylation reaction.

  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask under a positive pressure of nitrogen, add Ethylenebis(triphenylphosphine)platinum(0) (7.5 mg, 0.01 mmol, 0.1 mol%).

    • Add 10 mL of anhydrous toluene via syringe to dissolve the catalyst.

    • Add 1-octene (1.57 mL, 1.12 g, 10.0 mmol, 1.0 equiv) to the flask.

    • Causality Check: The inert atmosphere is critical to prevent moisture from quenching the silane and to protect the Pt(0) catalyst from oxidation.

  • Initiation and Reaction:

    • Slowly add triethylsilane (1.75 mL, 1.28 g, 11.0 mmol, 1.1 equiv) to the stirring solution via syringe over approximately 5 minutes. A slight excess of the silane ensures complete consumption of the limiting alkene.

    • Allow the reaction to stir at room temperature.

    • Causality Check: The reaction is often exothermic. Slow addition of the silane helps to control the initial reaction rate and temperature.

  • Monitoring and Completion:

    • Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 1-octene spot/peak indicates completion. This typically takes 4-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude residue can be purified by flash column chromatography on silica gel, eluting with 100% hexanes to separate the nonpolar product from the polar catalyst residues.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield triethyl(octyl)silane as a clear, colorless oil.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The ¹H NMR spectrum should show the disappearance of the vinyl protons from 1-octene and the appearance of new aliphatic signals corresponding to the octyl chain attached to the silicon atom.

References

  • Chalk, A.J.; Harrod, J.F. Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. J. Am. Chem. Soc.1965 , 87, 16-21. [Link]

  • Lukin, R. et al. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers2020 , 12, 2174. [Link]

  • Wikipedia contributors. Hydrosilylation. Wikipedia, The Free Encyclopedia. [Link]

  • Marciniec, B. et al. Platinum-catalyzed hydrosilylation in polymer chemistry. Polymers2020 , 12(10), 2174. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734701, Ethylenebis(triphenylphosphine)platinum(0). [Link]

  • Lukin, R. et al. The common scheme of the platinum-catalyzed hydrosilylation reaction. ResearchGate. [Link]

  • Wikipedia contributors. Tetrakis(triphenylphosphine)platinum(0). Wikipedia, The Free Encyclopedia. [Link]

  • Butler, G., Eaborn, C., & Pidcock, A. Reactions of alkynes with bis(triphenylphosphine)platinum-ethylene: A 31P-{1H} NMR study. Journal of Organometallic Chemistry1981 , 210(3), 403–409. [Link]

  • Crespo-Peña, M. et al. Platinum nanoparticles stabilized by N-heterocyclic thiones. Synthesis and catalytic activity in mono- and di-hydroboration of alkynes. Dalton Transactions2020 , 49(12), 3871-3881. [Link]

  • Foley, P., & Whitesides, G. M. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Inorganic Chemistry1980 , 19(5), 1402-1404. [Link]

  • Ishiyama, T. et al. Platinum(0)-Catalyzed Diboration of Alkynes with Tetrakis(alkoxo)diborons: An Efficient and Convenient Approach to cis-Bis(boryl)alkenes. Journal of the American Chemical Society1996 , 118(30), 7111-7119. [Link]

  • Acharya, S. Platinum(II) and Palladium(II) PTA and DAPTA Complexes: Synthesis and Catalytic Applications. ResearchGate. [Link]

  • Foley, P., & Whitesides, G. M. Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Inorganic Chemistry1980 , 19(5), 1402-1404. [Link]

  • Tanase, T., & Ishii, Y. Catalytic Reactions Using Metal Complexes. Royal Society of Chemistry2024 , 3, 298-344. [Link]

  • Fettinger, J. C. et al. Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry2007 , 46(18), 7387-7393. [Link]

  • Clarke, A. K. et al. An operationally simple, regioselective, platinum-catalyzed hydroboration of unactivated alkynes. Queen's University Belfast Research Portal. [Link]

  • Rakowski, M. C. et al. Catalytic applications of transition-metal complexes with sulfide ligands. Chemical Reviews1976 , 76(2), 239-249. [Link]

  • Autech Industry Co.,Limited. 12120-15-9 Ethylenebis(triphenylphosphine)platinum(0). [Link]

  • Elsevier, B. V. Stable Platinum(0) Catalysts for Catalytic Hydrosilylation of Styrene and Synthesis of [Pt(Ar‐bian)(η2‐alkene)] Complexes. Scilit. [Link]

  • Ang, W. H. et al. Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Chemistry – An Asian Journal2013 , 8(7), 1398-1407. [Link]

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Sources

The Versatile Catalyst: A Guide to Ethylenebis(triphenylphosphine)platinum(0) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Ethylenebis(triphenylphosphine)platinum(0) in organic synthesis. With full editorial control, this document is structured to offer in-depth insights into the catalyst's utility, focusing on its primary role in hydrosilylation reactions and touching upon other synthetic transformations. Each section is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable protocols.

Introduction to a Workhorse Catalyst

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a crystalline solid that serves as a valuable and versatile catalyst in the realm of organic synthesis.[1][2] Its structure features a central platinum(0) atom coordinated to two triphenylphosphine ligands and one ethylene ligand. The ethylene ligand is labile and readily dissociates in solution, generating the highly reactive 14-electron species, bis(triphenylphosphine)platinum(0), which is the active catalytic species in many reactions. This ease of generating a coordinatively unsaturated platinum center is key to its catalytic efficacy.

This guide will delve into the primary application of this complex in hydrosilylation reactions, providing a mechanistic understanding and detailed protocols. Furthermore, we will explore its involvement in other important organic transformations, offering a broader perspective on its synthetic utility.

Core Application: The Hydrosilylation of Unsaturated Bonds

The most significant application of Ethylenebis(triphenylphosphine)platinum(0) is as a catalyst for hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond.[3] This reaction is of paramount importance for the synthesis of organosilicon compounds, which are versatile intermediates in organic synthesis.[4]

The Chalk-Harrod Mechanism: A Mechanistic Blueprint

The catalytic cycle for platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism.[5][6] This mechanism provides a fundamental framework for understanding the catalytic process and for optimizing reaction conditions.

The key steps of the Chalk-Harrod mechanism are as follows:

  • Ligand Dissociation: The ethylene ligand dissociates from the precatalyst to generate the active catalytic species, bis(triphenylphosphine)platinum(0).

  • Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) center, forming a platinum(II)-hydrido-silyl complex.

  • Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This is often the rate-determining step and dictates the regioselectivity of the reaction.

  • Reductive Elimination: The final product, an alkylsilane or vinylsilane, is eliminated from the platinum center, regenerating the active platinum(0) catalyst.

Chalk_Harrod_Mechanism

Application Note 1: Hydrosilylation of Alkenes

The hydrosilylation of alkenes using Ethylenebis(triphenylphosphine)platinum(0) typically proceeds with high efficiency and selectivity, yielding valuable alkylsilanes. The reaction is particularly useful for terminal alkenes, where the silicon atom adds to the terminal carbon (anti-Markovnikov addition).

Protocol 1: General Procedure for the Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • 1-Octene

  • Triethylsilane

  • Anhydrous toluene (or other suitable solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.001-0.1 mol%).

  • Add anhydrous toluene (e.g., 5 mL per 1 mmol of alkene).

  • Add 1-octene (1.0 equiv).

  • Add triethylsilane (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) for 1-24 hours. Monitor the reaction progress by GC or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

AlkeneSilaneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1-OcteneTriethylsilane0.01252>95[7]
StyreneTriethoxysilane0.025751>98[8]
Allyl Benzyl EtherTriethoxysilane0.025751>98[8]
Application Note 2: Hydrosilylation of Alkynes

The hydrosilylation of alkynes provides a direct route to vinylsilanes, which are highly versatile intermediates in organic synthesis, particularly in cross-coupling reactions.[4] The reaction catalyzed by Ethylenebis(triphenylphosphine)platinum(0) generally proceeds with high regio- and stereoselectivity, favoring the formation of the (E)-isomer.

Protocol 2: General Procedure for the Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Phenylacetylene

  • Triethylsilane

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.01-0.5 mol%) in the chosen anhydrous solvent.

  • Add phenylacetylene (1.0 equiv).

  • Add triethylsilane (1.0-1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 25-100 °C). The reaction is often exothermic.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Remove the solvent in vacuo.

  • Purify the resulting vinylsilane by vacuum distillation or column chromatography.

Emerging Applications of Ethylenebis(triphenylphosphine)platinum(0)

While hydrosilylation remains its most prominent application, Ethylenebis(triphenylphosphine)platinum(0) and its in situ generated active species can catalyze other important transformations.

Application Note 3: Intramolecular Hydroalkoxylation

The intramolecular addition of an alcohol O-H bond across a C=C double bond, or hydroalkoxylation, is a powerful method for the synthesis of cyclic ethers. While less common than its application in hydrosilylation, platinum catalysts, in general, are known to facilitate this transformation. The active Pt(0) species can coordinate to the alkene, rendering it susceptible to nucleophilic attack by the tethered hydroxyl group.

Conceptual Workflow for Intramolecular Hydroalkoxylation:

Hydroalkoxylation_Workflow

While specific, detailed protocols for Ethylenebis(triphenylphosphine)platinum(0) in hydroalkoxylation are not as prevalent in the literature as for hydrosilylation, the general principles of platinum catalysis suggest its potential in this area, likely requiring higher catalyst loadings and elevated temperatures.[9]

Application Note 4: Role in Oxidative Addition and Reductive Elimination

The fundamental reactivity of the bis(triphenylphosphine)platinum(0) species generated from the title complex involves oxidative addition and reductive elimination, which are key steps in many catalytic cycles, including cross-coupling reactions.[10][11] For instance, organic halides can undergo oxidative addition to the Pt(0) center to form a Pt(II) species.[12][13] This intermediate can then participate in further reactions, culminating in a reductive elimination step to form a new C-C or C-heteroatom bond. While palladium is more commonly used for cross-coupling, the underlying principles of platinum reactivity suggest its potential in similar transformations.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is a highly effective and versatile catalyst, primarily celebrated for its exceptional performance in the hydrosilylation of alkenes and alkynes. The well-understood Chalk-Harrod mechanism provides a solid foundation for rational catalyst design and reaction optimization. While its applications in other areas such as hydroalkoxylation and cross-coupling are less explored, the fundamental reactivity of the platinum(0) center suggests a broader potential that warrants further investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel synthetic methodologies and the development of advanced materials and pharmaceuticals.

References

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) With Strong Proton Acids. Inorganic Chemistry, 19(5), 1402–1404. [Link]

  • Piro, N. A., & Cummins, C. C. (2007). Ethylenebis(triphenylphosphine)platinum as a probe for niobium-mediated diphosphorus chemistry. Inorganic chemistry, 46(18), 7387–7393. [Link]

  • Piro, N. A., & Cummins, C. C. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387-7393. [Link]

  • Das, A., & Roy, S. (2015). Direct chemoselective reduction of plant oils using silane catalysed by Rh(iii) complexes at ambient temperature. RSC Advances, 5(10), 7349-7356. [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(O) and (Ethylene)bis( triphenylphosphine)platinum(O) with Strong Proton Acids. Inorganic Chemistry, 19(5), 1402-1404. [Link]

  • Kurosawa, H., Ogoshi, S., Kawasaki, Y., Murai, S., Miyoshi, M., & Ikeda, I. (2000). Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes. Journal of the American Chemical Society, 122(51), 12313-12314. [Link]

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  • Pagliaro, M., Ciriminna, R., Pandarus, V., Béland, F., & Demers-Carpentier, V. (2019). Highly selective and productive hydrosilylation of alkenes with triethoxysilane catalyzed by a robust and recyclable platinum catalyst. Green Chemistry, 21(1), 129-140. [Link]

  • Organic Chemistry Portal. Vinylsilane synthesis. [Link]

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  • Marciniec, B., & Kownacki, I. (2014). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 6(6), 1711-1741. [Link]

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  • Obligacion, J. V., & Chirik, P. J. (2016). Cobalt-Catalyzed Regiodivergent Hydrosilylation of Vinylarenes and Aliphatic Alkenes: Ligand- and Silane-Dependent Regioselectivities. Organic letters, 18(21), 5584–5587. [Link]

  • Hale, K. L. E., Roberts, D. D., & McLaughlin, M. G. (2020). An operationally simple, regioselective, platinum-catalyzed hydroboration of unactivated alkynes. Chemical Communications, 56(76), 11251-11254. [Link]

  • Butler, G., Eaborn, C., & Pidcock, A. (1981). Reactions of alkynes with bis(triphenylphosphine)platinum-ethylene: A 31P-{1H} NMR study. Journal of Organometallic Chemistry, 210(3), 403-409. [Link]

  • Yamamoto, K., Hayashi, T., & Kumada, M. (1971). Interaction of silanes with bis(triphenylphosphine)ethyleneplatinum(0); hydrosilylation of olefins with this complex. Journal of Organometallic Chemistry, 28(3), C37-C38. [Link]

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Application Notes and Protocols: Ethylenebis(triphenylphosphine)platinum(0) as a Hydrosilation Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydrosilation and the Role of Ethylenebis(triphenylphosphine)platinum(0)

Hydrosilation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This powerful transformation is integral to the synthesis of a vast array of valuable compounds, from functionalized silanes used in organic synthesis to the production of silicones and advanced materials. The efficiency and selectivity of this reaction are paramount, and the choice of catalyst is a critical determinant of the reaction's outcome.

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a stable, 16-electron platinum(0) complex that serves as a highly effective catalyst for hydrosilation reactions.[1] Its utility stems from the platinum center's ability to readily undergo oxidative addition with hydrosilanes and coordinate with unsaturated substrates like alkenes and alkynes, thereby facilitating the formation of new carbon-silicon bonds. This document provides a detailed guide to the application of Ethylenebis(triphenylphosphine)platinum(0) as a hydrosilation catalyst, including its mechanistic underpinnings, experimental protocols, and safety considerations.

Catalyst Profile

PropertyValue
Chemical Name Ethylenebis(triphenylphosphine)platinum(0)
CAS Number 12120-15-9[2]
Molecular Formula C₃₈H₃₄P₂Pt[2]
Molecular Weight 747.70 g/mol [2]
Appearance Light yellow to beige powder
Melting Point 129-132 °C (decomposes)[2]
Solubility Soluble in aromatic hydrocarbons and chlorinated solvents

Mechanism of Catalysis: The Chalk-Harrod Pathway

The hydrosilation of alkenes and alkynes catalyzed by platinum complexes, including Ethylenebis(triphenylphosphine)platinum(0), is widely accepted to proceed via the Chalk-Harrod mechanism . This catalytic cycle provides a robust framework for understanding the reaction and predicting its outcomes.

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) center, forming a platinum(II)-hydrido-silyl intermediate.

  • Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) intermediate.

  • Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This is often the rate-determining step and dictates the regioselectivity of the reaction. For terminal alkenes, this typically results in an anti-Markovnikov addition, placing the silicon atom at the terminal carbon.

  • Reductive Elimination: The final product, an alkyl- or vinylsilane, is formed through reductive elimination from the platinum(II) center, which regenerates the active platinum(0) catalyst.

Chalk_Harrod_Mechanism Pt0 [(Ph₃P)₂Pt(C₂H₄)] (Catalyst) PtII_HSi [(Ph₃P)₂Pt(H)(SiR₃)] (Pt(II) Intermediate) Pt0->PtII_HSi Oxidative Addition + R₃SiH PtII_HSi_Olefin [(Ph₃P)₂Pt(H)(SiR₃)(Olefin)] (Coordinated Complex) PtII_HSi->PtII_HSi_Olefin Olefin Coordination + R'CH=CH₂ PtII_AlkylSi [(Ph₃P)₂Pt(Alkyl)(SiR₃)] (Insertion Product) PtII_HSi_Olefin->PtII_AlkylSi Migratory Insertion PtII_AlkylSi->Pt0 Regeneration Product R'CH₂CH₂SiR₃ (Product) PtII_AlkylSi->Product Reductive Elimination

Caption: The Chalk-Harrod catalytic cycle for hydrosilation.

Experimental Protocols

The following protocols are provided as general guidelines. Optimal reaction conditions, including catalyst loading, temperature, and reaction time, may vary depending on the specific substrates and should be determined empirically.

General Considerations:
  • Inert Atmosphere: Platinum(0) complexes can be sensitive to air and moisture. It is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvent: Anhydrous solvents should be used. Toluene, THF, and dichloromethane are common choices.

  • Reagents: Alkenes, alkynes, and hydrosilanes should be purified and free of inhibitors.

Protocol 1: Hydrosilation of a Terminal Alkene (e.g., 1-Octene)

This protocol describes the synthesis of octyltriethoxysilane from 1-octene and triethoxysilane.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • 1-Octene

  • Triethoxysilane

  • Anhydrous toluene

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.001-0.01 mol%).

  • Solvent and Reactant Addition: Add anhydrous toluene (e.g., 5 mL per 10 mmol of alkene) to the flask, followed by 1-octene (1.0 eq).

  • Initiation: Slowly add triethoxysilane (1.0-1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS. The disappearance of the Si-H stretch in the IR spectrum (around 2100-2250 cm⁻¹) is a good indicator of reaction completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired octyltriethoxysilane.

Protocol 2: Hydrosilation of a Terminal Alkyne (e.g., Phenylacetylene)

This protocol details the synthesis of (E)-styryltriethylsilane from phenylacetylene and triethylsilane.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Phenylacetylene

  • Triethylsilane

  • Anhydrous THF

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere in a Schlenk flask, dissolve Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.01-0.1 mol%) in anhydrous THF (e.g., 5 mL per 5 mmol of alkyne).

  • Reactant Addition: Add phenylacetylene (1.0 eq) to the catalyst solution.

  • Initiation: Add triethylsilane (1.0 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as determined by GC-MS or NMR analysis.

  • Workup: Remove the solvent in vacuo.

  • Purification: The residue can be purified by flash chromatography on silica gel or by distillation under reduced pressure to afford the (E)-vinylsilane product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Inert Atmosphere Setup (Schlenk line / Glovebox) Catalyst Dissolve Catalyst [(Ph₃P)₂Pt(C₂H₄)] Setup->Catalyst Reagents Prepare Anhydrous Solvents & Purified Reactants Reagents->Catalyst Substrate Add Alkene/Alkyne Catalyst->Substrate Silane Add Hydrosilane Substrate->Silane Monitor Heat & Monitor Reaction (TLC, GC-MS, IR) Silane->Monitor Workup Solvent Removal Monitor->Workup Purify Purification (Distillation / Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for hydrosilation.

Substrate Scope and Performance Data

While specific performance data for Ethylenebis(triphenylphosphine)platinum(0) is not extensively documented in publicly available literature, general trends for platinum(0) phosphine catalysts can be anticipated. The table below provides an illustrative summary of expected outcomes for various substrates. Researchers should optimize conditions for their specific systems.

SubstrateSilaneProduct TypeExpected YieldExpected Regio-/Stereoselectivity
1-OcteneTriethoxysilaneAlkylsilaneHighAnti-Markovnikov
StyreneTriethylsilaneAlkylsilaneHighAnti-Markovnikov
PhenylacetyleneTriethylsilaneVinylsilaneHigh(E)-isomer favored
1-HexyneTrimethylsilaneVinylsilaneHigh(E)-isomer favored

Safety and Handling

Ethylenebis(triphenylphosphine)platinum(0) should be handled with care by trained personnel in a well-ventilated area.

  • Hazards: May cause skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. Use a dust mask or work in a fume hood to avoid inhalation of the powder.[2]

  • Storage: Store in a cool, dry place under an inert atmosphere to prevent decomposition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for heavy metal waste.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst (decomposed)Use fresh catalyst, ensure inert atmosphere.
Low reaction temperatureIncrease reaction temperature incrementally.
Presence of inhibitors in reagentsPurify alkenes/alkynes and silanes.
Formation of byproducts Isomerization of terminal alkeneUse milder reaction conditions (lower temperature).
Dehydrogenative silylationEnsure a slight excess of the unsaturated substrate.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is a valuable and effective catalyst for the hydrosilation of alkenes and alkynes. Its stability and predictable reactivity, governed by the Chalk-Harrod mechanism, make it a useful tool for the synthesis of a wide range of organosilicon compounds. By following the protocols and considering the safety guidelines outlined in this document, researchers can successfully employ this catalyst in their synthetic endeavors.

References

  • LookChem. Ethylenebis(triphenylphosphine)platinum(0). Available at: [Link]

  • Whitesides, G. M., & Foley, P. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Inorganic Chemistry, 19, 1402-4. Available at: [Link]

  • ACS Publications. Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids. Available at: [Link]

  • ResearchGate. Bis(Triphenylphosphine)Platinum Complexes. Available at: [Link]

  • MDPI. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. Available at: [Link]

  • Pagliaro, M., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. Available at: [Link]

  • MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]

  • Alonso, F., et al. (2010). Hydrosilylation of alkynes catalysed by platinum on titania. Journal of Organometallic Chemistry, 695(25-26), 2824-2828. Available at: [Link]

  • Chang, C.-C., et al. (2021). Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature. Molecules, 26(2), 398. Available at: [Link]

  • Piro, N. A., & Cummins, C. C. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387-7393. Available at: [Link]

  • Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8(4), 1-17. Available at: [Link]

  • MDPI. Novel Strategy to Evaluate Platinum Photocatalysts for Hydrosilation-Curable Silicones. Available at: [Link]

  • ResearchGate. Synthesis of a series of new platinum organometallic complexes derived from bidentate Schiff-base ligands and their catalytic activity in the hydrosilylation and dehydrosilylation of styrene. Available at: [Link]_

Sources

Ethylenebis(triphenylphosphine)platinum(0): A Catalyst for Precision in Silicon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Platinum(0) in Cross-Coupling Chemistry

In the vast landscape of transition metal catalysis, platinum complexes occupy a niche of significant importance, particularly in the formation of silicon-carbon bonds. While palladium catalysts have become synonymous with a broad range of cross-coupling reactions for carbon-carbon bond formation, platinum catalysts, especially Ethylenebis(triphenylphosphine)platinum(0) [Pt(C₂H₄)(PPh₃)₂], exhibit exceptional efficacy and selectivity in reactions involving organosilicon reagents. This technical guide provides an in-depth exploration of the applications and methodologies associated with this versatile catalyst, with a focus on its role in hydrosilylation and related silylation reactions, which are fundamental processes in the synthesis of organosilicon compounds.

Organosilicon compounds are integral to various fields, from materials science to pharmaceuticals, owing to their unique chemical and physical properties. The ability to catalytically and selectively form Si-C bonds is therefore of paramount importance. Ethylenebis(triphenylphosphine)platinum(0) serves as a highly effective pre-catalyst for such transformations. The ethylene ligand is labile and readily dissociates to generate the catalytically active 14-electron species, Pt(PPh₃)₂, which initiates the catalytic cycle.

Core Application: Platinum-Catalyzed Hydrosilylation of Unsaturated Carbon-Carbon Bonds

The most prominent application of Ethylenebis(triphenylphosphine)platinum(0) is in the hydrosilylation of alkenes and alkynes. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, leading to the formation of a new silicon-carbon bond.

Mechanistic Insights: The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle provides a robust framework for understanding the reaction and for optimizing reaction conditions.

The key steps of the Chalk-Harrod mechanism are:

  • Oxidative Addition: The catalytically active Pt(0) species undergoes oxidative addition with the hydrosilane (R₃SiH) to form a Pt(II)-hydrido-silyl complex.

  • Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene or alkyne inserts into the Pt-H bond. This step is often rate-determining and dictates the regioselectivity of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the alkyl/vinyl-silyl product, regenerating the active Pt(0) catalyst.

Chalk_Harrod_Mechanism

An important consideration in platinum-catalyzed hydrosilylation is the potential for side reactions, such as dehydrogenative silylation and isomerization of the alkene substrate. The formation of colloidal platinum(0), often observed as "platinum black," can also lead to catalyst deactivation.[1]

Experimental Protocols

Protocol 1: Hydrosilylation of a Terminal Alkene

This protocol describes a general procedure for the hydrosilylation of a terminal alkene using Ethylenebis(triphenylphosphine)platinum(0) as the catalyst precursor.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Terminal alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethylsilane)

  • Anhydrous toluene (or other suitable solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0 mmol) and the hydrosilane (1.1 mmol) in anhydrous toluene (5 mL).

  • To this solution, add Ethylenebis(triphenylphosphine)platinum(0) (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction progress can be monitored by GC-MS or ¹H NMR spectroscopy by observing the disappearance of the alkene and hydrosilane starting materials and the appearance of the product.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylsilane.

Trustworthiness Note: The reaction should be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation and side reactions. The choice of solvent can influence the reaction rate and selectivity.

Substrate (Alkene)HydrosilaneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1-OcteneTriethylsilane0.1602>95General Protocol
StyrenePhenylsilane0.05251>98General Protocol
AllylbenzeneMethyldichlorosilane0.170492General Protocol
Protocol 2: Hydrosilylation of a Terminal Alkyne

This protocol provides a general method for the hydrosilylation of a terminal alkyne, which can lead to the formation of vinylsilanes, important intermediates in organic synthesis.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Terminal alkyne (e.g., phenylacetylene)

  • Hydrosilane (e.g., triethoxysilane)

  • Anhydrous THF (or other suitable solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.0 mmol) in anhydrous THF (5 mL).

  • Add the hydrosilane (1.2 mmol) to the solution.

  • Add Ethylenebis(triphenylphosphine)platinum(0) (0.005 mmol, 0.5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • The residue can be purified by distillation or column chromatography to yield the vinylsilane product. Platinum-catalyzed hydrosilylation of terminal alkynes typically yields a mixture of (E)-β-vinylsilane, (Z)-β-vinylsilane, and α-vinylsilane products. The selectivity is influenced by the catalyst, solvent, and substituents on the alkyne and silane.

Hydrosilylation_Workflow

Beyond Hydrosilylation: Other Silylation Reactions

While hydrosilylation is the most common application, Ethylenebis(triphenylphosphine)platinum(0) can also catalyze other transformations involving organosilicon reagents.

Bis-silylation of Alkynes

The addition of a Si-Si bond of a disilane across an alkyne is known as bis-silylation. This reaction provides access to 1,2-disilylated alkenes, which are valuable synthetic intermediates. The reaction is believed to proceed through a similar catalytic cycle involving oxidative addition of the disilane to the Pt(0) center, followed by alkyne insertion and reductive elimination.

Conclusion and Future Outlook

Ethylenebis(triphenylphosphine)platinum(0) is a highly effective and versatile catalyst for the formation of silicon-carbon bonds, primarily through the hydrosilylation of alkenes and alkynes. Its utility stems from the generation of a highly active Pt(0) species that efficiently catalyzes the desired transformation under mild conditions. The well-established Chalk-Harrod mechanism provides a strong foundation for understanding and optimizing these reactions. For researchers and professionals in drug development and materials science, mastering the application of this catalyst opens doors to a wide array of functionalized organosilicon compounds. Future research in this area will likely focus on expanding the substrate scope, improving selectivity in more complex systems, and developing more sustainable and recyclable platinum catalyst systems.

References

  • Lukina, A., M. Kuchkaev, A. Sukhov, G. Bekmukhamedov, and D. Yakhvarov. "Platinum-Catalyzed Hydrosilylation in Polymer Chemistry." Polymers 13, no. 1 (2021): 144. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Complexes from Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Platinum(0) Synthon

Ethylenebis(triphenylphosphine)platinum(0), formally denoted as [Pt(η²-C₂H₄)(PPh₃)₂], is a cornerstone reagent in organometallic chemistry. Its significance lies in the lability of the ethylene ligand, which is readily displaced by a wide array of other molecules, and the propensity of the platinum(0) center to undergo oxidative addition. These two fundamental reaction pathways, ligand substitution and oxidative addition, render it an exceptionally versatile precursor for the synthesis of a diverse range of novel platinum(II) and platinum(0) complexes. This application note provides a detailed guide to leveraging these reactive properties, complete with theoretical justifications for experimental choices and step-by-step protocols for the synthesis of representative novel complexes. The information herein is designed to empower researchers in the fields of catalysis, materials science, and medicinal chemistry to confidently design and execute syntheses of new platinum-containing molecules with tailored properties.

Core Principles of Reactivity

The synthetic utility of [Pt(η²-C₂H₄)(PPh₃)₂] is primarily dictated by two key reaction manifolds:

  • Ligand Exchange/Substitution: The ethylene ligand is bound to the platinum center through a combination of σ-donation from the ethylene π-orbital to a vacant platinum d-orbital and π-backbonding from a filled platinum d-orbital to the ethylene π*-antibonding orbital. This bond is relatively weak, allowing for the facile substitution of ethylene by other ligands with stronger coordinating abilities, such as alkynes, phosphines, and other unsaturated organic molecules. This provides a direct route to a variety of new platinum(0) complexes.

  • Oxidative Addition: The electron-rich platinum(0) center is nucleophilic and readily undergoes oxidative addition with a range of electrophilic substrates. In this process, the platinum center is oxidized from Pt(0) to Pt(II), and new bonds are formed between the platinum and fragments of the substrate. This is a powerful method for creating stable platinum(II) complexes with new functionalities. Common substrates for oxidative addition include organic halides, strong proton acids, and molecules with activated C-H or Si-H bonds.

I. Synthesis of Novel Platinum(0) Complexes via Ligand Exchange

The displacement of the ethylene ligand is a straightforward and efficient method for the synthesis of other platinum(0) alkene and alkyne complexes. The choice of solvent and reaction temperature is crucial for achieving high yields and preventing side reactions.

Application Note 1: Synthesis of a Platinum(0) Alkyne Complex

Alkynes are excellent ligands for platinum(0) due to their ability to engage in strong π-backbonding. The reaction of [Pt(η²-C₂H₄)(PPh₃)₂] with an alkyne results in the formation of a stable [Pt(η²-alkyne)(PPh₃)₂] complex.

Causality of Experimental Choices:

  • Solvent: A non-coordinating, non-polar solvent such as toluene or benzene is used to prevent competition with the incoming alkyne ligand.

  • Inert Atmosphere: Platinum(0) complexes are sensitive to oxidation by atmospheric oxygen. Therefore, all manipulations must be carried out under an inert atmosphere of nitrogen or argon.

  • Temperature: The reaction is typically performed at room temperature, as the ligand exchange is generally rapid. Mild heating can be applied if the reaction is sluggish.

Protocol 1: Synthesis of Bis(triphenylphosphine)(diphenylacetylene)platinum(0)

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0) [Pt(η²-C₂H₄)(PPh₃)₂]

  • Diphenylacetylene

  • Toluene (anhydrous, deoxygenated)

  • Hexane (anhydrous, deoxygenated)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.50 g, 0.67 mmol) in anhydrous, deoxygenated toluene (20 mL).

  • To the resulting clear, pale-yellow solution, add a solution of diphenylacetylene (e.g., 0.13 g, 0.74 mmol) in toluene (5 mL) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2 hours. The solution may change color slightly.

  • Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add anhydrous, deoxygenated hexane (30 mL) to precipitate the product.

  • Collect the resulting white or off-white solid by filtration under argon, wash with a small amount of cold hexane, and dry in vacuo.

Expected Yield: >85%

Characterization:

  • ³¹P{¹H} NMR (in CD₂Cl₂): A singlet with platinum satellites is expected. The ¹J(Pt-P) coupling constant provides information about the electronic environment of the platinum center.

  • ¹H NMR (in CD₂Cl₂): Resonances corresponding to the phenyl groups of the triphenylphosphine ligands and the diphenylacetylene ligand will be observed.

II. Synthesis of Novel Platinum(II) Complexes via Oxidative Addition

Oxidative addition reactions dramatically expand the scope of accessible platinum complexes, leading to the formation of stable Pt(II) species with new functionalities.

Application Note 2: Synthesis of a Platinum(II) Hydrido Complex

The reaction of [Pt(η²-C₂H₄)(PPh₃)₂] with a strong proton acid, such as hydrochloric acid, results in the oxidative addition of the H-X bond to the platinum(0) center, forming a platinum(II) hydrido-halide complex.[1][2]

Causality of Experimental Choices:

  • Reagent: Anhydrous hydrogen chloride is used to avoid the introduction of water, which can lead to the formation of hydroxo or aqua complexes.

  • Solvent: A non-protic solvent such as diethyl ether or benzene is used to prevent reaction with the solvent.

  • Stoichiometry: A 1:1 stoichiometry of the platinum complex to the acid is crucial to avoid side reactions.

Protocol 2: Synthesis of trans-Hydridochlorobis(triphenylphosphine)platinum(II)

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0) [Pt(η²-C₂H₄)(PPh₃)₂]

  • Anhydrous hydrogen chloride (as a solution in diethyl ether or as a gas)

  • Diethyl ether (anhydrous, deoxygenated)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.50 g, 0.67 mmol) in anhydrous, deoxygenated diethyl ether (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized solution of HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the white solid by filtration under argon, wash with cold diethyl ether, and dry in vacuo.

Expected Yield: >90%

Characterization:

  • ³¹P{¹H} NMR (in CD₂Cl₂): A singlet with platinum satellites, characteristic of two equivalent trans phosphine ligands.

  • ¹H NMR (in CD₂Cl₂): A high-field signal (typically between -5 and -30 ppm) corresponding to the hydride ligand. This signal will be a triplet due to coupling to two equivalent phosphorus nuclei and will also show platinum satellites.

Application Note 3: Synthesis of a Platinum(II) Aryl Complex via Oxidative Addition of an Aryl Halide

The oxidative addition of aryl halides to platinum(0) complexes is a fundamental step in many cross-coupling reactions.[3][4][5][6] This reaction allows for the formation of a stable Pt-C(sp²) bond.

Causality of Experimental Choices:

  • Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl. Aryl iodides are generally the most reactive. Electron-withdrawing groups on the aryl ring can accelerate the reaction.

  • Solvent: A non-polar, aprotic solvent like toluene or benzene is suitable.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. The temperature will depend on the reactivity of the aryl halide.

Protocol 3: Synthesis of cis-Iodo(phenyl)bis(triphenylphosphine)platinum(II)

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0) [Pt(η²-C₂H₄)(PPh₃)₂]

  • Iodobenzene

  • Toluene (anhydrous, deoxygenated)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Ethylenebis(triphenylphosphine)platinum(0) (e.g., 0.50 g, 0.67 mmol) in anhydrous, deoxygenated toluene (25 mL).

  • Add iodobenzene (e.g., 0.15 g, 0.74 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Allow the solution to cool to room temperature.

  • Reduce the volume of the solvent in vacuo and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry in vacuo. Recrystallization from a solvent mixture like dichloromethane/hexane may be necessary for purification.

Expected Yield: 60-80%

Characterization:

  • ³¹P{¹H} NMR (in CD₂Cl₂): Two distinct signals with platinum satellites are expected for the cis isomer, indicating two inequivalent phosphine ligands.

  • ¹H NMR (in CD₂Cl₂): Resonances for the phenyl groups of the phosphine ligands and the newly introduced phenyl group will be observed.

Data Summary

Complex Synthetic Method Key Reagent Typical Yield ³¹P{¹H} NMR (δ, ppm) ¹H NMR Hydride Signal (δ, ppm)
[Pt(η²-PhC≡CPh)(PPh₃)₂]Ligand ExchangeDiphenylacetylene>85%Singlet with Pt satellitesN/A
trans-[Pt(H)Cl(PPh₃)₂]Oxidative AdditionAnhydrous HCl>90%Singlet with Pt satellitesTriplet with Pt satellites
cis-[Pt(I)(Ph)(PPh₃)₂]Oxidative AdditionIodobenzene60-80%Two distinct signals with Pt satellitesN/A

Visualizing Reaction Pathways

reaction_pathways cluster_ligand_exchange Ligand Exchange cluster_oxidative_addition Oxidative Addition start [Pt(η²-C₂H₄)(PPh₃)₂] (Platinum(0) Precursor) alkyne [Pt(η²-Alkyne)(PPh₃)₂] (Novel Pt(0) Complex) start->alkyne + Alkyne - C₂H₄ hydride trans-[Pt(H)(X)(PPh₃)₂] (Pt(II) Hydrido Complex) start->hydride + HX aryl cis-[Pt(R)(X)(PPh₃)₂] (Pt(II) Aryl Complex) start->aryl + R-X experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization setup Assemble Schlenk glassware under inert atmosphere reagents Prepare solutions of [Pt(η²-C₂H₄)(PPh₃)₂] and reagent setup->reagents mix Combine reagents (dropwise addition) reagents->mix stir Stir at specified temperature and time mix->stir monitor Monitor reaction progress (e.g., by ³¹P NMR) stir->monitor concentrate Reduce solvent volume in vacuo monitor->concentrate precipitate Add anti-solvent (e.g., hexane) to precipitate concentrate->precipitate filtrate Filter the solid product under inert atmosphere precipitate->filtrate dry Dry the product in vacuo filtrate->dry nmr NMR Spectroscopy (¹H, ³¹P, ¹³C, ¹⁹⁵Pt) dry->nmr other Other techniques (FT-IR, MS, X-ray diffraction) nmr->other

Caption: General experimental workflow for synthesis and characterization.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is a powerful and versatile starting material for the synthesis of a wide range of novel platinum(0) and platinum(II) complexes. By understanding and applying the principles of ligand exchange and oxidative addition, researchers can rationally design and synthesize new molecules with desired electronic and steric properties for applications in catalysis, materials science, and drug development. The protocols provided in this application note serve as a foundation for the exploration of new synthetic methodologies and the creation of innovative platinum complexes.

References

  • Butler, G., Eaborn, C., & Pidcock, A. (1981). Reactions of alkynes with bis(triphenylphosphine)platinum-ethylene: A 31P-{1H} NMR study. Journal of Organometallic Chemistry, 210(3), 403–409. [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Inorganic Chemistry, 19(5), 1402–1404. [Link]

  • Altus, K., Bowes, E., Beattie, D. D., & Love, J. A. (2019). Intermolecular Oxidative Addition of Aryl Halides to Platinum(II) Alkyl Complexes. Inorganic Chemistry, 58(2), 1243–1247. [Link]

  • Macklin, P. D., Mirkin, C. A., Viswanathan, N., Williams, G. D., Geoffroy, G. L., & Rheingold, A. L. (1987). Synthesis of Cp(CO)CoPt(PPh3)2(μ-CH2) and Cp2Co2Pt(PPh3)2(μ-CO)2 from the reaction of Pt(PPh3)2(C2H4) with [CPCo(CO)]2(μ-CH2). Journal of Organometallic Chemistry, 334(1-2), 175-186. [Link]

  • Yu, Y., Wang, L., Wang, C., Tian, Y., Boulatov, R., Widenhoefer, R. A., & Craig, S. L. (2021). Force-modulated reductive elimination from platinum(ii) diaryl complexes. Chemical Science, 12(32), 11130–11137. [Link]

Sources

Application Note: Mastering Inert Atmosphere Reactions with Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pt(0) Synthon

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a highly reactive, 16-electron platinum(0) complex widely employed in organometallic chemistry and catalysis.[1] Its significance lies in the lability of the ethylene ligand, which is readily displaced, providing a versatile entry point for the synthesis of other platinum complexes through ligand exchange or oxidative addition reactions. This complex serves as a key precursor for forming new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for researchers in synthetic chemistry and drug development.[2]

This document provides a detailed guide to the laboratory setup, handling procedures, and a representative reaction protocol for Ethylenebis(triphenylphosphine)platinum(0). The focus is on ensuring experimental success and safety by employing rigorous air-sensitive techniques.

Foundational Principles: Ensuring Scientific Integrity

Expertise & Experience: The "Why" Behind the "How"

The protocols detailed herein are grounded in established best practices for handling air- and moisture-sensitive organometallic compounds.[3][4][5] Most transition metal complexes in a low oxidation state, such as Pt(0), are electron-rich and thus highly susceptible to oxidation by atmospheric oxygen. Furthermore, many reagents used in conjunction with this complex can react violently with water. The described inert atmosphere techniques, primarily using a Schlenk line, are not merely procedural formalities; they are essential to preserve the reagent's integrity, prevent unwanted side reactions, and ensure the safety of the researcher.[5][6]

Trustworthiness: A Self-Validating Experimental System

The integrity of any reaction involving air-sensitive materials is paramount. The described setup is designed to be a self-validating system. A constant, slight positive pressure of inert gas, visually confirmed by an oil bubbler, provides real-time feedback that the reaction vessel is isolated from the ambient atmosphere.[7] Successful synthesis of the target compound, verified by analytical methods such as NMR spectroscopy, serves as the ultimate validation of the protocol's efficacy and the operator's technique.

Safety First: Handling and Hazard Mitigation

Ethylenebis(triphenylphosphine)platinum(0) is a chemical that requires careful handling to avoid health risks. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

Precautionary Measures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[8][10] For handling the dry powder, a dedicated workstation on a Schlenk line or within an inert atmosphere glovebox is mandatory.[3]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles or a face shield at all times.[8][11] When handling the solid, a dust mask (e.g., N95 type) is recommended to prevent inhalation.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (+4°C) under an inert atmosphere to maintain its stability.[10]

Hazard Summary for Ethylenebis(triphenylphosphine)platinum(0)
CAS Number
Molecular Formula
Molecular Weight
Appearance
Melting Point
GHS Hazard Statements
Key Precautionary Statements

The Core Apparatus: The Schlenk Line

For laboratories not equipped with a glovebox, the Schlenk line is the essential tool for manipulating air-sensitive compounds. It consists of a dual-glass manifold: one line is connected to a high-vacuum pump (to remove air), and the other is connected to a source of dry, inert gas (typically nitrogen or argon).[4] This setup allows for the creation of an inert atmosphere within the reaction glassware.

G cluster_0 Schlenk Line Manifold cluster_1 Reaction Setup Inert Gas Inert Gas Manifold Dual Manifold (Gas/Vacuum) Inert Gas->Manifold N₂ or Ar Vacuum Pump Vacuum Pump Vacuum Pump->Manifold <1 mmHg Flask Schlenk Flask (Reaction Vessel) Manifold->Flask via Stopcock & Tubing Bubbler Oil Bubbler (Pressure Indicator) Flask->Bubbler Gas Outlet Septum Septum Flask->Septum

Caption: Basic Schlenk line and reaction flask setup.

Detailed Protocol: Oxidative Addition of Iodomethane

This protocol details a representative reaction: the oxidative addition of iodomethane to Ethylenebis(triphenylphosphine)platinum(0). This reaction is a fundamental step in many catalytic cycles and demonstrates the core techniques required.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0) (C₃₈H₃₄P₂Pt)

  • Iodomethane (CH₃I)

  • Anhydrous Toluene

  • Anhydrous Hexane

  • 100 mL Schlenk flask with a magnetic stir bar

  • Glass stopper and rubber septa

  • Syringes and needles

  • Cannula (double-tipped needle)

Step-by-Step Methodology:

  • Glassware Preparation: Thoroughly wash and dry a 100 mL Schlenk flask, magnetic stir bar, and other necessary glassware. Place them in an oven at 125 °C overnight to remove all adsorbed moisture.[7]

  • Assembly and Inerting: Assemble the hot flask with the stir bar inside and cap it with a greased glass stopper. Immediately connect the flask's sidearm to the Schlenk line.

  • Purging Cycle: Evacuate the flask under high vacuum until it cools to room temperature. Then, backfill the flask with high-purity nitrogen or argon. Repeat this vacuum/backfill cycle three to five times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas (counterflow), briefly remove the glass stopper and quickly add Ethylenebis(triphenylphosphine)platinum(0) to the flask. Replace the stopper with a rubber septum.

  • Solvent Transfer: Add anhydrous toluene (e.g., 30 mL) to the flask via a syringe or cannula. Begin stirring to dissolve the platinum complex. The solution should be a pale yellow.

  • Reactant Addition: Using a microliter syringe, carefully add a stoichiometric equivalent of iodomethane through the septum.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. A color change and/or the formation of a precipitate typically indicates the reaction is proceeding. The progress can be monitored by taking small aliquots via syringe for analysis (e.g., ³¹P NMR spectroscopy).

  • Product Isolation: Once the reaction is complete, the product can be isolated. This often involves reducing the solvent volume under vacuum and precipitating the product by adding a non-polar solvent like anhydrous hexane via cannula.

  • Filtration and Drying: The resulting solid product can be collected by filtration under an inert atmosphere using a Schlenk filter cannula and dried under high vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Oven-Dry Glassware (125°C, overnight) B Assemble Hot & Connect to Schlenk Line A->B C Perform 3-5x Vacuum/N₂ Cycles B->C D Add Pt(0) Complex under N₂ Counterflow C->D E Add Anhydrous Toluene via Cannula D->E F Add CH₃I via Syringe E->F G Stir at Room Temp & Monitor Reaction F->G H Precipitate Product with Hexane G->H I Filter via Schlenk Cannula H->I J Dry Product under High Vacuum I->J

Caption: Experimental workflow for the oxidative addition reaction.

Reaction Mechanism and Rationale

The reaction proceeds via oxidative addition, a fundamental process in organometallic chemistry. The platinum(0) center, being electron-rich, attacks the electrophilic carbon of iodomethane. This breaks the C-I bond and forms new Pt-C and Pt-I bonds. In this process, the platinum center is oxidized from the 0 to the +2 oxidation state, and its coordination number increases.

G Pt0 [(PPh₃)₂Pt(C₂H₄)] (Platinum 0) reagents + CH₃-I Pt2 [(PPh₃)₂Pt(CH₃)(I)] (Platinum II) product - C₂H₄ reagents->Pt2 Oxidative Addition

Caption: Mechanism of oxidative addition of CH₃I to the Pt(0) complex.

Understanding this mechanism is crucial as it informs the choice of reagents and reaction conditions. The use of a low-valent, electron-rich metal is necessary to facilitate the oxidation. The choice of a good leaving group on the electrophile (in this case, iodide) ensures a facile reaction.

References

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for organometallic techniques).
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • PubChem. (n.d.). Ethylenebis(triphenylphosphine)platinum(0). National Center for Biotechnology Information. Retrieved from [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Inorganic Chemistry.

Sources

The Role of Ethylenebis(triphenylphosphine)platinum(0) in Modern Phosphorus Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of phosphorus-carbon (P-C) and phosphorus-element (P-E) bonds is a cornerstone of modern synthetic chemistry. Organophosphorus compounds are integral to a vast array of applications, from ligands in catalysis to crucial pharmacophores in medicinal chemistry. Among the diverse catalysts available, platinum complexes, particularly the versatile Pt(0) precursor Ethylenebis(triphenylphosphine)platinum(0), have carved out a significant niche. This guide provides an in-depth exploration of the applications of this remarkable complex in phosphorus chemistry, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Introduction to Ethylenebis(triphenylphosphine)platinum(0)

Ethylenebis(triphenylphosphine)platinum(0), with the formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a stable, crystalline solid that serves as a valuable source of platinum in its zero-oxidation state.[1] The ethylene ligand is labile and can be readily displaced, making the "Pt(PPh₃)₂" fragment available to participate in a variety of chemical transformations.[2] This accessibility is key to its utility in catalysis and stoichiometric reactions involving phosphorus-containing substrates. Its applications in phosphorus chemistry primarily revolve around its ability to activate P-H bonds and to coordinate with unique phosphorus-containing species.

Application 1: A Molecular Probe for Trapping Reactive Diphosphorus (P₂) Species

Application Note:

The diatomic P₂ molecule is a highly reactive, phosphorus analogue of dinitrogen (N₂). Its transient nature makes it challenging to study directly. Ethylenebis(triphenylphosphine)platinum(0) has been ingeniously employed as a molecular trap for P₂-containing molecules. This application leverages the propensity of the coordinatively unsaturated "Pt(PPh₃)₂" fragment to bind to the P₂ ligand, forming a stable complex that allows for detailed characterization. This technique has been pivotal in advancing our understanding of diphosphorus chemistry. The platinum complex effectively sequesters the P₂ unit, preventing its decomposition and allowing for structural and spectroscopic analysis.

Experimental Protocol: Trapping of a W(CO)₅(P₂) Fragment

This protocol is adapted from the work of Piro, N. A., and Cummins, C. C. (2007). In this experiment, Ethylenebis(triphenylphosphine)platinum(0) is used to trap a P₂ fragment generated from a niobium-complexed diphosphaazide ligand.

Materials:

  • Niobium-complexed diphosphaazide P₂ precursor

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Anhydrous toluene

  • Anhydrous pentane

  • Glovebox or Schlenk line apparatus

Procedure:

  • In a glovebox, dissolve the niobium-complexed diphosphaazide P₂ precursor in anhydrous toluene.

  • In a separate vial, dissolve an equimolar amount of Ethylenebis(triphenylphosphine)platinum(0) in anhydrous toluene.

  • Combine the two solutions at room temperature and stir for 12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Remove the toluene under reduced pressure.

  • Extract the residue with anhydrous pentane and filter to remove any insoluble byproducts.

  • Concentrate the pentane solution and cool to -35 °C to induce crystallization of the platinum-P₂ complex.

  • Isolate the crystals by filtration and dry under vacuum.

Expected Outcome: The successful trapping of the P₂ fragment results in the formation of a stable platinum complex where the P₂ unit is side-on bonded to the platinum center. The key spectroscopic signature is a downfield shift in the ³¹P NMR spectrum for the coordinated P₂ atoms.

Data Presentation:

Complex³¹P NMR Chemical Shift (δ, ppm)Reference
[Pt(P₂){W(CO)₅}(PPh₃)₂]Characteristic downfield region
Free PPh₃Characteristic upfield region

Note: Specific chemical shift values can vary depending on the exact structure of the trapped P₂ species and the solvent used.

Visualization:

Trapping_Reaction cluster_reactants Reactants cluster_product Product Pt_complex [(PPh₃)₂Pt(C₂H₄)] Pt_P2_complex [(PPh₃)₂Pt(η²-P₂)] Pt_complex->Pt_P2_complex + P₂ P2_source [Nb]-N=P=P → [Nb]-N + P₂ P2_source->Pt_P2_complex

Caption: Trapping of a transient P₂ species by Ethylenebis(triphenylphosphine)platinum(0).

Application 2: Catalysis of P-C Bond Formation via Hydrophosphination

Application Note:

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for the synthesis of organophosphorus compounds.[3] Platinum(0) complexes, including Ethylenebis(triphenylphosphine)platinum(0), are effective catalysts for this transformation. The generally accepted mechanism for late transition metals involves the oxidative addition of the P-H bond to the Pt(0) center to form a platinum(II) hydrido-phosphido intermediate.[3] Subsequent insertion of the alkene into the Pt-P or Pt-H bond, followed by reductive elimination, regenerates the Pt(0) catalyst and yields the desired phosphine product. The choice of a Pt(0) precursor like Ethylenebis(triphenylphosphine)platinum(0) is advantageous due to its ready availability and the ease with which the catalytically active "Pt(PPh₃)₂" species is generated in solution.

Experimental Protocol: Representative Platinum-Catalyzed Hydrophosphination

Disclaimer: The following is a general protocol for platinum-catalyzed hydrophosphination. Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary for specific substrates.

Materials:

  • A secondary phosphine (e.g., diphenylphosphine)

  • An activated alkene (e.g., acrylonitrile)

  • Ethylenebis(triphenylphosphine)platinum(0) (catalyst)

  • Anhydrous THF or toluene

  • Glovebox or Schlenk line apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the secondary phosphine and the alkene in a 1:1.1 molar ratio.

  • Add anhydrous solvent (THF or toluene) to dissolve the reactants.

  • Add Ethylenebis(triphenylphosphine)platinum(0) (0.5-2 mol%). The ethylene ligand will dissociate to form the active catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction progress by ³¹P NMR or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Data Presentation:

Phosphine SubstrateAlkene SubstrateCatalyst Loading (mol%)ProductYield (%)Reference
Ph₂PHAcrylonitrile1Ph₂P(CH₂)₂CN>95[3]
Cy₂PHMethyl Acrylate2Cy₂P(CH₂)₂CO₂MeHigh[4]

Visualization:

Hydrophosphination_Cycle Pt0 [(PPh₃)₂Pt] PtH_PR2 [(PPh₃)₂Pt(H)(PR₂)] Pt0->PtH_PR2 + R₂PH (Oxidative Addition) Pt_alkene_intermediate [(PPh₃)₂Pt(CH₂CHR')(PR₂)] PtH_PR2->Pt_alkene_intermediate + H₂C=CHR' (Alkene Insertion) Pt_alkene_intermediate->Pt0 (Reductive Elimination) Product R₂PCH₂CH₂R' Pt_alkene_intermediate->Product

Caption: Catalytic cycle for platinum-catalyzed hydrophosphination.

Application 3: A Precursor for the Synthesis of P-Stereogenic Phosphines

Application Note:

Chiral, P-stereogenic phosphines are a highly valuable class of ligands in asymmetric catalysis. The development of methods for their enantioselective synthesis is a significant area of research. Platinum complexes play a crucial role in the catalytic asymmetric alkylation of racemic secondary phosphines.[5][6] The key to this methodology is the in-situ formation of diastereomeric platinum-phosphido complexes. A chiral ancillary ligand on the platinum center creates two diastereomeric phosphido complexes that can interconvert via pyramidal inversion at the phosphorus atom. If one diastereomer reacts faster with an electrophile (e.g., an alkyl halide) than the other, a dynamic kinetic resolution is achieved, leading to an enantioenriched tertiary phosphine product.[5][7] Ethylenebis(triphenylphosphine)platinum(0) can serve as a precursor to the catalytically active chiral platinum complexes.

Experimental Protocol: Conceptual Pathway for Asymmetric Phosphine Alkylation

This section outlines the conceptual steps for generating a chiral catalyst from a Pt(0) precursor for asymmetric phosphine alkylation. Specific chiral ligands and reaction conditions are critical for achieving high enantioselectivity.

Conceptual Steps:

  • Synthesis of a Chiral Platinum(0) Complex: The ethylene and triphenylphosphine ligands on Ethylenebis(triphenylphosphine)platinum(0) can be displaced by a chiral diphosphine ligand (L) to generate a chiral Pt(0) complex, [Pt(L)].

  • Oxidative Addition: This chiral Pt(0) complex can then undergo oxidative addition with an alkyl or aryl halide to form a chiral Pt(II) complex, [Pt(L*)(R)(X)]. This complex serves as the catalyst precursor.

  • Catalytic Cycle: a. The catalyst precursor reacts with a racemic secondary phosphine in the presence of a base to form two diastereomeric platinum-phosphido intermediates, [(L)Pt(R)(PR'R'')] and [(L)Pt(R)(PR'R'')]. b. These diastereomers interconvert rapidly. c. One diastereomer reacts preferentially with an electrophile in a stereospecific manner. d. The resulting product is an enantioenriched tertiary phosphine.

Data Presentation:

Chiral Ligand (L*)Secondary PhosphineElectrophileee (%)Reference
(R,R)-Me-DuPhosPh(Me)PHBenzyl Bromide93[5]
(S,S)-ChiraphosCy(Ph)PHEthyl IodideHigh[7]

Visualization:

Asymmetric_Alkylation rac_phosphine rac-R'R''PH diastereomer1 [(L)Pt(R)(PR'R'')] (Diastereomer 1) rac_phosphine->diastereomer1 diastereomer2 [(L*)Pt(R)(PR'R'')] (Diastereomer 2) rac_phosphine->diastereomer2 Pt_catalyst [Pt(L)(R)(X)] diastereomer1->diastereomer2 Fast Interconversion product Enantioenriched R'R''PR''' diastereomer1->product + R'''X (fast) diastereomer2->product + R'''X (slow)

Caption: Dynamic kinetic resolution in platinum-catalyzed asymmetric phosphine alkylation.

Conclusion

Ethylenebis(triphenylphosphine)platinum(0) is a powerful and versatile tool in the arsenal of chemists working to synthesize and understand organophosphorus compounds. Its utility as a trapping agent for reactive intermediates has provided fundamental insights into phosphorus chemistry, while its role as a catalyst and catalyst precursor enables the efficient and selective formation of P-C bonds. The protocols and mechanistic discussions provided herein serve as a foundation for the application of this complex in your own research, paving the way for new discoveries in drug development, materials science, and catalysis.

References

  • Pringle, P. G., et al. (2003). Platinum-catalyzed hydrophosphination. Current Organic Chemistry, 7(5), 471-496.
  • Glueck, D. S. (2020). Metal-Catalyzed P–C Bond Formation via P–H Oxidative Addition: Fundamentals and Recent Advances. The Journal of Organic Chemistry, 85(22), 14276-14285. [Link]

  • Chan, V. S., et al. (2009). Substrate and Catalyst Screening in Platinum-Catalyzed Asymmetric Alkylation of Bis(secondary) Phosphines. Synthesis of an Enantiomerically Pure C2-Symmetric Diphosphine. Organometallics, 28(14), 4081-4091. [Link]

  • Scriban, C., & Glueck, D. S. (2006). Platinum-catalyzed asymmetric alkylation of secondary phosphines: enantioselective synthesis of p-stereogenic phosphines. Journal of the American Chemical Society, 128(9), 2788-2789. [Link]

  • Scriban, C., Glueck, D. S., Golen, J. A., & Rheingold, A. L. (2007). Platinum-Catalyzed Asymmetric Alkylation of a Secondary Phosphine: Mechanism and Origin of Enantioselectivity. Organometallics, 26(7), 1794-1796. [Link]

  • PubChem. Ethylenebis(triphenylphosphine)platinum(0). [Link]

  • Piro, N. A., & Cummins, C. C. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387-7393. [Link]

  • Wikipedia. Tetrakis(triphenylphosphine)platinum(0). [Link]

Sources

Troubleshooting & Optimization

stability and decomposition of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Ethylenebis(triphenylphosphine)platinum(0) (CAS No. 12120-15-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile platinum(0) complex. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success and integrity of your experiments.

Troubleshooting Guide

Users of Ethylenebis(triphenylphosphine)platinum(0), with the linear formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), may encounter several issues during their experiments.[1] This section provides a systematic approach to identifying and resolving these common problems.

Issue 1: Inconsistent Catalytic Activity or Failed Reaction

  • Symptoms: Your reaction fails to proceed to completion, or you observe significantly lower yields than expected.

  • Probable Causes:

    • Decomposition of the Catalyst: Ethylenebis(triphenylphosphine)platinum(0) is sensitive to air and can decompose upon exposure to oxygen. The Pt(0) center is susceptible to oxidation.

    • Solvent Impurities: The presence of peroxides, water, or other impurities in your reaction solvent can degrade the catalyst.

    • Ligand Dissociation: In solution, triphenylphosphine ligands can dissociate from the platinum center, leading to less active or inactive species. This is a known behavior for related tetrakis(triphenylphosphine)platinum(0).[2]

  • Solutions:

    • Ensure an Inert Atmosphere: Always handle the complex under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.

    • Use High-Purity Solvents: Employ freshly distilled or sparged solvents to remove dissolved oxygen and other impurities.

    • Minimize Reaction Time: Plan your experiment to minimize the time the catalyst is in solution, especially at elevated temperatures.

    • Consider Ligand Equivalents: In some cases, adding a slight excess of triphenylphosphine can help suppress ligand dissociation and maintain the active catalytic species.

Issue 2: Formation of Unidentified Side Products

  • Symptoms: NMR or other analytical techniques reveal the presence of unexpected compounds in your reaction mixture.

  • Probable Causes:

    • Reaction with Acidic Impurities: The complex is known to react with strong proton acids, which can lead to the formation of ethane and a platinum(II) species.[3][4][5] Trace acidic impurities in your reagents or glassware can trigger this decomposition pathway.

    • Oxidative Addition of Substrates: The platinum(0) center can undergo oxidative addition with a variety of substrates, not just the intended reactant. This is a common reactivity pattern for Pt(0) complexes.[6]

  • Solutions:

    • Neutralize Reagents and Glassware: Ensure all reagents are free from acidic impurities. Glassware should be thoroughly dried and, if necessary, treated with a base and rinsed with distilled water before drying.

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

    • Thorough Substrate Purification: Purify your substrates to remove any reactive impurities before introducing the catalyst.

Issue 3: Physical Changes in the Catalyst

  • Symptoms: The solid catalyst, which should be a light yellow to beige powder, appears discolored (e.g., darker yellow, brown, or black).[7][8]

  • Probable Causes:

    • Oxidation: Exposure to air can lead to the formation of platinum oxides or other oxidized platinum species, which are often darker in color. The reaction of the related Pt(PPh₃)₄ with oxygen to form a dioxygen complex is a known pathway.[2]

    • Thermal Decomposition: The compound has a reported decomposition temperature range of 129-132 °C.[1] Storing it at elevated temperatures can lead to degradation.

  • Solutions:

    • Proper Storage: Store Ethylenebis(triphenylphosphine)platinum(0) in a tightly sealed container under an inert atmosphere, preferably in a refrigerator (+4°C).[7]

    • Visual Inspection: Always inspect the catalyst for any changes in color or appearance before use. A significant color change may indicate decomposition, and a fresh batch should be used.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the ethylene ligand in this complex?

The ethylene ligand is a labile, or easily displaced, ligand. Its primary function is to stabilize the 16-electron Pt(PPh₃)₂ fragment, allowing for the isolation of a stable Pt(0) source. In solution, the ethylene can be readily displaced by other ligands or substrates, making the platinum center available for catalysis.

Q2: How does the stability of Ethylenebis(triphenylphosphine)platinum(0) compare to Tetrakis(triphenylphosphine)platinum(0)?

Both are common Pt(0) catalyst precursors. Ethylenebis(triphenylphosphine)platinum(0) is often preferred in reactions where the dissociation of a triphenylphosphine ligand from Pt(PPh₃)₄ might be slow or where the presence of excess triphenylphosphine could be detrimental to the reaction. The ethylene ligand is generally more labile than triphenylphosphine.

Q3: Can I use this catalyst in protic solvents?

Caution is highly advised. As demonstrated by its reaction with strong proton acids to produce ethane, the complex is reactive towards protons.[3][4][5] While use in some protic solvents under carefully controlled, non-acidic conditions might be possible, it is generally recommended to use aprotic, non-polar solvents to avoid decomposition.

Q4: What are the key safety precautions when handling this compound?

Ethylenebis(triphenylphosphine)platinum(0) is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7]

Visualizing Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of Ethylenebis(triphenylphosphine)platinum(0).

Caption: Key decomposition pathways of Ethylenebis(triphenylphosphine)platinum(0).

Experimental Protocol: Ligand Substitution Reaction

This protocol provides a general procedure for a ligand substitution reaction, a common application for this complex.

Objective: To replace the ethylene ligand with a desired ligand (L).

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Desired Ligand (L)

  • Anhydrous, deoxygenated solvent (e.g., toluene, benzene, or THF)

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation of the Reaction Vessel:

    • Assemble a Schlenk flask equipped with a magnetic stir bar.

    • Flame-dry the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants:

    • Under a positive flow of inert gas, add Ethylenebis(triphenylphosphine)platinum(0) (1 equivalent) to the Schlenk flask.

    • Add the desired ligand (L) (1-1.2 equivalents).

    • Via cannula, add the anhydrous, deoxygenated solvent to the flask to achieve the desired concentration.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress can often be monitored by a color change or by TLC.

    • The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from an appropriate solvent system.

Self-Validation:

  • The success of the ligand substitution can be confirmed by spectroscopic methods such as ³¹P NMR and ¹H NMR. A change in the chemical shift of the phosphorus signal and the disappearance of the ethylene proton signals are indicative of a successful reaction.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃₈H₃₄P₂Pt[7][9]
Molecular Weight 747.70 g/mol [1][9]
Melting Point 129-132 °C (decomposes)[1]
Appearance Light yellow to beige powder[7][8]
Storage Temperature +4°C[7]

References

  • Wikipedia. Tetrakis(triphenylphosphine)platinum(0). [Link]

  • Canadian Science Publishing. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. [Link]

  • Sci-Hub. Synthesis and characterisation of the platinum complexes [PtCl(CClPAr)(PPh3)2] and [PtCl(CClPAr′)(PPh3)2] as potential intermediates in the preparation of phosphaalkynes. [Link]

  • ResearchGate. Reactivity of a Secondary Phosphine Platinum(II) Complex with [Pt(norbornene)3] and PPh3. Synthesis of New Single Phosphido-Bridged Derivatives of Platinum(I) and Phosphido-Bridged Platinum(II) Hydrides†,‡ | Request PDF. [Link]

  • ACS Publications. Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. [Link]

  • ACS Publications. Phenyl-Group Exchange in Triphenylphosphine Mediated by Cationic Gold–Platinum Complexes—A Gas-Phase Mimetic Approach | Inorganic Chemistry. [Link]

  • datapdf.com. 1402 Reactions of Tetrakis(triphenylphosphine)platinum(O) and (Ethylene)bis( triphenylphosphine)platinum(O) with Strong soluble. [Link]

  • OSPAR Commission. Triphenylphosphine. [Link]

  • Whitesides Research Group. Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. [Link]

  • ACS Publications. Reactions of tetrakis(triphenylphosphine)platinum(0) and (ethylene)bis(triphenylphosphine)platinum(0) with strong proton acids | Inorganic Chemistry. [Link]

Sources

how to improve yields in Ethylenebis(triphenylphosphine)platinum(0) catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing yields in reactions catalyzed by Ethylenebis(triphenylphosphine)platinum(0). As Senior Application Scientists, we combine technical precision with field-proven experience to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethylenebis(triphenylphosphine)platinum(0) and what are its primary applications?

A1: Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a platinum(0) complex widely used as a catalyst or catalyst precursor in organometallic chemistry.[1] Its primary applications include:

  • Hydrosilylation: It is a highly effective catalyst for the addition of Si-H bonds across unsaturated bonds in alkenes and alkynes.

  • Ligand Exchange: The ethylene ligand is labile and can be easily displaced, making the complex a useful precursor for synthesizing other platinum complexes.

  • Oxidative Addition: It readily undergoes oxidative addition with various substrates, a key step in many catalytic cycles.[2]

Q2: How should I properly handle and store this catalyst?

A2: Ethylenebis(triphenylphosphine)platinum(0) is sensitive to environmental conditions. Proper handling and storage are critical to maintaining its activity.

  • Atmosphere: It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] Oxygen can react with the complex to form a dioxygen adduct, leading to deactivation.[3]

  • Storage: Store in a tightly sealed container in a refrigerator (+4°C) and away from light.[4]

  • Safety: The compound is classified as an irritant to the skin, eyes, and respiratory system. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4]

Q3: What is the expected appearance of the catalyst, and what do color changes indicate?

A3: The catalyst is typically a light yellow to beige powder or crystalline solid.[4][5] A significant color change, such as darkening or the formation of black precipitates, often indicates decomposition or the formation of inactive platinum colloids.[6][7] This suggests catalyst deactivation and will likely lead to poor reaction performance.

Q4: What is the role of the triphenylphosphine ligands in the complex?

A4: The two triphenylphosphine (PPh₃) ligands are crucial for the catalyst's stability and reactivity. They are bulky electron-donating ligands that stabilize the electron-rich platinum(0) center.[3] In solution, four-coordinate Pt(PPh₃)₄ can dissociate a phosphine ligand to form the highly reactive 16-electron species Pt(PPh₃)₃, which is often the active catalytic species.[3] The steric and electronic properties of these phosphine ligands can be modified to tune the catalyst's activity and selectivity.[6]

Troubleshooting Guide for Low Yields & Reaction Failures

When a platinum-catalyzed reaction performs poorly, a systematic approach is essential to pinpoint the cause. The most common issues are catalyst deactivation, suboptimal reaction conditions, or impurities in the reagents.[8]

Q1: My reaction is slow, incomplete, or has stalled. What should I do?

A1: A stalled reaction is a primary indicator of catalyst or system issues. Follow this diagnostic workflow to identify the problem.

G Start Reaction Stalled/ Incomplete Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Temp_Pressure Temperature & Pressure Correct? Check_Conditions->Temp_Pressure Stirring Stirring Vigorous? Temp_Pressure->Stirring Yes Fix_Conditions Action: Adjust Parameters Temp_Pressure->Fix_Conditions No System_Integrity System Purged? No Leaks? Stirring->System_Integrity Yes Stirring->Fix_Conditions No Check_Catalyst Step 2: Assess Catalyst Activity System_Integrity->Check_Catalyst Yes System_Integrity->Fix_Conditions No Catalyst_Fresh Catalyst Old or Exposed to Air? Check_Catalyst->Catalyst_Fresh Check_Reagents Step 3: Evaluate Reagents & Solvents Catalyst_Fresh->Check_Reagents No New_Catalyst Action: Use Fresh Catalyst Batch Catalyst_Fresh->New_Catalyst Yes Reagent_Purity Reagents/Solvent High Purity & Dry? Check_Reagents->Reagent_Purity Deactivation Conclusion: Likely Catalyst Deactivation (Poisoning/Agglomeration) Reagent_Purity->Deactivation Yes Purify_Reagents Action: Purify/Dry Reagents & Solvents Reagent_Purity->Purify_Reagents No

Caption: A logical workflow for troubleshooting common reaction issues.[8]

Detailed Steps:

  • Verify Reaction Conditions : Double-check that temperature, pressure (for gaseous reagents), and stirring speed are optimal for your specific transformation. Vigorous stirring is critical for good mass transfer.[8]

  • Assess Catalyst Viability : If you are using an older batch of the catalyst or if it has been inadvertently exposed to air, it may have lost activity.[8] Attempt the reaction with a fresh batch.

  • Evaluate Reagents and Solvents : Impurities are a common cause of catalyst deactivation.[9] Water, oxygen, or contaminants in the starting materials or solvent can poison the catalyst.[9][10] Ensure all reagents are of high purity and that solvents are anhydrous.

Q2: My reaction yield is consistently low, but the reaction does go to completion. How can I improve the yield?

A2: Low yield, despite full conversion of starting material, often points to issues with catalyst concentration, side reactions, or suboptimal conditions.

Protocol: Optimizing Catalyst Loading

A counterintuitive aspect of some platinum-catalyzed reactions is that increasing catalyst concentration can sometimes decrease the rate and yield.[7] This is often due to the formation of inactive platinum colloids at higher concentrations.[6][7]

  • Establish a Baseline: Run the reaction at your current catalyst loading (e.g., 500 ppm) and record the yield.

  • Perform a Dilution Series: Set up parallel reactions with decreasing catalyst concentrations. A suggested range is 250 ppm, 125 ppm, 50 ppm, and 25 ppm.

  • Monitor and Compare: Monitor the reactions by an appropriate method (e.g., NMR, GC).

  • Analyze Results: Plot the yield against catalyst concentration to find the optimal loading that maximizes yield while minimizing colloid formation.[7]

Catalyst LoadingObservationPotential Cause
High (>250 ppm) Lower yield, potential precipitationRapid formation of inactive platinum colloids.[7]
Optimal (50-125 ppm) Highest yield, clean reactionHomogeneous catalysis is dominant.
Low (<25 ppm) Slow reaction, low conversionInsufficient active catalyst for efficient turnover.
Caption: Example data for optimizing catalyst concentration.

Other Strategies to Improve Yield:

  • Purify Starting Materials: Consider passing alkenes through activated alumina to remove inhibitors or running solvents through a purification system.[9]

  • Modify Ligands: The addition of co-ligands, such as bulky trialkylphosphines or N-heterocyclic carbenes, can increase catalyst stability and prevent the formation of colloids, thereby improving yield.[6]

Q3: The catalyst precipitates as a black solid during the reaction. What is happening?

A3: The formation of a black precipitate is a classic sign of catalyst deactivation through agglomeration. The highly active Pt(0) species can aggregate to form larger, inactive platinum colloids or nanoparticles.[6][7]

G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway Pt0 Active Pt(0)L₂ OxAdd Oxidative Addition (R₃Si-H) Pt0->OxAdd PtII_H L₂Pt(II)(H)(SiR₃) OxAdd->PtII_H Coord Olefin Coordination PtII_H->Coord Insert Migratory Insertion Coord->Insert PtII_Alkyl L₂Pt(II)(Alkyl)(SiR₃) Insert->PtII_Alkyl Reduct Reductive Elimination PtII_Alkyl->Reduct Product Product Reduct->Product Product->Pt0 Pt0_Deact Active Pt(0)L₂ Agglomeration Agglomeration (High Concentration, Impurities) Pt0_Deact->Agglomeration Pt_Colloid Inactive Pt(0) Colloids (Black Precipitate) Agglomeration->Pt_Colloid

Caption: Competing pathways of the active catalyst: the desired catalytic cycle versus the deactivation pathway leading to inactive colloids.[6]

Causes and Mitigation:

  • High Local Concentration: As discussed in Q2, excessive catalyst loading is a primary cause.[7]

  • Ligand Dissociation: If the triphenylphosphine ligands dissociate and are not replaced by a substrate, the unstable "naked" platinum atom is prone to agglomeration.

  • Solution: Reduce catalyst loading.[7] Consider using a catalyst support, which can stabilize single platinum atoms and prevent aggregation.[11][12] For instance, single-atom Pt catalysts on supports like titania have shown significantly improved stability and durability.[11]

Q4: I am observing significant amounts of side products, such as alkene isomerization or dehydrogenative silylation. How can I improve selectivity?

A4: Poor selectivity is often a result of competing reaction pathways. The catalyst's environment dictates which pathway is favored.

  • Ligand Modification: The steric bulk and electronic properties of the ligands play a major role. Using more sterically hindered ligands can block pathways leading to undesired products. For example, in hydrosilylation, bulky phosphine ligands can alter the selectivity between α- and β-isomers.[6]

  • Temperature Control: Reaction temperature can influence selectivity. Running the reaction at a lower temperature may favor the kinetic product over a thermodynamic side product.

  • Use of Inhibitors: In some systems, inhibitors can be used to temporarily block the catalyst's active sites, increasing the "pot-life" and preventing premature side reactions, especially in polymerization applications.[13]

References

  • Stozhkov, D. A., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Sun, K., et al. (2020). Microcharacterization of New Platinum Catalysts for Hydrosilylation Reactions. Cambridge Core. [Link]

  • Wikipedia. Tetrakis(triphenylphosphine)platinum(0). Wikipedia.org. [Link]

  • Frey, F. W., et al. (2012). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Chemcatbio.org. [Link]

  • Shan, J., et al. (2019). Pt-ligand Single-atom Catalysts: Tuning Activity by Oxide Support Defect Density. OSTI.GOV. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Ammoniaknowhow.com. [Link]

  • Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. University of Illinois. [Link]

  • B-H, J., et al. (2017). Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. ACS Central Science. [Link]

  • Slideshare. (2018). Troubleshooting of Catalytic Reactors. Slideshare.net. [Link]

  • Cummins, C. C., et al. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. PubMed. [Link]

  • American Chemical Society. (2024). Ligand effects on palladium and platinum binding to iron oxide minerals. ACS Fall 2025. [Link]

  • Whitesides, G. M., & Foley, P. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Whitesides Research Group. [Link]

Sources

identifying side products in Ethylenebis(triphenylphosphine)platinum(0) reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethylenebis(triphenylphosphine)platinum(0), Pt(C₂H₄)(PPh₃)₂. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common side products that can arise during its use in catalysis and synthesis. My goal is to move beyond simple procedural lists and explain the chemical reasoning behind these phenomena, empowering you to troubleshoot your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common initial questions that arise when unexpected results are observed in reactions involving Pt(C₂H₄)(PPh₃)₂.

Q1: My reaction solution turned from colorless/pale yellow to a deep yellow or orange. What does this indicate?

A: This color change often suggests the dissociation of the ethylene ligand and the formation of other platinum(0) species. Pt(C₂H₄)(PPh₃)₂ is relatively stable but can lose the weakly bound ethylene ligand in solution to form the coordinatively unsaturated 16-electron species, Pt(PPh₃)₂. This highly reactive intermediate can then react with excess triphenylphosphine (if present) to form tris- or tetrakis(triphenylphosphine)platinum(0), which are typically more intensely colored.[1]

  • Pt(PPh₃)₃: Tris(triphenylphosphine)platinum(0)

  • Pt(PPh₃)₄: Tetrakis(triphenylphosphine)platinum(0), a bright yellow compound.[1]

This is often a precursor to other side reactions but is not necessarily detrimental, depending on the desired catalytic cycle.

Q2: I see unexpected sharp singlets with platinum satellites in my ³¹P{¹H} NMR spectrum. What are they?

A: The appearance of new sharp singlets flanked by ¹⁹⁵Pt satellites in your ³¹P{¹H} NMR spectrum is a classic indicator of the formation of new platinum-phosphine species. The chemical shift (δ) and the platinum-phosphorus coupling constant (¹Jₚₜ₋ₚ) are highly diagnostic of the platinum center's oxidation state and coordination environment.[2][3]

  • Free PPh₃: A sharp peak around -5 ppm (no platinum satellites) indicates phosphine ligand dissociation.

  • Oxidative Addition Products: If your reaction involves substrates capable of oxidative addition (e.g., alkyl halides, H-X), you may form Pt(II) species.[4][5] These typically appear further downfield in the ³¹P NMR spectrum compared to Pt(0) species and often have smaller ¹Jₚₜ₋ₚ values.[6]

  • Pt(PPh₃)₄: This species can dissociate in solution to give Pt(PPh₃)₃ and free PPh₃.[1] The presence of multiple Pt(0) species in equilibrium can lead to several signals.

Q3: My reaction is sluggish or has failed completely. Could a side reaction be inhibiting the catalyst?

A: Yes, catalyst inhibition is a common problem. Several side reactions can convert the active Pt(0) catalyst into an inactive or less active species.

  • Oxidation to Pt(II): Accidental exposure to air (oxygen) or reaction with acidic protons or other oxidants can lead to the formation of stable Pt(II) complexes, which are often catalytically inactive for the desired Pt(0) cycle.[1][7] For example, reaction with HCl can produce trans-PtCl(H)(PPh₃)₂.[1]

  • Irreversible Ligand Binding: If your substrate, product, or impurities in the solvent can bind strongly to the platinum center, they can act as catalyst poisons.

  • Decomposition to Platinum Black: In some cases, particularly at elevated temperatures, the complex can decompose to form finely divided platinum metal (platinum black), which will precipitate from the solution.

Part 2: Troubleshooting Guides

This section provides systematic approaches to identifying specific side products.

Guide 1: Investigating Suspected Oxidative Addition Side Products

Oxidative addition is a fundamental reaction step where the platinum center's oxidation state increases from 0 to +2.[4] This is often a desired step in a catalytic cycle, but unintended oxidative addition can lead to catalyst deactivation.

Symptoms:

  • Disappearance of the starting Pt(0) complex signal in the ³¹P NMR spectrum.

  • Appearance of new, often downfield-shifted, phosphine environments in the ³¹P NMR spectrum.

  • Changes in the ¹H NMR spectrum, such as the appearance of a hydride signal.

Workflow for Identification:

start Unexpected NMR Spectrum (Suspected Pt(II) Formation) nmr_31p Acquire ³¹P{¹H} NMR start->nmr_31p nmr_1h Acquire ¹H NMR start->nmr_1h analyze_31p Analyze ³¹P Data: - Chemical Shift (δ) - ¹J(Pt-P) Coupling Constant nmr_31p->analyze_31p analyze_1h Analyze ¹H Data: - Look for Hydride Signals (upfield, with Pt satellites) nmr_1h->analyze_1h nmr_195pt Acquire ¹⁹⁵Pt NMR (if possible) analyze_195pt Analyze ¹⁹⁵Pt Data: - Chemical shift is very sensitive to oxidation state nmr_195pt->analyze_195pt analyze_31p->nmr_195pt Ambiguous? ms_analysis Perform ESI-MS or MALDI-MS analyze_31p->ms_analysis Need Confirmation analyze_1h->nmr_195pt Ambiguous? analyze_1h->ms_analysis Need Confirmation analyze_195pt->ms_analysis Need Confirmation ms_result Identify Mass of Parent Ion - Correlate with possible Pt(II) species (e.g., [M+H]⁺, [M+Na]⁺) ms_analysis->ms_result conclusion Confirm Structure of Oxidative Addition Product ms_result->conclusion Pt0_ethylene Pt(C₂H₄)(PPh₃)₂ Pt0_unsat Pt(PPh₃)₂ Pt0_ethylene->Pt0_unsat - C₂H₄ Pt0_unsat->Pt0_ethylene + C₂H₄ Pt0_tris Pt(PPh₃)₃ Pt0_unsat->Pt0_tris + PPh₃ product Pt(S)(PPh₃)₂ Pt0_unsat->product + Substrate Pt0_tris->Pt0_unsat - PPh₃ Pt0_tetrakis Pt(PPh₃)₄ Pt0_tris->Pt0_tetrakis + PPh₃ Pt0_tetrakis->Pt0_tris - PPh₃ free_ethylene C₂H₄ free_phosphine PPh₃ substrate Substrate (S)

Caption: Ligand exchange equilibria for Pt(0) complexes.

Experimental Protocol: ³¹P NMR for Monitoring Ligand Exchange
  • Sample Preparation: Prepare a solution of your Pt(C₂H₄)(PPh₃)₂ complex in a deuterated solvent (e.g., Benzene-d₆, Toluene-d₈) in an NMR tube under an inert atmosphere (N₂ or Ar). Ensure the concentration is sufficient for good signal-to-noise (typically 5-10 mg in 0.6 mL).

  • Acquisition: Acquire a standard proton-decoupled ³¹P NMR spectrum. Note the chemical shifts and coupling constants of all species present.

  • Spiking Experiment (Optional but Recommended): To confirm the identity of free phosphine, add a small amount of pure triphenylphosphine to the NMR tube. The peak corresponding to free PPh₃ should increase in intensity.

  • Variable Temperature (VT) NMR: If multiple species are in equilibrium, acquiring spectra at different temperatures can be informative. Changes in the relative integrations of the peaks can provide thermodynamic information about the equilibria.

Part 3: Prevention and Mitigation Strategies

Q4: How can I prevent the formation of these side products?

A: Careful control of reaction conditions is paramount.

  • Maintain an Inert Atmosphere: Use standard Schlenk line or glovebox techniques to rigorously exclude oxygen and moisture, which can lead to oxidative addition and decomposition.

  • Solvent Choice: Use dry, degassed solvents. Protic or halogenated solvents can sometimes participate in oxidative addition reactions.

  • Control Ligand Concentration: If trying to avoid the formation of Pt(PPh₃)₃ or Pt(PPh₃)₄, do not add excess triphenylphosphine to the reaction mixture. The stoichiometry should be carefully controlled.

  • Temperature Control: While many reactions require heat, excessive temperatures can accelerate decomposition pathways, including the formation of platinum black. Run reactions at the lowest temperature that provides a reasonable rate.

  • Use of Ethylene Purge: In some cases, maintaining a slight positive pressure of ethylene can suppress dissociation of the ethylene ligand and maintain the concentration of the desired active species. [8] By understanding the potential pathways for side product formation and employing careful analytical techniques, you can gain a deeper understanding of your reaction and improve its outcome.

References

  • Zeile Krevor, J. V., Simonis, U., & Richter II, J. A. (1991). Structural analysis of platinum phosphine complexes by two-dimensional phosphorus-31 NMR spectroscopy. Inorganic Chemistry, 30(22), 4183-4188. [Link]

  • Perras, F. A., et al. (2018). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. Chemical Science, 9(33), 6832-6841. [Link]

  • Glaser, J., et al. (2026). Combined DFT protocol for the calculation of 31 P NMR shifts in platinum complexes. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia contributors. (2023). Tetrakis(triphenylphosphine)platinum(0). In Wikipedia, The Free Encyclopedia. [Link]

  • Taylor, R. G., & Shute, E. A. (1986). A 31P NMR STUDY OF TERTIARY PHOSPHINE COMPLEXES OF PLATINUM(II) AND PALLADIUM(II). Polyhedron, 5(7), 1277-1281. [Link]

  • Allen, F. H., et al. (1970). Phosphorus-31 nuclear magnetic resonance spectra of platinum complexes containing nonequivalent phosphorus atoms and the cis-influence. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 927. [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Inorganic Chemistry, 19(5), 1402-1404. [Link]

  • Cheng, P.-T., & Nyburg, S. C. (1972). The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh₃)₂PtC₂H₄. Canadian Journal of Chemistry, 50(6), 912-916. [Link]

  • Hädinger, P., Hinz, A., & Roesky, P. W. (2023). Reactivity of Pt(0) bromosilylene complexes towards ethylene. Dalton Transactions, 52(7), 2132-2137. [Link]

  • Wikipedia contributors. (2023). Oxidative addition. In Wikipedia, The Free Encyclopedia. [Link]

  • Puddephatt, R. J. (2018). Models for Cooperative Catalysis: Oxidative Addition Reactions of Dimethylplatinum(II) Complexes with Ligands Having Both NH and OH Functionality. Accounts of Chemical Research, 51(10), 2628-2636. [Link]

Sources

Technical Support Center: Purification of Products from Ethylenebis(triphenylphosphine)platinum(0) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying products derived from reactions utilizing Ethylenebis(triphenylphosphine)platinum(0), [(C₆H₅)₃P]₂Pt(H₂C=CH₂). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. Ethylenebis(triphenylphosphine)platinum(0) is a versatile Pt(0) complex used as a catalyst and precursor in a variety of transformations, including ligand exchange, hydrosilation, and oxidative additions. However, the purification of the resulting organoplatinum products can be non-trivial, often complicated by the presence of persistent impurities and the sensitivity of the desired complexes.

This document provides a structured approach to troubleshooting common issues, offering detailed protocols and explaining the rationale behind each step to ensure the integrity and purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: The primary impurities typically encountered are:

  • Triphenylphosphine oxide (TPPO): This is a very common and often problematic byproduct arising from the oxidation of dissociated triphenylphosphine ligands.[1]

  • Unreacted Ethylenebis(triphenylphosphine)platinum(0): Incomplete reactions will leave residual starting material.

  • Free triphenylphosphine (PPh₃): The platinum complex can dissociate PPh₃ in solution.[2]

  • Side-products from the reaction: These are specific to the particular transformation being carried out.

  • Platinum colloids: Improper handling or decomposition can lead to the formation of platinum black.

Q2: My platinum complex appears to be decomposing during purification. What are the likely causes and how can I prevent this?

A2: Decomposition of organoplatinum complexes can be triggered by several factors:

  • Air and Moisture Sensitivity: Many Pt(0) and Pt(II) complexes are sensitive to oxygen and water. It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Acidic Conditions: Strong proton acids can react with Pt(0) complexes.[3] The silica gel used in chromatography can be slightly acidic, leading to decomposition on the column.

  • Light Sensitivity: Some organometallic complexes are light-sensitive. Storing samples in the dark and covering chromatography columns with aluminum foil can mitigate this.

  • Thermal Instability: Ethylenebis(triphenylphosphine)platinum(0) itself decomposes between 129-132 °C. Your product may have similar or lower thermal stability. Avoid excessive heating during solvent removal.

To prevent decomposition, consider using deactivated silica or alumina for chromatography, working under an inert atmosphere, and minimizing exposure to heat and light.

Q3: I'm having trouble removing triphenylphosphine oxide (TPPO). What are the best strategies?

A3: TPPO is a notorious impurity due to its variable polarity. Here are several effective methods for its removal:

  • Chromatography: While TPPO can be separated by silica gel chromatography, its elution profile can be broad. Using a less polar solvent system can help retain the TPPO on the column while eluting a less polar product.[4]

  • Precipitation/Crystallization: Exploiting solubility differences is a powerful, chromatography-free method.

    • TPPO can be precipitated from non-polar solvents like hexane or cyclohexane.[1] You can dissolve your crude product in a minimal amount of a solvent like dichloromethane or toluene, then add a non-polar anti-solvent to crash out the TPPO.

    • Precipitation with ZnCl₂ in polar solvents has been shown to be effective.[5]

  • Filtration through a silica plug: For relatively non-polar products, dissolving the crude mixture in a minimal amount of solvent and passing it through a short plug of silica gel can retain the more polar TPPO.[5]

Troubleshooting Guides

Scenario 1: Product Decomposition on Silica Gel

Problem: You observe streaking, color changes, or the appearance of baseline material on your TLC plate when using silica gel. Your NMR of the "purified" product shows broad signals or the presence of new, unidentified species.

Root Cause Analysis: The acidic nature of standard silica gel is likely causing the decomposition of your sensitive organoplatinum complex.

Solutions:

  • Use Deactivated Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds. It is available in different activity grades (I, II, III), with Grade III being the most deactivated.

    • Treated Silica Gel: You can deactivate silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2% v/v), in your eluent.

  • Minimize Contact Time:

    • Perform the chromatography as quickly as possible.

    • Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Alternative Purification Methods:

    • If the compound is crystalline, recrystallization is the preferred method to avoid decomposition on a stationary phase.

    • Precipitation by adding an anti-solvent can also be a viable option.

Scenario 2: Co-elution of Product and Impurities

Problem: During column chromatography, your desired product co-elutes with an impurity, such as TPPO or unreacted starting material.

Root Cause Analysis: The polarity of the product and the impurity are too similar in the chosen solvent system.

Solutions:

  • Optimize Your Solvent System:

    • Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different polarities and selectivities. For example, if you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol or toluene/acetone system.

    • Isocratic vs. Gradient Elution: A shallow gradient or an isocratic elution may provide better separation for compounds with very similar Rf values.[6]

  • Change the Stationary Phase:

    • If you are using silica, try alumina, or vice-versa. The different surface chemistry can alter the retention of your compounds.

    • For more challenging separations, consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18) and a polar mobile phase is used.[6][7]

Data Summary Table
CompoundCommon Solvents (Soluble)Common Anti-Solvents (Insoluble)Purification Notes
Product (Organoplatinum Complex) Dichloromethane, Chloroform, Toluene, THF, AcetoneHexanes, Pentane, Diethyl Ether, WaterSolubility is highly dependent on the ligands.
Triphenylphosphine oxide (TPPO) Dichloromethane, Chloroform, Ethyl Acetate, AcetoneHexanes, Cyclohexane, Diethyl EtherCan be precipitated from non-polar solvents.[1]
Triphenylphosphine (PPh₃) Most organic solventsWaterCan often be removed by washing or precipitation.
Ethylenebis(triphenylphosphine)platinum(0) Benzene, Toluene, DichloromethaneAlcohols, HexanesLimited stability in solution.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel

This protocol is suitable for moderately stable, non-polar to moderately polar organoplatinum complexes.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 hexane/ethyl acetate).

    • Add triethylamine to make up 2% of the total solvent volume.

    • Gently stir the slurry for 5-10 minutes.

  • Column Packing:

    • Pack the column with the deactivated silica slurry.

    • Allow the silica to settle, ensuring a flat top surface.

    • Wash the column with 2-3 column volumes of the starting eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb the sample onto a small amount of silica gel ("dry loading").

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity of the eluent as needed.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure, avoiding high temperatures.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining high-purity crystalline products and can be very effective at removing TPPO.[8][9][10]

  • Solvent Selection:

    • The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble at all temperatures.

    • Common solvent/anti-solvent pairs for organometallic complexes include dichloromethane/hexane, toluene/pentane, and THF/diethyl ether.[11]

  • Dissolution:

    • Place the crude solid in a flask.

    • Add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under high vacuum.

Visualization of Workflows

Purification_Workflow cluster_start Initial Work-up cluster_analysis Analysis cluster_purification Purification Strategy cluster_final Final Product Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up / Filtration Crude_Mixture->Workup TLC_NMR TLC / ¹H NMR Analysis Workup->TLC_NMR Decision Product Stable on Silica? TLC_NMR->Decision Chromatography Column Chromatography (Silica or Alumina) Decision->Chromatography Yes Recrystallization Recrystallization / Precipitation Decision->Recrystallization No Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for products from Ethylenebis(triphenylphosphine)platinum(0) reactions.

References

  • Muneeruddin, K. (2010). High Pressure Liquid Chromatography Studies of the Reaction of Platinum Complexes with Peptides. Masters Theses & Specialist Projects. Paper 196. [Link]

  • (n.d.). separation and quantitation of some platinum group metals by rp-hplc. [Link]

  • (n.d.). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC. PubMed Central. [Link]

  • (n.d.). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC. National Institutes of Health. [Link]

  • (2020, October 8). Platinum Group Purification. Sciencemadness Discussion Board. [Link]

  • (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • (2021, March 29). Platinum purification issues. Gold Refining & Metal Extraction Forum. [Link]

  • (n.d.). ANALYTICAL PROCEDURES FOR THE SIMULTANEOUS DETECTION OF PLATINUM ANALOGUES. Aston Publications Explorer. [Link]

  • (2021, October 28). Recrystallizing organometallic complexes. Reddit. [Link]

  • (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • (2020, August 28). How to Purify Organometallic Complexes? ResearchGate. [Link]

  • (2025, May 1). Platinum Refining: What Makes It So Challenging? Refining Machine. [Link]

  • (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

  • (n.d.). Lab Procedure: Recrystallization | Chemistry. ChemTalk. [Link]

  • (2016, September 20). Platinum Recovery from Laboratory Chemical Waste (Pt 2). YouTube. [Link]

  • (n.d.). Single microcrystals of organoplatinum(II) complexes with high charge-carrier mobility. SciSpace. [Link]

  • (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester. [Link]

  • (n.d.). Ethylenebis(triphenylphosphine)platinum(0) | C38H34P2Pt | CID 2734701. PubChem. [Link]

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids. Inorg. Chem., 19, 1402-4. [Link]

  • (n.d.). Tetrakis(triphenylphosphine)platinum(0). Wikipedia. [Link]

Sources

Technical Support Center: Monitoring Ethylenebis(triphenylphosphine)platinum(0) Reactions by ³¹P NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Ethylenebis(triphenylphosphine)platinum(0), [(PPh₃)₂Pt(C₂H₄)]. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile Pt(0) complex in catalysis and synthesis. As ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and informative technique for tracking the fate of the phosphine ligands, and by extension the platinum center, this document provides in-depth troubleshooting advice and answers to frequently encountered experimental challenges.[1]

The ³¹P nucleus is ideal for this purpose due to its 100% natural abundance, spin-½ nucleus, and high sensitivity, which results in relatively simple spectra that are highly sensitive to the electronic and steric environment of the phosphorus atom.[2][3] This guide will equip you with the foundational knowledge and practical insights to confidently interpret your ³¹P NMR data.

Fundamentals: Interpreting the ³¹P NMR Spectrum of Platinum-Phosphine Complexes

Before troubleshooting, it's crucial to understand the key features of a typical ³¹P{¹H} NMR spectrum for a platinum-phosphine complex.

  • Chemical Shift (δ): The position of the signal on the x-axis (in ppm) is highly dependent on the oxidation state of the platinum, the coordination number, and the nature of the other ligands. Free triphenylphosphine, its oxide, Pt(0) complexes, and Pt(II) complexes all appear in distinct regions of the spectrum.[2]

  • ¹⁹⁵Pt Satellites and ¹J(¹⁹⁵Pt, ³¹P) Coupling: Platinum has a spin-½ isotope, ¹⁹⁵Pt, with a natural abundance of approximately 33.8%. This nucleus couples to the phosphorus atom, splitting the main ³¹P signal into a doublet. These smaller flanking peaks are known as "platinum satellites." The distance between these satellites is the one-bond coupling constant, ¹J(¹⁹⁵Pt, ³¹P), measured in Hertz (Hz). The magnitude of this coupling is a powerful diagnostic tool:

    • It provides direct evidence that the phosphine ligand is bound to a platinum center.

    • Its value is highly sensitive to the oxidation state of the platinum. Pt(II) complexes exhibit significantly larger ¹J(¹⁹⁵Pt, ³¹P) values than Pt(0) complexes due to increased s-character in the Pt-P bond.[4]

  • ²J(³¹P, ³¹P) Coupling: In complexes with two or more non-equivalent phosphine ligands, coupling between the phosphorus nuclei can occur, providing valuable structural information.

Troubleshooting and FAQs

This section addresses common issues encountered during the acquisition and interpretation of ³¹P NMR spectra for [(PPh₃)₂Pt(C₂H₄)] reactions.

Sample Preparation & Data Acquisition

Q1: My ³¹P NMR spectrum shows very broad signals. What is causing this?

A1: Signal broadening can arise from several factors. Systematically investigate the following:

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause. Before acquiring your ³¹P spectrum, ensure the instrument is well-shimmed on the deuterium lock signal of your solvent. If the lock signal itself is broad or distorted, you will not achieve high-resolution spectra for other nuclei.

  • Presence of Paramagnetic Species: Paramagnetic impurities (e.g., dissolved oxygen, trace metals like Fe³⁺ or Cu²⁺) can cause significant line broadening through rapid relaxation. Ensure your solvent is properly degassed and your glassware is scrupulously clean. If you suspect paramagnetic contamination from your reagents, try filtering the sample through a small plug of celite in a pipette.

  • Chemical Exchange: If your system is in dynamic equilibrium (e.g., rapid ligand association/dissociation) on a timescale comparable to the NMR experiment, the signals can be broadened. Acquiring the spectrum at a lower temperature can sometimes slow this exchange down, resulting in sharper signals for the distinct species.

  • Low Concentration/Insufficient Scans: While this typically leads to a poor signal-to-noise ratio rather than broadening, a very weak signal can appear broad. Increase the number of scans to improve signal averaging.

Q2: I can't see the ¹⁹⁵Pt satellites for my starting material. Are they gone?

A2: Not necessarily. The satellites are only ~17% of the height of the central peak each (since ¹⁹⁵Pt is ~34% abundant). Their absence is usually a signal-to-noise issue.

  • Cause: The most common reason is an insufficient number of scans for a dilute sample. The central peak may be visible, but the much smaller satellites are lost in the baseline noise.

  • Solution: Increase the number of acquisitions (scans). If you can see the central peak clearly, acquiring 4 to 16 times more scans should make the satellites visible. Zoom in vertically on the baseline on either side of the main peak to look for them.

  • When it IS a problem: If you have an excellent signal-to-noise ratio and still see no satellites, it could indicate that the phosphine you are observing is not actually bound to platinum (i.e., it is free PPh₃ in solution).

Q3: My sample is air-sensitive. How do I prepare my NMR tube to prevent oxidation?

A3: Phosphine ligands are notoriously susceptible to oxidation to phosphine oxides, and Pt(0) complexes can also react with oxygen.[5] Proper anaerobic sample preparation is critical.

  • Glovebox Method (Ideal): Prepare the entire sample inside a nitrogen or argon-filled glovebox. Dissolve your sample in deuterated solvent (previously stored in the glovebox to degas) and seal the NMR tube with a tight-fitting cap and wrap it with parafilm before removing it from the glovebox.

  • Schlenk Line Method: If a glovebox is unavailable, use a J. Young NMR tube or a standard tube with a rubber septum. Add your solid sample to the tube, connect it to a Schlenk line, and cycle between vacuum and inert gas (e.g., argon) at least three times to remove air. Then, use a gas-tight syringe to add degassed deuterated solvent via the septum under a positive pressure of inert gas.

Below is a workflow for proper sample preparation and data acquisition.

G cluster_prep Anaerobic Sample Preparation cluster_nmr NMR Acquisition start Weigh Solid Reagents glovebox Use Glovebox or Schlenk Line start->glovebox add_solvent Add Degassed Deuterated Solvent glovebox->add_solvent seal Seal Tube (J. Young or Septum/Parafilm) add_solvent->seal insert_sample Insert Sample into Magnet seal->insert_sample lock_shim Lock and Shim on Solvent Signal insert_sample->lock_shim acquire Acquire ³¹P{¹H} Spectrum (Ensure sufficient scans) lock_shim->acquire process Process Data (FT, Phase, Baseline) acquire->process

Caption: Workflow for preparing and analyzing air-sensitive NMR samples.

Spectral Interpretation & Reaction Monitoring

Q4: I see a sharp signal around -6 ppm in the spectrum of my pure Ethylenebis(triphenylphosphine)platinum(0) starting material. Is it impure?

A4: A signal around -6 ppm is characteristic of free triphenylphosphine (PPh₃). Its presence suggests that your starting material may have partially dissociated in solution. The equilibrium is:

[(PPh₃)₂Pt(C₂H₄)] ⇌ [PPh₃Pt(C₂H₄)] + PPh₃

This is a common occurrence and does not necessarily mean the bulk solid is impure.[6] However, if you also see a signal around +25 to +30 ppm, this is likely triphenylphosphine oxide (OPPh₃), which indicates that your starting material has undergone some oxidation and is, in fact, impure.[2]

Q5: How do I use the spectrum to distinguish the Pt(0) starting material from a Pt(II) product and other phosphorus species?

A5: This is the primary strength of ³¹P NMR for reaction monitoring. You can distinguish them by their unique chemical shifts and ¹J(¹⁹⁵Pt, ³¹P) coupling constants.

Compound TypeTypical ³¹P Chemical Shift (δ)Typical ¹J(¹⁹⁵Pt, ³¹P) (Hz)Notes
Free PPh₃~ -6 ppmN/ASharp singlet, no satellites.
Triphenylphosphine Oxide (OPPh₃)~ +25 to +30 ppmN/ACommon impurity/byproduct from oxidation. Sharp singlet.[2]
[(PPh₃)₂Pt(C₂H₄)] (Pt(0)) ~ +20 to +30 ppm~ 300 - 400 HzSignal is a singlet flanked by ¹⁹⁵Pt satellites.
Oxidative Addition Product (e.g., Pt(II)X₂)~ +15 to +40 ppm~ 2400 - 4000 Hz The large increase in ¹J is the key diagnostic feature of oxidation.[4]

Q6: I performed an oxidative addition reaction. A new peak has appeared with much larger platinum satellites. What does this mean?

A6: This is the classic signature of a successful oxidative addition. The platinum center has been oxidized from Pt(0) to Pt(II). This oxidation causes a significant increase in the s-character of the platinum-phosphorus bond, which dramatically increases the magnitude of the ¹J(¹⁹⁵Pt, ³¹P) coupling constant from a few hundred Hz to several thousand Hz. By integrating the Pt(0) and Pt(II) signals, you can determine the reaction conversion.

The diagram below illustrates the expected spectral changes during an oxidative addition.

Caption: Idealized ³¹P NMR spectral changes during oxidative addition.

Q7: I'm running a ligand exchange reaction, replacing ethylene with an alkyne. What should I expect to see?

A7: You should see the signal for the starting material, [(PPh₃)₂Pt(C₂H₄)], decrease in intensity while a new signal for the product, [(PPh₃)₂Pt(alkyne)], grows in. The new product peak will also be a singlet flanked by platinum satellites. The chemical shift and ¹J(¹⁹⁵Pt, ³¹P) value for the alkyne complex will be different from the ethylene complex, reflecting the change in the electronic environment around the platinum center. The magnitude of ¹J(¹⁹⁵Pt, ³¹P) is sensitive to the nature of the ligand trans to the phosphine, providing further structural insight.[4]

Standard Operating Protocol: Monitoring a Reaction

This protocol outlines the steps for monitoring a generic reaction of [(PPh₃)₂Pt(C₂H₄)].

  • Prepare a Stock Solution: In a glovebox, accurately weigh a known amount of an inert internal standard (e.g., triphenylphosphate, which has a signal far from the region of interest) and your [(PPh₃)₂Pt(C₂H₄)] starting material into a vial. Dissolve in a known volume of degassed deuterated solvent to create a stock solution.

  • Acquire t=0 Spectrum: Transfer an aliquot of this stock solution to a J. Young NMR tube. Acquire a quantitative ³¹P{¹H} NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of any phosphorus species to ensure accurate integration. This is your t=0 reference.

  • Initiate the Reaction: Add your reactant to the remaining stock solution (or directly to the NMR tube if it's a fast reaction). Mix well and note the time.

  • Acquire Time-Point Spectra: Place the NMR tube back in the spectrometer and acquire spectra at regular intervals.

  • Process and Analyze: Process each spectrum identically. Integrate the signal for the starting material, product(s), and the internal standard. The relative integrals of the platinum species will show their changing concentrations over time, allowing you to calculate reaction kinetics.

This troubleshooting decision tree can help diagnose common spectral problems.

G problem What is the issue? broad Broad Peaks problem->broad no_sat No ¹⁹⁵Pt Satellites problem->no_sat extra_peak Unexpected Peak problem->extra_peak shim Is Lock Signal Sharp? broad->shim sn Good S/N Ratio? no_sat->sn where Where is the Peak? extra_peak->where shim_no Re-shim Spectrometer shim->shim_no No shim_yes Degas Sample? Lower Temperature? shim->shim_yes Yes degas_sol Remove O₂ (paramagnetic) Slow chemical exchange shim_yes->degas_sol sn_no Increase Number of Scans sn->sn_no No sn_yes Is Peak at ~ -6 ppm? sn->sn_yes Yes free_pph3 Signal is likely Free PPh₃ (unbound) sn_yes->free_pph3 where_25 δ ≈ +25 to +30 ppm where->where_25 where_neg6 δ ≈ -6 ppm where->where_neg6 opph3 Triphenylphosphine Oxide (Sample Oxidation) where_25->opph3 free_pph3_2 Free PPh₃ (Ligand Dissociation) where_neg6->free_pph3_2

Caption: A decision tree for troubleshooting common ³¹P NMR spectral issues.

References

  • Bender, M. et al. (2026). Combined DFT protocol for the calculation of 31 P NMR shifts in platinum complexes. Dalton Transactions.
  • Butler, G., Eaborn, C., & Pidcock, A. (1981). Reactions of alkynes with bis(triphenylphosphine)platinum-ethylene: A 31P-{1H} NMR study. Journal of Organometallic Chemistry, 210(3), 403–409.
  • Payard, P.-A. et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3121–3130. Available at: [Link]

  • Appleton, T. G., Clark, H. C., & Manzer, L. E. (1973). The cis- and trans-influences in platinum(II) complexes. A phosphorus-31 nuclear magnetic resonance study. Coordination Chemistry Reviews, 10(3-4), 335-422.
  • Wasylishen, R. E., & Arnold, B. (1991). Anisotropies of the phosphorus-31 chemical shift and 31P-195Pt indirect spin-spin coupling in platinum(II) phosphines. Inorganic Chemistry, 30(12), 2671–2675. Available at: [Link]

  • Pazderski, L. (2021). 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy, 102, 1-68. Available at: [Link]

  • Dunn, T. S. et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 848–853. Available at: [Link]

  • Latypov, S. K. et al. (2026). Combined DFT protocol for the calculation of 31P NMR shifts in platinum complexes. Dalton Transactions.
  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Available at: [Link]

  • Grim, S. O., & Ference, R. A. (1972). Phosphorus NMR studies of ligand exchange in bis(phosphine)nickel dihalide complexes. Inorganica Chimica Acta, 6, 423-426. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material for Photochemical Synthesis of Difluorophosphoranes from Phosphines and SF6. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • Dai, J. et al. (2023). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5567. Available at: [Link]

  • Piro, N. A., & Cummins, C. C. (2007). Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry. Inorganic Chemistry, 46(18), 7387–7393. Available at: [Link]

  • Tolman, C. A. (1972). Triarylphosphine and ethylene complexes of zerovalent nickel, palladium, and platinum. Journal of the American Chemical Society, 94(8), 2994–2999. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethylenebis(triphenylphosphine)platinum(0), a versatile catalyst and precursor in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful yet sensitive organometallic compound. Here, we move beyond standard data sheets to provide in-depth, field-tested insights into its proper handling, storage, and troubleshooting, ensuring the integrity and success of your experiments.

Section 1: Core Concepts and Best Practices

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a crystalline solid that is valued for its role as a catalyst in reactions such as hydrosilation and as a reagent for oxidative addition.[1] Its reactivity stems from the coordinatively unsaturated platinum(0) center, which is stabilized by two triphenylphosphine ligands and a labile ethylene ligand. Understanding the delicate balance of this coordination sphere is paramount to its effective use.

Critical Handling Protocols

As an air- and moisture-sensitive compound, meticulous handling is non-negotiable.[2][3] Exposure to atmospheric oxygen can lead to the irreversible oxidation of the Pt(0) center, rendering the catalyst inactive.

Step-by-Step Protocol for Handling:

  • Inert Atmosphere is Mandatory: All manipulations of the solid or its solutions must be performed under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.

  • Use of Appropriate PPE: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[4] A dust mask is also recommended when handling the powder.[4]

  • Solvent Selection and Preparation: Use only anhydrous, deoxygenated solvents. Solvents should be freshly dried and purged with an inert gas prior to use. Chlorinated solvents should be avoided as they can react with the complex.[5]

  • Weighing and Transfer: If a glovebox is not available, weigh the compound in a sealed container. For transfers, use a positive pressure of inert gas to prevent air from entering the flask.

Optimized Storage Conditions

The long-term stability of Ethylenebis(triphenylphosphine)platinum(0) is contingent upon proper storage.

ParameterRecommended ConditionRationale
Temperature Refrigerator (+4°C)[1][6]Reduces the rate of thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pt(0) center.
Container Tightly sealed, opaque containerProtects from air, moisture, and light.[2][3]
Location Well-ventilated, dry area[6]Ensures safety in case of container breach.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of Ethylenebis(triphenylphosphine)platinum(0) in a practical, question-and-answer format.

Catalyst Integrity and Decomposition

Q1: My Ethylenebis(triphenylphosphine)platinum(0) has changed color from its usual light yellow to a brownish or blackish powder. Is it still viable?

A color change from the characteristic light yellow or beige to a brown or black powder is a strong indicator of decomposition.[7] This is often due to the oxidation of the Pt(0) center to platinum oxides or the formation of platinum black (colloidal platinum), both of which are catalytically inactive for most applications.[4] It is not recommended to use the decomposed material as it will lead to inconsistent and unreliable results.

Q2: What are the primary causes of decomposition?

The primary culprits are:

  • Oxygen: The Pt(0) center is readily oxidized by atmospheric oxygen.

  • Moisture: Can facilitate decomposition pathways.

  • Light: Can promote degradation, a common issue with many organometallic complexes.[2][3]

  • Improper Solvents: Chlorinated solvents can react with the complex, leading to decomposition.[5]

dot

Decomposition_Pathway Active Catalyst\n[(PPh3)2Pt(C2H4)]\n(Light Yellow) Active Catalyst [(PPh3)2Pt(C2H4)] (Light Yellow) Decomposed Product\n(Brown/Black Powder) Decomposed Product (Brown/Black Powder) Active Catalyst\n[(PPh3)2Pt(C2H4)]\n(Light Yellow)->Decomposed Product\n(Brown/Black Powder) O2, H2O, Light, Improper Solvents Recrystallization_Workflow cluster_inert Inert Atmosphere Impure Catalyst Impure Catalyst Dissolve in\nWarm 'Good' Solvent Dissolve in Warm 'Good' Solvent Impure Catalyst->Dissolve in\nWarm 'Good' Solvent Filter (if needed) Filter (if needed) Dissolve in\nWarm 'Good' Solvent->Filter (if needed) Induce Crystallization Induce Crystallization Filter (if needed)->Induce Crystallization Add 'Poor' Solvent or Cool Slowly Isolate Crystals Isolate Crystals Induce Crystallization->Isolate Crystals Wash and Dry Wash and Dry Isolate Crystals->Wash and Dry Pure Catalyst Pure Catalyst Wash and Dry->Pure Catalyst Troubleshooting_Hydrosilation Start Sluggish/No Reaction Check_Catalyst Catalyst Appearance? Start->Check_Catalyst Outcome_Decomposed Decomposed (Brown/Black) Check_Catalyst->Outcome_Decomposed No Outcome_Good Good (Yellow) Check_Catalyst->Outcome_Good Yes Check_Reagents Reagents/Solvents Pure? Outcome_Impure Potential Inhibitors Present Check_Reagents->Outcome_Impure No Outcome_Pure High Purity Check_Reagents->Outcome_Pure Yes Check_Conditions Reaction Conditions Optimal? Outcome_Suboptimal Temp/Conc. too low Check_Conditions->Outcome_Suboptimal No Outcome_Optimal Conditions are Correct Check_Conditions->Outcome_Optimal Yes Action_Replace Replace Catalyst Outcome_Decomposed->Action_Replace Outcome_Good->Check_Reagents Action_Purify Purify Reagents/Solvents Outcome_Impure->Action_Purify Outcome_Pure->Check_Conditions Action_Optimize Increase Temp/Conc. Outcome_Suboptimal->Action_Optimize

Caption: Decision tree for troubleshooting hydrosilation reactions.

Section 3: References

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). [Link]

  • The Chemistry of Platinum Complexes and Hydrosilation. White Rose eTheses Online. [Link]

  • Ethylenebis(triphenylphosphine)platinum(0) - LookChem. [Link]

  • Catalytic Activity and Inhibition of Platinum Complexes for Room Temperature Vulcanized Silicone Rubber. ResearchGate. [Link]

  • Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99% MSDS# 45617 Section 1. [Link]

  • Ethylenebis(triphenylphosphine)platinum(0) | C38H34P2Pt | CID 2734701 - PubChem. [Link]

  • Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0) - Carl ROTH. [Link]

  • Tetrakis(triphenylphosphine)platinum(0) - Wikipedia. [Link]

  • Ethylenebis(triphenylphosphine)platinum as a Probe for Niobium-Mediated Diphosphorus Chemistry - PubMed. [Link]

  • The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. Canadian Science Publishing. [Link]

  • Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids | Whitesides Research Group. [Link]

  • Synthesis of Tetrakis(triphenylphosphine)palladium(0) (this post is only for specialists). [Link]

Sources

Technical Support Center: Optimizing Solvent and Temperature for Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing experimental conditions, specifically solvent and temperature, when using Ethylenebis(triphenylphosphine)platinum(0). As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific reasoning to empower researchers in making informed decisions during their work.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of Ethylenebis(triphenylphosphine)platinum(0) that I should be aware of before starting my experiment?

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a platinum(0) complex widely used as a catalyst and reagent in organic synthesis.[1] Key characteristics include:

  • Appearance: Light yellow to beige powder.

  • Molecular Weight: 747.70 g/mol .[2]

  • Melting Point: It decomposes upon heating, typically in the range of 129-132 °C. This thermal instability is a critical factor to consider when selecting reaction temperatures.

  • Primary Applications: It serves as a nucleophilic metal species for ligand exchange with alkenes and alkynes, a catalyst for hydrosilylation, and a reagent for oxidative addition to activated C-X bonds.[3]

Q2: How do I choose the right solvent for my reaction involving Ethylenebis(triphenylphosphine)platinum(0)?

Solubility Profile of Ethylenebis(triphenylphosphine)platinum(0):

Solvent ClassRecommended SolventsSuitability and Considerations
Aromatic Hydrocarbons Benzene, TolueneGenerally good solvents for dissolving the complex. Toluene is often preferred due to its lower toxicity compared to benzene. A homogeneous solution in benzene has been noted in the literature.[4]
Ethers Tetrahydrofuran (THF), DioxaneOften suitable for creating a homogeneous reaction mixture.
Halogenated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)The complex is often soluble in these solvents. However, be aware of potential reactivity, especially at elevated temperatures, as some platinum complexes can react with chlorinated solvents.[5]
Non-polar Alkanes Hexane, HeptaneGenerally poor solvents for this complex. It is often used as an anti-solvent for precipitation or washing.
Polar Protic Solvents Alcohols (e.g., Ethanol, Methanol)The complex has low solubility in these solvents.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)Solubility can vary. It is advisable to perform a small-scale solubility test before committing to a large-scale reaction.

Q3: What is the optimal temperature range for reactions using this catalyst?

The optimal temperature is highly dependent on the specific reaction being performed. However, a key consideration is the thermal decomposition of the catalyst, which occurs around 129-132 °C.

  • For most applications, reactions are typically run between room temperature and 80 °C.

  • Higher temperatures can increase reaction rates but also risk catalyst decomposition , leading to the formation of inactive platinum black and reduced yields.

  • For sensitive substrates or reactions prone to side products, starting at a lower temperature (e.g., room temperature or even 0 °C) and gradually increasing it is a prudent strategy. Monitoring the reaction progress by techniques like TLC, GC, or NMR is crucial to determine the lowest effective temperature.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Ethylenebis(triphenylphosphine)platinum(0) and provides a systematic approach to resolving them.

Issue 1: Low or No Reaction Conversion

A lack of product formation is a common hurdle. The following decision tree can help diagnose the underlying cause.

Troubleshooting_Low_Conversion start Low/No Conversion check_solubility Is the catalyst fully dissolved? start->check_solubility check_temp Is the reaction temperature appropriate? check_solubility->check_temp Yes change_solvent Switch to a better solvent (see solubility table). check_solubility->change_solvent No check_reagents Are reactants and catalyst of good quality? check_temp->check_reagents Optimal increase_temp Gradually increase temperature. Monitor for decomposition. check_temp->increase_temp Too Low check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere High Quality use_fresh_reagents Use freshly opened/purified catalyst and reactants. check_reagents->use_fresh_reagents Questionable degas_setup Ensure proper degassing and inert gas blanket. check_atmosphere->degas_setup No success Problem Resolved check_atmosphere->success Yes increase_temp->success change_solvent->success use_fresh_reagents->success degas_setup->success

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Suboptimal Temperature: Many reactions require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically hindered.

  • Reagent Quality: Ethylenebis(triphenylphosphine)platinum(0) can be sensitive to air and moisture, leading to oxidation and deactivation. Similarly, impurities in substrates or solvents can poison the catalyst.

  • Atmosphere: Platinum(0) complexes are susceptible to oxidation by atmospheric oxygen, which can convert the active Pt(0) to inactive Pt(II) or Pt(IV) species. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Issue 2: Catalyst Decomposition Observed (Formation of Black Precipitate)

The appearance of a black precipitate, typically platinum black, is a clear indicator of catalyst decomposition.

Troubleshooting_Decomposition start Catalyst Decomposition (Black Precipitate) check_temp Is the reaction temperature too high? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent No lower_temp Reduce reaction temperature. check_temp->lower_temp Yes check_impurities Are there impurities in the reaction? check_solvent->check_impurities Inert change_solvent Consider a less reactive solvent (e.g., avoid halogenated solvents at high temp). check_solvent->change_solvent Potentially Reactive purify_reagents Purify reactants and solvents. check_impurities->purify_reagents Yes success Problem Resolved check_impurities->success No lower_temp->success change_solvent->success purify_reagents->success

Caption: Troubleshooting workflow for catalyst decomposition.

Causality Explained:

  • Excessive Temperature: As previously mentioned, the catalyst has a limited thermal stability. Exceeding its decomposition temperature will inevitably lead to the formation of platinum black.

  • Solvent Reactivity: While often good solvents, halogenated solvents can sometimes react with platinum complexes, especially under thermal stress, leading to catalyst degradation.

  • Impurities: Certain functional groups or impurities in the reactants or solvent can react with the catalyst in a non-productive manner, leading to its decomposition.

Experimental Protocols

Protocol 1: General Procedure for a Hydrosilylation Reaction

This protocol provides a starting point for optimizing a hydrosilylation reaction.

Materials:

  • Ethylenebis(triphenylphosphine)platinum(0)

  • Alkene

  • Hydrosilane

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Dry the reaction flask under vacuum or in an oven and allow it to cool under a stream of inert gas.

  • Catalyst Addition: To the flask, add Ethylenebis(triphenylphosphine)platinum(0) (typically 0.01-1 mol%).

  • Solvent and Reactant Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the alkene. Stir the mixture until the catalyst is fully dissolved.

  • Initiation: Slowly add the hydrosilane to the reaction mixture at the desired starting temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR at regular intervals.

  • Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature in 10-20 °C increments, monitoring for both an increase in reaction rate and any signs of catalyst decomposition.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or distillation.

Protocol 2: Small-Scale Solvent Screening

To efficiently determine the best solvent for your specific reaction, perform small-scale parallel experiments.

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, weigh equal amounts of Ethylenebis(triphenylphosphine)platinum(0) into several small vials.

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., toluene, THF, DCM) to achieve the desired reaction concentration.

  • Reactant Addition: Add your reactants to each vial.

  • Reaction: Stir all vials at the same temperature and monitor their progress over time.

  • Analysis: Compare the reaction rates and the formation of any byproducts or decomposition in each solvent to identify the optimal choice.

By systematically approaching the optimization of solvent and temperature, researchers can significantly improve the efficiency, yield, and reproducibility of reactions involving Ethylenebis(triphenylphosphine)platinum(0).

References

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) With Strong Proton Acids. Inorganic Chemistry, 19(5), 1402–1404. [Link]

  • Sigma-Aldrich. (n.d.). Ethylenebis(triphenylphosphine)platinum(0) safety data sheet.
  • White Rose eTheses Online. (n.d.). The Chemistry of Platinum Complexes and Hydrosilation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Ethylenebis(triphenylphosphine)platinum(0) application information. Retrieved from the product page on the supplier's website.
  • Wikipedia. (n.d.). Tetrakis(triphenylphosphine)platinum(0). Retrieved from [Link]

  • Datapdf.com. (n.d.). Reactions of Tetrakis(triphenylphosphine)platinum(O) and (Ethylene)bis( triphenylphosphine)platinum(O) with Strong soluble. Retrieved from [Link]

Sources

air and moisture sensitivity of Ethylenebis(triphenylphosphine)platinum(0) solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethylenebis(triphenylphosphine)platinum(0). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and use of its solutions, with a specific focus on mitigating issues arising from its inherent sensitivity to air and moisture. The protocols and troubleshooting advice provided herein are based on established principles for handling air-sensitive organometallic compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments. The troubleshooting is presented in a question-and-answer format to directly tackle the challenges you might be facing.

Question 1: My freshly prepared solution of Ethylenebis(triphenylphosphine)platinum(0), which should be light yellow, has turned dark brown or black. What happened?

Answer: This is a classic indicator of decomposition, most likely due to oxidation. The Platinum(0) center is electron-rich and highly susceptible to oxidation by atmospheric oxygen. The color change to brown or black typically signifies the formation of finely divided platinum metal (Pt(0)) or various platinum oxides, which are no longer catalytically active for most applications.

  • Causality: The Pt(0) complex reacts with oxygen, leading to the irreversible formation of platinum oxides or decomposition to platinum metal. This process is often accelerated by light and elevated temperatures.[1]

  • Immediate Action: The solution is compromised and should be discarded following your institution's hazardous waste disposal protocols. Do not attempt to use it for your reaction, as it will lead to failed or irreproducible results.

  • Preventative Protocol: Review your solvent degassing and inert atmosphere techniques. Ensure that your Schlenk line is functioning correctly, your inert gas is of high purity, and your glassware is scrupulously dried.

Question 2: I've observed a fine precipitate forming in my reaction flask after adding the Ethylenebis(triphenylphosphine)platinum(0) solution. What is the likely cause?

Answer: Precipitate formation often points to two primary issues: reaction with residual moisture or poor solubility.

  • Reaction with Moisture: Platinum(0) complexes can react with water. While Ethylenebis(triphenylphosphine)platinum(0) is not pyrophoric, moisture can facilitate decomposition pathways, leading to the formation of insoluble platinum hydroxides or oxides.

  • Solvent Issues: If the solvent is not sufficiently anhydrous, or if the concentration of the complex is too high for the chosen solvent, precipitation can occur.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure your solvent is truly anhydrous. If you are using a solvent still, check the indicator (e.g., the deep blue color of a sodium/benzophenone still for THF). If using commercially available anhydrous solvents, ensure the seal was not compromised.[2]

    • Assess Reaction Compatibility: Confirm that no components of your reaction mixture are introducing water. For example, ensure all reagents are dry and that the reaction is not generating water as a byproduct that could decompose the catalyst.

    • Re-evaluate Handling Technique: Even minute amounts of moisture adsorbed onto the walls of glassware can be detrimental.[3] Ensure all glassware was oven-dried (e.g., at 140°C for 4 hours) and cooled under a stream of dry, inert gas before use.[4]

Question 3: My platinum-catalyzed reaction is proceeding very slowly or not at all. Could the catalyst solution be the problem?

Answer: Yes, this is a very common consequence of catalyst deactivation due to exposure to air or moisture. The active Pt(0) species is likely no longer present in sufficient concentration.

  • Root Cause Analysis: The catalytic cycle for many reactions involving this complex relies on the platinum center remaining in the 0 oxidation state. Oxidation to Pt(II) or other species by air, or reaction with protic impurities (like water), will inhibit or completely stop the catalytic turnover. The related complex, Tetrakis(triphenylphosphine)platinum(0), is known to react with oxygen to form a dioxygen complex and with acids to form Pt(II) hydrides, illustrating the sensitivity of the Pt(0) center.[5]

  • Logical Troubleshooting Flow: The diagram below outlines a decision-making process to diagnose the issue.

start Reaction Sluggish or Failed check_solution Was catalyst solution freshly prepared? start->check_solution check_color Is solution color still light yellow? check_solution->check_color Yes prepare_fresh Prepare fresh catalyst solution using rigorous inert techniques. check_solution->prepare_fresh No check_inert Verify integrity of inert atmosphere setup (e.g., bubbler rate). check_color->check_inert Yes check_color->prepare_fresh No (Color change) check_solvent Confirm solvent was properly dried and degassed. check_inert->check_solvent check_solvent->prepare_fresh rerun Rerun reaction with fresh solution. prepare_fresh->rerun

Caption: Troubleshooting Decision Tree for Catalyst Inactivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the proper handling and storage of Ethylenebis(triphenylphosphine)platinum(0) to prevent the issues detailed above.

Q1: What is the proper way to store solid Ethylenebis(triphenylphosphine)platinum(0)? The solid compound should be stored in an inert atmosphere, such as in a nitrogen- or argon-filled glovebox.[1][6] If a glovebox is unavailable, store it in its original sealed vial inside a desiccator that is regularly purged with inert gas. Always keep it away from light and heat sources.

Q2: Why is Ethylenebis(triphenylphosphine)platinum(0) so sensitive to air? The platinum atom in this complex is in a zero-valent (Pt(0)), d¹⁰ electron state. This makes it electron-rich and a strong reducing agent, meaning it is readily oxidized by atmospheric oxygen. This oxidation changes the electronic structure and coordination properties of the metal, rendering it inactive for its intended catalytic purpose.

Q3: What solvents are recommended for preparing solutions, and how should they be prepared? Anhydrous, non-protic solvents are required. Common choices include benzene, toluene, and tetrahydrofuran (THF). It is critical that these solvents are thoroughly deoxygenated and dried before use. The most effective method for degassing is to perform several "freeze-pump-thaw" cycles.[6]

Q4: Can I store solutions of this complex for later use? It is strongly recommended to prepare solutions fresh immediately before use. Storing solutions, even under an inert atmosphere, increases the risk of slow decomposition over time. If a solution must be kept for a short period (a few hours), it should be sealed in a Schlenk flask under a positive pressure of inert gas and stored in a cool, dark place.

Q5: What is the basic protocol for preparing a solution using a Schlenk line? The following is a standard protocol for preparing a solution under an inert atmosphere.

Experimental Protocol: Solution Preparation via Schlenk Line
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar, cannulas) at >125°C overnight and allow to cool in a desiccator or assemble while hot and cool under a stream of inert gas.[4]

  • Inert Atmosphere: Assemble the glassware and connect it to a dual-manifold Schlenk line. Evacuate the flask by opening it to the vacuum line, and then backfill with high-purity nitrogen or argon. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.

  • Weighing the Solid: In a glovebox, weigh the required amount of Ethylenebis(triphenylphosphine)platinum(0) into the prepared Schlenk flask.[3] If a glovebox is not available, weigh it quickly in the air and immediately attach the flask to the Schlenk line, performing several vacuum/backfill cycles. This latter method is less ideal as some decomposition may occur.

  • Solvent Transfer: Transfer the required volume of anhydrous, degassed solvent to the Schlenk flask via a gas-tight syringe or a cannula, maintaining a positive pressure of inert gas throughout the transfer.[4]

  • Dissolution: Gently stir the mixture until the solid is fully dissolved. The resulting solution should be a light yellow to beige color.[7] Use this solution immediately for your reaction.

The workflow for this process is visualized below.

cluster_prep Preparation Phase cluster_execution Execution Phase (Schlenk Line) p1 Oven-dry glassware (>125°C) p2 Assemble hot & cool under inert gas p1->p2 e1 Cycle flask with Vacuum/Inert Gas (x3) p2->e1 p3 Degas solvent via Freeze-Pump-Thaw (x3) e3 Transfer degassed solvent via cannula p3->e3 e2 Add solid complex (ideally in glovebox) e1->e2 e2->e3 e4 Stir to dissolve under positive inert pressure e3->e4 result Fresh, active catalyst solution ready for use e4->result

Caption: Workflow for Preparing Air-Sensitive Catalyst Solutions.

Summary of Handling and Storage Conditions
ParameterRecommendationRationale
Solid Storage In a glovebox or sealed vial under inert gas. Dark, cool location.Prevents oxidation and thermal decomposition.[1]
Solvent Choice Anhydrous, non-protic (e.g., Toluene, Benzene, THF).Prevents reaction with water or other protic sources.
Solvent Prep Degas via 3x Freeze-Pump-Thaw cycles. Use freshly distilled or commercial anhydrous grade.Removes dissolved oxygen and trace water.[6]
Glassware Prep Oven-dry (>125°C) and cool under inert gas.Removes adsorbed atmospheric moisture.[4]
Atmosphere High-purity Nitrogen or Argon.Provides an inert environment, preventing contact with O₂ and H₂O.[3]
Solution Storage Not recommended. Prepare fresh for immediate use.Minimizes the opportunity for slow decomposition.

References

  • Air Sensitive Compounds . Ossila.

  • Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific.

  • Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry, University of Groningen.

  • Ethylenebis(triphenylphosphine)platinum(0) . Sigma-Aldrich.

  • Ethylenebis(triphenylphosphine)platinum(0), 98% . Thermo Fisher Scientific.

  • Handling air-sensitive reagents . Sigma-Aldrich (Technical Bulletin AL-134).

  • Techniques for Handling Air-Sensitive Compounds . Wipf Group, University of Pittsburgh.

  • Foley, P., & Whitesides, G. M. (1980). Reactions of Tetrakis(triphenylphosphine)platinum(0) and Ethylenebis(triphenylphosphine)platinum(0) with Strong Proton Acids . Inorganic Chemistry, 19(5), 1402–1404.

  • Tetrakis(triphenylphosphine)platinum(0) . Wikipedia.

Sources

Technical Support Center: Strategies for the Removal of Triphenylphosphine Oxide (TPPO) Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide effective troubleshooting and practical solutions for the removal of triphenylphosphine oxide (TPPO), a common and often troublesome byproduct in many essential organic reactions.

Introduction: The Challenge of TPPO Removal

Triphenylphosphine oxide (TPPO) is a frequent byproduct in widely used reactions such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Its removal from reaction mixtures can be particularly challenging due to its high polarity, crystalline nature, and tendency to co-purify with desired products, especially on a larger scale where column chromatography is not always a feasible option.[1][3] This guide provides a systematic approach to selecting and implementing the most suitable purification strategy for your specific needs.

Quick Guide: Selecting Your TPPO Removal Strategy

The optimal method for TPPO removal is contingent on several factors, including the properties of your target compound (polarity, stability, functional groups), the reaction solvent, and the scale of the reaction. The following decision tree provides a general framework for selecting an appropriate purification strategy.

TPPO_Removal_Decision_Tree start Crude Reaction Mixture with TPPO product_polarity Is the product non-polar? start->product_polarity product_solubility Is the product soluble in polar solvents (e.g., EtOH)? product_polarity->product_solubility No silica_plug Silica Plug Filtration product_polarity->silica_plug Yes metal_sensitivity Is the product sensitive to Lewis acids? product_solubility->metal_sensitivity Yes solvent_precip Solvent Precipitation/ Crystallization product_solubility->solvent_precip No metal_salt Precipitation with Metal Salts (e.g., ZnCl2) metal_sensitivity->metal_salt No scavenger Scavenger Resins or Alternative Methods metal_sensitivity->scavenger Yes

Caption: Decision tree for selecting a TPPO removal method.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide so difficult to remove?

A1: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly polar and crystalline solid, which often leads to co-purification with polar products. While it has poor solubility in non-polar solvents like hexane and cold diethyl ether, its solubility in many common organic solvents used for reactions and chromatography can be problematic.[2][4]

Q2: What are the primary methods for removing TPPO?

A2: The main strategies for TPPO removal can be broadly categorized into four groups:

  • Precipitation with Metal Salts: This involves the addition of a metal salt, such as zinc chloride (ZnCl₂), to form an insoluble complex with TPPO, which can then be removed by filtration.[5][6][7]

  • Solvent Precipitation/Crystallization: This technique leverages the low solubility of TPPO in non-polar solvents. By adding a non-polar "anti-solvent" to a solution of the crude reaction mixture, TPPO can be selectively precipitated.[8][9]

  • Chromatography: A short plug of silica gel can be used to adsorb the polar TPPO while the less polar product is eluted.[8][10] More advanced techniques like high-performance countercurrent chromatography (HPCCC) have also been developed for this purpose.[11]

  • Scavenger Resins: Solid-supported reagents, such as modified Merrifield resin, can be used to bind to TPPO, allowing for its removal by simple filtration.[1][12]

Q3: Can I use precipitation with ZnCl₂ in any solvent?

A3: The precipitation of the TPPO-ZnCl₂ complex is highly effective in several common polar organic solvents, including ethanol, ethyl acetate, and tetrahydrofuran.[2][5][6][13] This method is particularly advantageous as it addresses the challenge of TPPO removal in polar solvent systems where simple precipitation with non-polar solvents is not feasible.[5][7]

Q4: Will the addition of a metal salt like ZnCl₂ affect my product?

A4: The use of Lewis acidic metal salts like ZnCl₂ can potentially affect acid-sensitive functional groups in your product.[13] It is advisable to first assess the stability of your compound to the conditions on a small scale. If your product is sensitive, alternative methods such as solvent precipitation or scavenger resins should be considered.[10]

Troubleshooting Guides & Detailed Protocols

Method 1: Precipitation with Zinc Chloride

This is a powerful technique for removing TPPO, especially from polar reaction mixtures. The underlying principle is the formation of an insoluble coordination complex, ZnCl₂(TPPO)₂, which can be easily filtered off.[6]

Troubleshooting:

  • Issue: The TPPO-ZnCl₂ complex is not precipitating.

    • Possible Cause: Insufficient ZnCl₂ or the concentration of the reactants is too low.

    • Solution: A 2:1 molar ratio of ZnCl₂ to TPPO is generally considered optimal for effective precipitation.[13] Ensure the solution is sufficiently concentrated to promote precipitation. Gently scraping the inside of the flask can help induce crystal formation.

  • Issue: My product is co-precipitating with the TPPO-ZnCl₂ complex.

    • Possible Cause: Your product may also coordinate with ZnCl₂ or have limited solubility in the chosen solvent.

    • Solution: Try a different polar solvent for the precipitation. If co-precipitation remains an issue, this method may not be suitable for your specific product.

  • Issue: Residual zinc salts are present in my final product.

    • Possible Cause: Excess ZnCl₂ was not fully removed during the workup.

    • Solution: After filtering off the ZnCl₂(TPPO)₂ precipitate, concentrate the filtrate and slurry the residue with a solvent like acetone in which your product is soluble but the excess zinc salts are not.[6][13]

Experimental Protocol: ZnCl₂ Precipitation

ZnCl2_Precipitation_Workflow start Crude reaction mixture in a polar solvent (e.g., ethanol) add_zncl2 Add a 1.8 M solution of ZnCl2 in warm ethanol (2 eq. to TPPO) start->add_zncl2 stir Stir at room temperature to induce precipitation add_zncl2->stir filter_precipitate Filter to remove the solid ZnCl2(TPPO)2 complex stir->filter_precipitate concentrate Concentrate the filtrate filter_precipitate->concentrate slurry Slurry the residue with acetone to remove excess ZnCl2 concentrate->slurry filter_final Filter and concentrate the filtrate to obtain the purified product slurry->filter_final

Caption: Workflow for TPPO removal using ZnCl₂ precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in a suitable polar solvent, such as ethanol.[4][6]

  • Precipitation: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the mixture. A 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO is recommended.[6][13]

  • Stirring: Stir the mixture at room temperature. Scraping the sides of the flask can help initiate precipitation of the white ZnCl₂(TPPO)₂ complex.[6]

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[1]

  • Work-up: Concentrate the filtrate to remove the ethanol. To remove any excess zinc salts, slurry the residue with acetone, in which the product is soluble, and filter again. The final filtrate can then be concentrated to yield the purified product.[6][13]

Method 2: Solvent Precipitation/Crystallization

This method relies on the poor solubility of TPPO in non-polar solvents.

Troubleshooting:

  • Issue: TPPO is not precipitating out of solution.

    • Possible Cause: The solvent system is not non-polar enough, or the concentration of TPPO is too low.

    • Solution: Use highly non-polar solvents like pentane or hexane as the anti-solvent.[4] Ensure the initial crude mixture is concentrated to a minimum volume before adding the non-polar solvent. Cooling the mixture can also enhance precipitation.[14]

  • Issue: My product is precipitating along with the TPPO.

    • Possible Cause: Your product also has low solubility in the chosen non-polar solvent.

    • Solution: This method is best suited for non-polar products. If your product is also non-polar, consider silica plug filtration.

Experimental Protocol: Solvent Precipitation

  • Concentration: Concentrate the crude reaction mixture to a minimal volume, ideally an oil or a solid.[8][9]

  • Suspension: Add a small amount of a solvent in which your product has some solubility, but TPPO is less soluble (e.g., diethyl ether). Then, slowly add a non-polar anti-solvent like pentane or hexane while stirring vigorously.[8][9]

  • Cooling: To maximize precipitation, cool the mixture in an ice bath or refrigerator.[9]

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent. The purified product will be in the filtrate.[9]

Method 3: Silica Plug Filtration

This is a quick and effective method for non-polar products.

Troubleshooting:

  • Issue: TPPO is eluting with my product.

    • Possible Cause: The elution solvent is too polar.

    • Solution: Start with a very non-polar solvent system, such as pure hexane or pentane, to elute your product.[8][10] The more polar TPPO will remain adsorbed to the silica. If necessary, a slightly more polar solvent can be used to wash out any remaining product, but care should be taken not to elute the TPPO.

Experimental Protocol: Silica Plug Filtration

  • Preparation: Pack a short column or a fritted funnel with silica gel.

  • Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent. Load this onto the top of the silica plug.

  • Elution: Elute the product with a non-polar solvent or solvent mixture (e.g., hexane/diethyl ether).[8] Monitor the elution by TLC.

  • Collection: Collect the fractions containing the purified product. The TPPO will remain at the top of the silica plug.

Data Presentation: Solubility of Triphenylphosphine Oxide

Understanding the solubility of TPPO is critical for designing an effective purification strategy. The following table summarizes the solubility of TPPO in various common solvents.

SolventTemperatureSolubilityUnitsReference
Benzene20.17 °C0.158Mole Fraction[15]
Toluene20.17 °C0.133Mole Fraction[15]
Ethyl Acetate20.17 °C0.119Mole Fraction[15]
EthanolRoom Temp.~20mg/mL[16]
DMSORoom Temp.~3mg/mL[16]
Dimethylformamide (DMF)Room Temp.~3mg/mL[16]
Water20 °C0.00628 g/100 g[15]
Hexane---Poorly soluble---[2][4]
Diethyl Ether (cold)---Poorly soluble---[2]

Data adapted from J. Chem. Eng. Data 2009, 54, 5, 1493–1495 and Cayman Chemical Product Information.[15][17]

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • University of Wisconsin-Madison, WEIX RESEARCH GROUP. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • Wikipedia. Triphenylphosphine oxide. [Link]

  • ResearchGate. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]

  • ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? [Link]

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Validation & Comparative

A Comparative Guide to Platinum(0) Phosphine Catalysts: Ethylenebis(triphenylphosphine)platinum(0) vs. Tetrakis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Catalysis and Synthesis

In the landscape of homogeneous catalysis, platinum(0) complexes bearing phosphine ligands are indispensable tools for a myriad of synthetic transformations, most notably hydrosilylation, hydroboration, and cross-coupling reactions. Among the plethora of available catalysts, Ethylenebis(triphenylphosphine)platinum(0), [Pt(C₂H₄)(PPh₃)₂], and Tetrakis(triphenylphosphine)platinum(0), [Pt(PPh₃)₄], are two of the most frequently employed precatalysts. While structurally similar, their distinct ligand spheres impart subtle yet significant differences in stability, reactivity, and catalytic performance. This guide provides a comprehensive comparison of these two complexes, grounded in experimental data, to aid researchers in catalyst selection and reaction optimization.

At a Glance: Key Structural and Physicochemical Differences

FeatureEthylenebis(triphenylphosphine)platinum(0)Tetrakis(triphenylphosphine)platinum(0)
Formula C₃₈H₃₄P₂Pt[1]C₇₂H₆₀P₄Pt
Molecular Weight 747.70 g/mol [1]1244.25 g/mol
Structure Trigonal planarTetrahedral[2]
Electron Count 1618[2]
Appearance White to off-white crystalline solidBright yellow crystalline solid[3]
Solubility Soluble in aromatic hydrocarbons and chlorinated solventsSoluble in nonpolar organic solvents like benzene and toluene[3]
Stability Moderately air-stable; ethylene ligand is labileAir-stable solid; dissociates a PPh₃ ligand in solution[2][3]

Synthesis and Handling: A Tale of Two Precursors

The preparative routes to these complexes reflect their inherent structural differences. The choice of synthesis often depends on the desired scale and available starting materials.

Synthesis of Tetrakis(triphenylphosphine)platinum(0):

This 18-electron complex is typically synthesized via the reduction of a platinum(II) salt in the presence of excess triphenylphosphine.[2][3] A common and reliable method involves the reduction of potassium tetrachloroplatinate(II) with alkaline ethanol.

Experimental Protocol: Synthesis of Pt(PPh₃)₄ [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in ethanol.

  • Ligand Addition: Add a four-fold excess of triphenylphosphine (PPh₃) to the solution.

  • Reduction: While stirring vigorously, add a solution of potassium hydroxide (KOH) in ethanol to the mixture. The solution will typically turn yellow as the Pt(II) is reduced to Pt(0) and the complex precipitates.

  • Isolation: After cooling, the bright yellow precipitate of Pt(PPh₃)₄ is collected by filtration, washed with ethanol and then a non-polar solvent like hexane to remove any unreacted triphenylphosphine, and dried under vacuum.

Synthesis of Ethylenebis(triphenylphosphine)platinum(0):

The synthesis of this 16-electron complex often starts from a Pt(II) precursor and involves the introduction of the ethylene ligand. A common route involves the reduction of cis-dichlorobis(triphenylphosphine)platinum(II) in the presence of ethylene.

Conceptual Experimental Protocol: Synthesis of Pt(C₂H₄)(PPh₃)₂

  • Precursor Preparation: Synthesize or procure cis-dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂).

  • Reaction Setup: Suspend cis-PtCl₂(PPh₃)₂ in a suitable solvent such as ethanol or tetrahydrofuran in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Ethylene Introduction: Bubble ethylene gas through the stirred suspension.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or hydrazine, portion-wise to the suspension. The reaction progress is often indicated by a color change and the dissolution of the starting material, followed by the precipitation of the white to off-white product.

  • Isolation: The product, Pt(C₂H₄)(PPh₃)₂, is isolated by filtration under inert atmosphere, washed with the reaction solvent and a non-polar solvent, and dried under vacuum.

Structural and Mechanistic Considerations: The Impact of the Ligand Sphere

The fundamental difference between these two complexes lies in their coordination environment and electron count, which directly influences their reactivity and catalytic mechanism.

Tetrakis(triphenylphosphine)platinum(0): A Precursor to the Active Species

Pt(PPh₃)₄ is an 18-electron, tetrahedral complex.[2] In solution, it is in equilibrium with the 16-electron, trigonal planar species, Pt(PPh₃)₃, through the dissociation of one triphenylphosphine ligand.[2] For many catalytic reactions, further dissociation to the highly reactive 14-electron species, Pt(PPh₃)₂, is believed to be a key step to open a coordination site for the oxidative addition of substrates.

G Pt_PPh3_4 Pt(PPh₃)₄ (18e⁻, Tetrahedral) Pt_PPh3_3 Pt(PPh₃)₃ (16e⁻, Trigonal Planar) Pt_PPh3_4->Pt_PPh3_3 - PPh₃ Pt_PPh3_3->Pt_PPh3_4 + PPh₃ Pt_PPh3_2 Pt(PPh₃)₂ (14e⁻, Active Species) Pt_PPh3_3->Pt_PPh3_2 - PPh₃ Pt_PPh3_2->Pt_PPh3_3 + PPh₃

Figure 1: Ligand dissociation equilibrium of Pt(PPh₃)₄ in solution.

Ethylenebis(triphenylphosphine)platinum(0): A More Direct Route to the Active Catalyst

In contrast, Pt(C₂H₄)(PPh₃)₂ is a 16-electron, trigonal planar complex. The ethylene ligand is significantly more labile than a triphenylphosphine ligand and can be readily displaced by substrates. This facile dissociation provides a more direct pathway to the catalytically active 14-electron Pt(PPh₃)₂ species, potentially avoiding the higher energy barrier associated with the dissociation of a phosphine ligand from Pt(PPh₃)₃. The metal-ethylene bond energy in the model complex Pt(C₂H₄)(PH₃)₂ has been calculated to be approximately 17.2 kcal/mol, which is substantially lower than typical metal-phosphine bond energies.[4][5]

Comparative Catalytic Performance: A Case Study in Hydroboration

Direct, side-by-side comparisons of these two catalysts in the literature for identical reactions are not abundant. However, a recent study on the hydroboration of ketones provides a valuable dataset for evaluating their relative performance.[6]

In the model reaction of acetophenone with pinacolborane, Pt(PPh₃)₄ demonstrated superior performance, achieving full conversion and 100% selectivity for the desired O-borylated product.[3][6] Conversely, Pt(η²-C₂H₄)(PPh₃)₂ led to a lower selectivity of 72%, with the formation of undesired side-products.[3][6]

CatalystConversion (%)Selectivity (%)
Pt(PPh₃)₄ >99100
Pt(η²-C₂H₄)(PPh₃)₂ 7772
Reaction Conditions: Acetophenone (1 eq.), pinacolborane (1.2 eq.), 0.5 mol% catalyst, 60°C, 18 h.[3][6]

This difference in selectivity suggests that while the ethylene ligand's lability might be advantageous for catalyst activation, the presence of dissociated ethylene or its derivatives in the reaction medium could potentially lead to side reactions. In contrast, the triphenylphosphine-rich environment provided by Pt(PPh₃)₄ appears to better stabilize the catalytically active species and suppress undesired pathways in this specific transformation.

Application in Hydrosilylation: Mechanistic Insights

Both complexes are competent catalysts for hydrosilylation, a reaction of immense industrial importance for the production of silicones and specialty organosilanes. The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the following key steps:

  • Oxidative Addition: The active Pt(0) species undergoes oxidative addition of the Si-H bond of the silane to form a Pt(II)-hydrido-silyl intermediate.

  • Olefin Coordination and Insertion: The olefin coordinates to the platinum center and subsequently inserts into the Pt-H bond.

  • Reductive Elimination: The final product is released through reductive elimination, regenerating the Pt(0) catalyst.

G Pt0 Pt(0)L₂ (Active Catalyst) Pt_Si_H L₂Pt(H)(SiR₃) (Pt(II) Intermediate) Pt0->Pt_Si_H Oxidative Addition (R₃Si-H) Pt_olefin L₂(R₃Si)Pt(H)(Olefin) Pt_Si_H->Pt_olefin Olefin Coordination Pt_alkyl L₂Pt(Alkyl)(SiR₃) Pt_olefin->Pt_alkyl Migratory Insertion Pt_alkyl->Pt0 Reductive Elimination Product R₃Si-Alkyl Pt_alkyl->Product

Figure 2: Generalized catalytic cycle for hydrosilylation (Chalk-Harrod Mechanism).

The primary difference in how Pt(PPh₃)₄ and Pt(C₂H₄)(PPh₃)₂ enter this catalytic cycle lies in the initial activation step to generate the active Pt(0)L₂ species. For Pt(PPh₃)₄, this requires the dissociation of at least one, and likely two, phosphine ligands. For Pt(C₂H₄)(PPh₃)₂, the more labile ethylene ligand is displaced. This lower activation barrier for Pt(C₂H₄)(PPh₃)₂ might translate to higher activity at lower temperatures for some substrates. However, as observed in the hydroboration example, the nature of the leaving group can also influence the overall reaction selectivity.

Conclusion and Recommendations

Both Ethylenebis(triphenylphosphine)platinum(0) and Tetrakis(triphenylphosphine)platinum(0) are highly effective and versatile precatalysts for a range of platinum-catalyzed reactions. The choice between them is not always straightforward and should be guided by the specific requirements of the transformation.

  • Tetrakis(triphenylphosphine)platinum(0) is a robust, air-stable, and commercially available catalyst that has demonstrated excellent selectivity in reactions like hydroboration. Its well-defined dissociation pathway provides a controlled entry into the catalytic cycle. It is a reliable choice for a wide array of applications, particularly when high selectivity is paramount.

  • Ethylenebis(triphenylphosphine)platinum(0) offers a more direct route to the catalytically active 14-electron species due to the lability of the ethylene ligand. This may be advantageous for reactions requiring lower temperatures or for less reactive substrates. However, researchers should be mindful that the displaced ethylene could potentially participate in or interfere with the desired reaction, as suggested by the lower selectivity observed in the hydroboration of acetophenone.

For novel applications, it is recommended to screen both catalysts to empirically determine the optimal choice for achieving the desired balance of activity and selectivity. Understanding the fundamental differences in their structure and reactivity, as outlined in this guide, provides a rational basis for this selection process.

References

  • Szyling, J., & Walkowiak, J. (2023). Pt(PPh₃)₄ and Pt(PPh₃)₄@IL catalyzed hydroboration of ketones. Scientific Reports, 13(1), 20237. [Link]

  • Walkowiak, J., et al. (2023). Pt(PPh3)4 and Pt(PPh3)4@IL catalyzed hydroboration of ketones. ResearchGate. [Link]

  • Pagliaro, M., & Ciriminna, R. (2019). Green chemistry metrics: A review. Green Chemistry, 21(1), 129-140. [Link]

  • Caddick, S., & Cloke, F. G. N. (2022). bis(triphenylphosphine) diphenylacetylene platinum(0) | Preparation, bonding and structure. YouTube. [Link]

  • van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic and Catalytic Aspects. Chemical Reviews, 103(11), 4259-4292. [Link]

  • Osakada, K., & Yamamoto, T. (2000). Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes. Organometallics, 19(20), 4156-4162. [Link]

  • Crascall, L. E., & Spencer, J. L. (2006). The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. ResearchGate. [Link]

  • Hartwig, J. F. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds. Nature Chemistry, 13(10), 954-962. [Link]

  • Wikipedia contributors. (2023). Tetrakis(triphenylphosphine)platinum(0). Wikipedia. [Link]

  • ResearchGate. (n.d.). Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes a ratios of product distribution. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrosilylation of 1-octene and cis-2-octene with Et 3 SiH and Ph 2 SiH... ResearchGate. [Link]

  • Wilson, D. J., & Stranger, R. (2012). Accurate metal–ligand bond energies in the η2-C2H4 and η2-C60 complexes of Pt(PH3)2, with application to their Bis(triphenylphosphine) analogues. ResearchGate. [Link]

  • Williams, D. R., et al. (2015). Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions. Organic Letters, 17(21), 5440-5443. [Link]

  • Walkowiak, J., et al. (2023). Pt(PPh3)4 and Pt(PPh3)4@IL catalyzed hydroboration of ketones. ResearchGate. [Link]

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A Comparative Guide to Platinum(0) Catalysts for Alkene Activation: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the activation of alkenes by transition metal catalysts is a cornerstone for constructing complex molecular architectures. Among the array of catalysts, platinum(0) complexes have carved out a significant niche, demonstrating remarkable efficiency in promoting a variety of alkene functionalization reactions. This guide provides a comprehensive comparison of prominent platinum(0) catalysts for alkene activation, with a focus on their performance in hydrosilylation, hydroamination, and hydroalkoxylation reactions. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to aid researchers in catalyst selection and experimental design.

Introduction to Platinum(0)-Catalyzed Alkene Activation

The utility of platinum(0) catalysts stems from their ability to coordinate with the π-system of an alkene, thereby activating it towards nucleophilic attack. This activation is the linchpin of several key transformations, including the addition of Si-H (hydrosilylation), N-H (hydroamination), and O-H (hydroalkoxylation) bonds across the double bond. The general mechanism for these processes often involves the oxidative addition of the X-H bond to the Pt(0) center, followed by alkene insertion and reductive elimination.

This guide will focus on a selection of the most widely employed and mechanistically interesting platinum(0) catalysts and precatalysts:

  • Karstedt's Catalyst (Pt₂(dvtms)₃): A highly active and widely used catalyst for hydrosilylation.[1][2]

  • Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃): A versatile Pt(0) source, often used as a precatalyst.

  • Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O): A historically significant platinum-alkene complex, primarily a Pt(II) species but a useful precursor for Pt(0) catalysts.

We will also touch upon more recent developments, including N-heterocyclic carbene (NHC) ligated platinum complexes and novel heterogeneous catalysts that offer enhanced stability and recyclability.

Hydrosilylation: The Industrial Workhorse

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is arguably the most significant industrial application of platinum-catalyzed alkene activation.[1] The reaction is fundamental to the production of silicones, silane coupling agents, and in fine chemical synthesis.

Catalyst Performance Comparison

Karstedt's catalyst is often considered the benchmark for hydrosilylation due to its high activity at low catalyst loadings.[1] However, recent research has focused on developing more robust and cost-effective alternatives. Below is a comparison of the performance of Karstedt's catalyst with other notable platinum catalysts.

CatalystAlkene SubstrateSilane SubstrateTOF (h⁻¹)Yield (%)SelectivityReference
Karstedt's Catalyst 1-HexeneTriethoxysilane6,400>95High (anti-Markovnikov)[3]
Karstedt's Catalyst 1-Octene1,1,1,3,5,5,5-heptamethyltrisiloxane5.2 x 10⁶QuantitativeHigh (anti-Markovnikov)[4]
Pt-Graphene Nanoplate 1-Octene1,1,1,3,5,5,5-heptamethyltrisiloxane4.8 x 10⁶QuantitativeHigh (anti-Markovnikov)[4]
Biomimetic Caged Pt 1-HexeneTriethoxysilane78,000>95High (anti-Markovnikov)[3]
Pt(dba)₂ VariousVariousComparable to Karstedt'sHighHigh (anti-Markovnikov)[2]

Turnover Frequency (TOF) is a measure of the number of moles of substrate converted per mole of catalyst per unit time.

Key Insights:

  • Karstedt's catalyst exhibits exceptionally high turnover frequencies, making it a highly efficient catalyst for industrial applications.[3][4]

  • Novel heterogeneous catalysts, such as Pt-graphene nanoplates , can achieve comparable activity to the homogeneous Karstedt's catalyst, with the added benefit of easier separation and potential for recycling.[4]

  • The biomimetic caged platinum catalyst demonstrates a significant improvement in TOF over the standard Karstedt's catalyst, showcasing the potential of ligand design to enhance catalytic activity.[3]

Mechanistic Considerations: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . This mechanism provides a framework for understanding the key steps of the catalytic cycle and the factors influencing regioselectivity.

Pt0 Pt(0)L_n product RCH₂CH₂SiR'₃ Pt_alkene Pt(0)(alkene)L_{n-1} Pt0->Pt_alkene alkene RCH=CH₂ alkene->Pt0 Alkene Coordination silane HSiR'₃ silane->Pt_alkene Oxidative Addition Pt_H_Si Pt(II)(H)(SiR'₃)L_{n-1} Pt_alkene->Pt_H_Si Pt_alkyl_Si Pt(II)(CH₂CH₂R)(SiR'₃)L_{n-1} Pt_H_Si->Pt_alkyl_Si Alkene Insertion (anti-Markovnikov) Pt_alkyl_Si->Pt0 Reductive Elimination cluster_0 Oxidative Addition Pathway cluster_1 Outer-Sphere Attack Pathway Pt0_A Pt(0)L_n Pt_H_X Pt(II)(H)(X)L_n Pt0_A->Pt_H_X product_A Product XH_A X-H (X=NR₂, OR) XH_A->Pt0_A Oxidative Addition alkene_A Alkene alkene_A->Pt_H_X Alkene Insertion Pt_alkyl_X Pt(II)(alkyl)(X)L_n Pt_H_X->Pt_alkyl_X Pt_alkyl_X->Pt0_A Reductive Elimination Pt_B [Pt(II)L_n]²⁺ Pt_alkene_B [Pt(II)(alkene)L_n]²⁺ Pt_B->Pt_alkene_B product_B Product alkene_B Alkene alkene_B->Pt_B Coordination Pt_alkyl_XH [Pt(II)(alkyl-XH)L_n]²⁺ Pt_alkene_B->Pt_alkyl_XH XH_B X-H XH_B->Pt_alkene_B Nucleophilic Attack Pt_alkyl_XH->Pt_B Protonolysis

Figure 2: General mechanistic pathways for hydroamination and hydroalkoxylation.

The operative mechanism can significantly influence the chemo- and regioselectivity of the reaction.

General Experimental Protocol for Intramolecular Hydroamination

This protocol provides a starting point for exploring the intramolecular hydroamination of an aminoalkene.

Materials:

  • Platinum catalyst precursor (e.g., (dppf)PtCl₂)

  • Silver salt activator (e.g., AgOTf)

  • Aminoalkene substrate

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add the platinum catalyst precursor (e.g., 5 mol%) and the silver salt activator (e.g., 5 mol%) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir the mixture for a few minutes.

  • Add the aminoalkene substrate (1.0 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC, or NMR.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite or silica gel to remove the silver salts and catalyst residues.

  • Concentrate the filtrate and purify the product by column chromatography.

Conclusion and Future Outlook

Platinum(0) catalysts are indispensable tools for the activation of alkenes, enabling a wide range of important chemical transformations. Karstedt's catalyst remains a dominant force in industrial hydrosilylation due to its exceptional activity. However, the field is continuously evolving, with new catalysts offering improved performance, stability, and recyclability. While hydrosilylation is a mature field, the application of platinum catalysts to hydroamination and hydroalkoxylation of unactivated alkenes is an area of active research with significant potential for the development of novel, atom-economical synthetic methodologies. Future research will likely focus on the design of more active and selective catalysts, the elucidation of reaction mechanisms to enable rational catalyst design, and the development of more sustainable and environmentally friendly catalytic systems.

References

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  • Feng, Y., et al. (2015). Preparation of polycarboxylic acid-functionalized silica supported Pt catalysts and their applications in alkene hydrosilylation. RSC Advances, 5(10), 7356-7363. [Link]

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  • Poater, A., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]

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  • Frampton, M. B., & Zelisko, P. M. (2023). A comparative examination of platinum catalysts for the direct hydrosilylation of alkenoic acids. Canadian Journal of Chemistry, 101(10), 655-662. [Link]

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A Head-to-Head Battle of Platinum(0) Catalysts: Ethylenebis(triphenylphosphine)platinum(0) vs. Pt(dba)₂ in Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of platinum-catalyzed organic transformations, particularly in industrially vital processes like hydrosilylation, the choice of the catalyst is paramount to achieving optimal efficiency, selectivity, and yield. Among the plethora of available platinum(0) precatalysts, Ethylenebis(triphenylphosphine)platinum(0), often denoted as Pt(PPh₃)₂(C₂H₄), and Bis(dibenzylideneacetone)platinum(0), or Pt(dba)₂, are two commonly employed yet distinct options. This guide provides a comprehensive comparison of their catalytic efficiency, drawing upon available experimental data and mechanistic understanding to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences and Performance Summary

While both complexes serve as sources of catalytically active platinum(0), their ligand spheres—phosphine and ethylene versus the olefinic dibenzylideneacetone—profoundly influence their stability, handling, and, most importantly, their performance in catalytic cycles.

FeatureEthylenebis(triphenylphosphine)platinum(0)Bis(dibenzylideneacetone)platinum(0)
Ligands Two triphenylphosphine (PPh₃) and one ethyleneTwo dibenzylideneacetone (dba)
Stability Generally more stable in solution due to the strongly coordinating phosphine ligands.Less stable in solution; dba ligands are more labile.
Catalyst Activation Often requires ligand dissociation (ethylene) to open a coordination site.Readily releases dba ligands to generate a highly reactive "naked" Pt(0) species.
General Reactivity Can exhibit a lag phase depending on the reaction conditions required for ligand dissociation.Typically shows higher initial activity due to the lability of dba ligands.
Susceptibility to Poisoning Phosphine ligands can be susceptible to oxidation or displacement by strongly coordinating substrates/impurities.The "naked" Pt(0) can be prone to aggregation into less active or inactive platinum nanoparticles.

Delving into the Catalytic Engine: Mechanistic Considerations

The catalytic efficiency of these platinum(0) complexes is fundamentally governed by their behavior within the catalytic cycle, most commonly the Chalk-Harrod mechanism for hydrosilylation[1][2]. This mechanism involves the oxidative addition of a Si-H bond to the platinum center, coordination of the unsaturated substrate (e.g., an alkene or alkyne), migratory insertion, and finally, reductive elimination of the product to regenerate the active Pt(0) species.

The differing ligand sets of Pt(PPh₃)₂(C₂H₄) and Pt(dba)₂ play a crucial role in the kinetics of these elementary steps.

Ethylenebis(triphenylphosphine)platinum(0): The Phosphine-Stabilized Workhorse

The triphenylphosphine ligands in Pt(PPh₃)₂(C₂H₄) are strong σ-donors and moderate π-acceptors, forming robust bonds with the platinum center. This inherent stability can be a double-edged sword. While it enhances the catalyst's shelf-life and resistance to decomposition, the dissociation of a ligand to open a coordination site for the incoming reactants can be a rate-limiting step. The ethylene ligand is more labile than the phosphines and is typically the one to dissociate first.

Pt_PPh3_C2H4 Pt(PPh₃)₂(C₂H₄) Pt_PPh3 Pt(PPh₃)₂ Pt_PPh3_C2H4->Pt_PPh3 - C₂H₄ Ox_Ad Oxidative Addition (R₃SiH) Pt_PPh3->Ox_Ad Pt_H_Si Pt(H)(SiR₃)(PPh₃)₂ Ox_Ad->Pt_H_Si Coord Alkene Coordination Pt_H_Si->Coord Pt_H_Si_Alkene Pt(H)(SiR₃)(Alkene)(PPh₃)₂ Coord->Pt_H_Si_Alkene Insert Migratory Insertion Pt_H_Si_Alkene->Insert Pt_Alkyl_Si Pt(Alkyl)(SiR₃)(PPh₃)₂ Insert->Pt_Alkyl_Si Red_Elim Reductive Elimination Pt_Alkyl_Si->Red_Elim Red_Elim->Pt_PPh3 Product Product Red_Elim->Product

Catalytic cycle with Pt(PPh₃)₂(C₂H₄).

Pt(dba)₂: The Highly Reactive, Labile Precursor

In contrast, the dibenzylideneacetone ligands in Pt(dba)₂ are primarily π-accepting olefinic ligands that are much more weakly bound to the platinum center[3]. This lability means that Pt(dba)₂ can readily dissociate its ligands in solution to generate a highly reactive, coordinatively unsaturated "naked" Pt(0) species. This often translates to a higher initial catalytic activity as the generation of the active catalyst is facile. However, this high reactivity also makes the catalyst more prone to aggregation into platinum nanoparticles, which can lead to a decrease in activity over time or a change in the catalytic pathway[4][5].

Catalytic cycle with Pt(dba)₂.

Experimental Evidence: A Comparative Look at Hydrosilylation

Direct, side-by-side comparisons of Pt(PPh₃)₂(C₂H₄) and Pt(dba)₂ in the literature under identical conditions are scarce. However, by collating data from various studies on similar reactions, a general picture of their relative performance can be constructed. The hydrosilylation of alkenes and alkynes serves as a valuable benchmark for this comparison.

Hydrosilylation of Phenylacetylene with Triethylsilane

The hydrosilylation of phenylacetylene can yield a mixture of α, β-(E), and β-(Z) isomers. The catalyst's nature can influence both the reaction rate and the product distribution.

CatalystReaction ConditionsMajor Product(s)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference
Pt(PPh₃)₄*Phenylacetylene (1 equiv.), Triethylsilane (1.2 equiv.), Toluene, 80°C, 2hβ-(E) and α isomers98~98~49[6]
Pt/SBA-15 (7.0 nm)Phenylacetylene (1 equiv.), Triethylsilane (1 equiv.), THF, 70°C, 6hβ-(E) and α isomers--0.107 molecules·site⁻¹·s⁻¹[3][7]

Note: Data for Pt(PPh₃)₄ is used as a close proxy for Pt(PPh₃)₂(C₂H₄) due to the ready dissociation of ethylene and the common use of Pt(PPh₃)₄ as a Pt(0) source with phosphine ligands.

Practical Considerations: Synthesis, Stability, and Handling

Ethylenebis(triphenylphosphine)platinum(0)

  • Synthesis: Typically prepared by the reduction of a platinum(II) precursor, such as K₂PtCl₄, in the presence of triphenylphosphine and subsequent reaction with ethylene. Detailed protocols are available in the literature.

  • Stability and Handling: It is a relatively air-stable, crystalline solid that can be handled in air for short periods, although long-term storage under an inert atmosphere is recommended[8][9][10][11]. Its solutions are more stable than those of Pt(dba)₂.

Bis(dibenzylideneacetone)platinum(0)

  • Synthesis: Can be prepared by the reduction of a platinum(II) salt in the presence of dibenzylideneacetone[2][6]. The purity of commercial batches can be variable, and it is often prepared as a more stable chloroform adduct[12].

  • Stability and Handling: Pt(dba)₂ is less stable than its phosphine counterpart and is more sensitive to air and light[13]. It should be stored under an inert atmosphere and in the dark. Solutions of Pt(dba)₂ are particularly prone to decomposition.

Experimental Protocols

The following are representative, generalized protocols for conducting a hydrosilylation reaction using each catalyst. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Hydrosilylation of 1-Octene with Triethoxysilane using Ethylenebis(triphenylphosphine)platinum(0)

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction and Monitoring cluster_3 Work-up A 1. Add 1-octene (1 mmol) and triethoxysilane (1.2 mmol) to a dry Schlenk flask under argon. B 2. Add anhydrous toluene (5 mL). A->B C 3. Add Ethylenebis(triphenylphosphine)platinum(0) (0.001 mmol, 0.1 mol%). B->C D 4. Heat the reaction mixture to 80°C. C->D E 5. Monitor the reaction progress by GC-MS or TLC. D->E F 6. After completion, cool to room temperature. E->F G 7. Remove solvent under reduced pressure. F->G H 8. Purify the residue by column chromatography. G->H

Workflow for hydrosilylation using Pt(PPh₃)₂(C₂H₄).

Protocol 2: Hydrosilylation of 1-Octene with Triethoxysilane using Bis(dibenzylideneacetone)platinum(0)

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction and Monitoring cluster_3 Work-up A 1. Add 1-octene (1 mmol) and triethoxysilane (1.2 mmol) to a dry Schlenk flask under argon. B 2. Add anhydrous toluene (5 mL). A->B C 3. In a separate glovebox, weigh Pt(dba)₂ (0.001 mmol, 0.1 mol%) and dissolve in a minimal amount of toluene. B->C D 4. Add the catalyst solution to the reaction mixture. C->D E 5. Stir the reaction mixture at room temperature. D->E F 6. Monitor the reaction progress by GC-MS or TLC. E->F G 7. After completion, remove solvent under reduced pressure. F->G H 8. Purify the residue by column chromatography. G->H

Workflow for hydrosilylation using Pt(dba)₂.

Conclusion and Recommendations

The choice between Ethylenebis(triphenylphosphine)platinum(0) and Pt(dba)₂ is a nuanced one, dictated by the specific requirements of the chemical transformation.

Choose Ethylenebis(triphenylphosphine)platinum(0) when:

  • Stability and predictable reactivity are paramount. The well-defined nature of this complex often leads to more reproducible results.

  • The reaction requires elevated temperatures. The greater stability of the phosphine complex can be advantageous under forcing conditions.

  • The substrate or product is sensitive to highly reactive, low-coordinate platinum species.

Choose Pt(dba)₂ when:

  • High initial activity at lower temperatures is desired. The lability of the dba ligands allows for rapid catalyst activation.

  • The in-situ generation of a ligand-modified catalyst is planned. Pt(dba)₂ serves as an excellent precursor for forming more complex catalysts by adding desired ligands to the reaction mixture.

  • Potential catalyst deactivation through aggregation is a manageable concern.

Ultimately, for any new application, it is highly recommended that both catalysts be screened to empirically determine which provides the optimal performance in terms of yield, selectivity, and overall efficiency. This head-to-head comparison, guided by the principles outlined in this guide, will enable researchers to accelerate their catalyst selection process and achieve their synthetic goals with greater precision.

References

  • Hydrosilylation - Wikipedia. [1]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH. [2]

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. [4][14]

  • Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC - NIH. [5]

  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles.

  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles - MDPI. [7]

  • Highly Active and Selective Platinum(0)‐Carbene Complexes. Efficient, Catalytic Hydrosilylation of Functionalised Olefins | Request PDF - ResearchGate.

  • Platinum (0) carbonyl complexes as potential hydrosilylation catalysts - ACS Fall 2025.

  • Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation - Girolami Group Website - University of Illinois.

  • Platinum‐Catalyzed Alkene Hydrosilylation: Solvent‐Free Process Development from Batch to a Membrane‐Integrated Continuous Process - ResearchGate.

  • Tailored activation of new platinum hydrosilylation catalysts - IDEALS - University of Illinois. [15]

  • Platinum-Catalyzed Alkene Hydrosilylation: Solvent-Free Process Development from Batch to a Membrane-Integrated Continuous Process - PubMed. [16]

  • Selective and efficient platinum(0)-carbene complexes as hydrosilylation catalysts - PubMed.

  • Top: Experimental kinetic equation for the Pt-catalysed hydrosilylation... - ResearchGate.

  • Bis- and tris-(dibenzylideneacetone)platinum and the stabilization of zerovalent complexes by an unsaturated ketone - Journal of the Chemical Society D - RSC Publishing. [3]

  • Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. [8]

  • Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. [17]

  • Comparison of the hydrosilylation activities of immobilized Pt catalysts - ResearchGate. [18]

  • RESEARCH ARTICLE Rational Design of Pt Supported Catalysts for Hydrosilylation. [19]

  • Dibenzylideneacetone – Knowledge and References - Taylor & Francis. [13]

  • Ethylenebis(triphenylphosphine)platinum(0) 12120-15-9 - Sigma-Aldrich. [9]

  • Pt-Catalyzed Hydrosilylation of 1,3-Diynes with Triorganosilanes: Regio- and Stereoselective Synthesis of Mono- or Bis-silylated Adducts - PubMed. [6]

  • Application Notes and Protocols for the Preparation of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) - Benchchem. [12]

  • Ethylenebis(triphenylphosphine)platinum(0) | CAS 12120-15-9 | SCBT. [10][11]

Sources

A Senior Application Scientist's Guide to Validating Homemade Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of homemade Ethylenebis(triphenylphosphine)platinum(0), a crucial catalyst in various organic syntheses. It offers a comparative analysis of its performance against commercially available alternatives, supported by detailed experimental protocols. This document is intended to empower researchers to confidently synthesize, characterize, and apply this catalyst in their work.

Introduction: The Significance of Ethylenebis(triphenylphosphine)platinum(0)

Ethylenebis(triphenylphosphine)platinum(0), with the chemical formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a versatile organometallic complex widely employed as a catalyst in organic synthesis. Its utility stems from its ability to catalyze a range of transformations, most notably hydrosilylation reactions, which are fundamental to the production of silicones and other organosilicon compounds.[1] The platinum(0) center, stabilized by two triphenylphosphine ligands and an ethylene ligand, readily undergoes oxidative addition and reductive elimination, the key steps in many catalytic cycles.[2][3]

The decision to synthesize this catalyst in-house often arises from considerations of cost-effectiveness and the need for immediate availability. However, homemade catalysts require rigorous validation to ensure their purity, structural integrity, and, most importantly, their catalytic activity are comparable to their commercial counterparts. This guide will walk you through the essential steps for this validation process.

Synthesis and Characterization: Ensuring Quality and Purity

A reliable synthesis is the foundation of a successful catalytic application. While several synthetic routes exist, a common laboratory-scale preparation involves the reduction of a platinum(II) precursor in the presence of triphenylphosphine and ethylene.

Core Principle: The validation of your homemade catalyst begins with a thorough characterization to confirm its identity and purity. This is a non-negotiable step to ensure reproducibility and reliability in subsequent catalytic experiments.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable tools for elucidating the structure of the complex. The ³¹P NMR spectrum is particularly informative, typically showing a single peak with platinum satellites, confirming the coordination of the phosphine ligands to the platinum center.[4]

  • Melting Point: The melting point of a pure compound is a sharp, well-defined value. For Ethylenebis(triphenylphosphine)platinum(0), the literature reported melting point is in the range of 129-132 °C with decomposition.[5] A broad or depressed melting point range can indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of characteristic vibrational bands for the triphenylphosphine and ethylene ligands.

Validating Catalytic Activity: A Comparative Study in Hydrosilylation

The true measure of a catalyst's worth lies in its performance. To validate your homemade Ethylenebis(triphenylphosphine)platinum(0), a direct comparison of its catalytic activity with a commercially available standard is essential. The hydrosilylation of an alkyne is an excellent benchmark reaction for this purpose.[1]

The Benchmark Reaction: Hydrosilylation of 1-Octyne with Triethylsilane

This reaction involves the addition of the Si-H bond of triethylsilane across the carbon-carbon triple bond of 1-octyne. The reaction can yield two primary products: the α-isomer and the β-isomer. The selectivity of the catalyst towards one isomer over the other is a key performance indicator.

Experimental Workflow for Catalytic Activity Validation

Caption: Workflow for validating homemade catalyst activity.

Detailed Experimental Protocol

Materials:

  • Homemade Ethylenebis(triphenylphosphine)platinum(0)

  • Commercial Ethylenebis(triphenylphosphine)platinum(0) (as a standard)

  • 1-Octyne

  • Triethylsilane

  • Anhydrous toluene (solvent)

  • Internal standard for GC-MS analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), prepare the following reaction mixtures:

    • Flask A (Homemade Catalyst): Add a precisely weighed amount of your homemade catalyst (e.g., 0.005 mol%) to anhydrous toluene.

    • Flask B (Commercial Catalyst): Add the same molar equivalent of the commercial catalyst to anhydrous toluene.

  • Substrate Addition: To each flask, add 1-octyne (1.0 mmol) and the internal standard.

  • Initiation: Add triethylsilane (1.2 mmol) to each flask simultaneously to initiate the reactions.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture and quench it with a suitable solvent. Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of reactants and the formation of products.[6][7]

  • Work-up and Isolation: Once the reaction is complete (as determined by GC-MS or Thin Layer Chromatography), quench the reaction. The product can be purified by column chromatography.

  • Yield and Turnover Number/Frequency Calculation: Determine the isolated yield of the product. Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify the catalyst's efficiency.[8]

Comparative Performance Analysis

The primary objective of this validation is to ascertain that your homemade catalyst performs on par with, or even exceeds, the standards of commercially available alternatives.

Key Performance Indicators (KPIs):

  • Reaction Rate: A direct comparison of the reaction progress over time for both catalysts.

  • Product Yield: The final isolated yield of the desired hydrosilylation product.

  • Selectivity: The ratio of the desired product isomer to any side products.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The turnover per unit time, a measure of the catalyst's speed.

Data Presentation:

CatalystReaction Time (min)Conversion (%)Yield (%)TONTOF (h⁻¹)
Homemade 1209895190009500
Commercial 1209996192009600
Alternative: Karstedt's Catalyst 60>99981960019600

This table presents hypothetical data for illustrative purposes. Your experimental results should be tabulated in a similar manner for a clear comparison.

Alternative Catalysts: A Broader Perspective

While Ethylenebis(triphenylphosphine)platinum(0) is an effective catalyst, it's important to be aware of other options.

  • Karstedt's Catalyst: A platinum(0) complex that is highly active for hydrosilylation reactions and often considered an industry benchmark.[9][10]

  • Speier's Catalyst (H₂PtCl₆): Another widely used platinum-based catalyst.[1]

  • Non-Platinum Catalysts: Research into more sustainable and cost-effective catalysts has led to the development of systems based on other transition metals like nickel, cobalt, and iron.[11]

The choice of catalyst will depend on the specific reaction, desired selectivity, and cost considerations.

Troubleshooting and Best Practices

  • Inconsistent Activity: If your homemade catalyst shows lower or inconsistent activity, revisit the synthesis and purification steps. Impurities can significantly poison the catalyst.

  • Oxygen Sensitivity: Platinum(0) complexes can be sensitive to air. Ensure all reactions are carried out under a strictly inert atmosphere.

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid unwanted side reactions and catalyst deactivation.

  • Reproducibility: Always run experiments in duplicate or triplicate to ensure the reproducibility of your results.[12]

Conclusion

Validating a homemade catalyst is a critical process that ensures the reliability and reproducibility of your research. By following the systematic approach outlined in this guide—from rigorous characterization to a direct comparative analysis of catalytic activity—you can confidently utilize your synthesized Ethylenebis(triphenylphosphine)platinum(0) in your scientific endeavors. This not only provides a cost-effective alternative to commercial sources but also deepens the understanding of the catalyst's behavior and performance.

References

Sources

Ethylenebis(triphenylphosphine)platinum(0) versus palladium catalysts for C-C coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection in C-C Cross-Coupling: Ethylenebis(triphenylphosphine)platinum(0) vs. Palladium Catalysts

For decades, palladium has been the undisputed champion in the world of carbon-carbon (C-C) cross-coupling reactions, a technology so revolutionary it was recognized with the 2010 Nobel Prize in Chemistry.[1][2][3] Its versatility and high catalytic activity have made it an indispensable tool for synthetic chemists in academia and industry.[4][5] However, the exploration of alternative catalysts continues, driven by the pursuit of novel reactivity, improved selectivity, or simply a deeper mechanistic understanding. Among these alternatives are platinum complexes, such as Ethylenebis(triphenylphosphine)platinum(0).

This guide provides a detailed comparison between the well-established palladium catalysts and the more specialized Ethylenebis(triphenylphosphine)platinum(0). We will delve into their respective catalytic cycles, compare their performance based on available data and established organometallic principles, and offer practical guidance for catalyst selection in your research.

The Reigning Champion: The Versatility of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules.[1][6] These reactions, including the Suzuki-Miyaura, Stille, Heck, and Negishi couplings, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][7]

The remarkable success of palladium stems from several key properties:

  • High Catalytic Activity: Palladium catalysts often achieve high turnover numbers with low catalyst loadings, frequently below 1 mol%.[1]

  • Functional Group Tolerance: They are compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[1]

  • Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational ligand design and reaction optimization.[3][8]

  • Versatility: A vast library of phosphine and N-heterocyclic carbene (NHC) ligands allows for the fine-tuning of reactivity for specific substrates.[5][9]

The Palladium Catalytic Cycle: A Three-Step Dance

Most palladium-catalyzed cross-coupling reactions proceed through a common, elegant mechanism involving Pd(0) and Pd(II) oxidation states.[1][2] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond. This step oxidizes the metal from Pd(0) to Pd(II).[3]

  • Transmetalation: An organometallic coupling partner (R'-M) exchanges its organic group (R') with the halide (X) on the palladium center.[3]

  • Reductive Elimination: The two organic groups (R and R') are coupled together, forming a new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Palladium_Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_intermediate L₂Pd(II)(R)(X) pd0->oa_intermediate Oxidative Addition tm_intermediate L₂Pd(II)(R)(R') oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination re_product R-R' tm_intermediate->re_product tm_byproduct M-X tm_intermediate->tm_byproduct oa_reagent R-X oa_reagent->oa_intermediate tm_reagent R'-M tm_reagent->tm_intermediate

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Niche Challenger: Ethylenebis(triphenylphosphine)platinum(0)

Ethylenebis(triphenylphosphine)platinum(0), [(C₆H₅)₃P]₂Pt(H₂C=CH₂), is a stable, crystalline Pt(0) complex.[10] While palladium's utility in C-C coupling is vast, platinum catalysts, though less common, offer a unique platform for studying reaction mechanisms and achieving alternative selectivity. The platinum analog, Tetrakis(triphenylphosphine)platinum(0), is known to catalyze C-C coupling reactions, providing a strong basis for the expected reactivity of its ethylene-ligated counterpart.[11]

The primary structural difference is the nature of the phosphine ligation. Where Pd(PPh₃)₄ features four monodentate ligands, Ethylenebis(triphenylphosphine)platinum(0) contains a bidentate diphosphine ligand in addition to a labile ethylene ligand. This chelation can enhance thermal stability and influence the geometry and electron density of the metal center, thereby altering its catalytic behavior.

The Platinum Catalytic Cycle: Similar Steps, Different Pacing

The catalytic cycle for a Pt(0) catalyst is expected to mirror that of palladium. However, the relative rates of the elementary steps differ significantly due to the fundamental properties of platinum:

  • Stronger Bonds: Platinum generally forms stronger bonds with organic fragments compared to palladium.

  • Slower Reductive Elimination: The final, product-forming step—reductive elimination—is typically much slower from Pt(II) intermediates than from their Pd(II) analogs. This can lead to lower overall reaction rates and may allow for competing side reactions to occur.

Head-to-Head Comparison: Performance and Practicality

FeaturePalladium CatalystsEthylenebis(triphenylphosphine)platinum(0)
Metal Cost Lower, though still a precious metal.[12]Significantly higher than palladium.
Catalytic Activity Generally very high (high TON/TOF).[13]Generally lower due to slow reductive elimination.
Reaction Scope Extremely broad (Suzuki, Stille, Heck, etc.).[2][7]More limited; primarily of mechanistic or specialized interest.
Stability Varies. Pd(0) sources like Pd(PPh₃)₄ are air-sensitive. Precatalysts are often used for stability.[8][9]The complex is a stable, isolable solid, offering ease of handling.
Key Strength High efficiency, versatility, and vast established literature.Mechanistic studies, potential for unique selectivity, high stability.
Key Weakness Cost, potential for product contamination.[5]High cost, generally lower catalytic activity for standard couplings.

Experimental Section: A Comparative Workflow

For researchers considering a direct comparison, a systematic experimental setup is crucial. The following workflow and protocols outline a standardized approach for evaluating catalyst performance in a model Stille cross-coupling reaction.

Figure 2: Workflow for comparing the catalytic performance of platinum and palladium catalysts.
Protocol 1: Stille Coupling with Tetrakis(triphenylphosphine)palladium(0)

This protocol describes a typical Stille coupling using a standard palladium catalyst.[14]

Materials:

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

  • Organostannane (e.g., vinyltributyltin, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).

  • Add anhydrous, degassed toluene (5 mL) to the flask.

  • Add 4-bromotoluene (171 mg, 1.0 mmol) via syringe.

  • Add vinyltributyltin (380 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

  • Determine the isolated yield.

Protocol 2: Stille Coupling with Ethylenebis(triphenylphosphine)platinum(0)

This protocol is adapted for the platinum catalyst, anticipating potentially longer reaction times or higher temperatures due to slower kinetics.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

  • Organostannane (e.g., vinyltributyltin, 1.2 mmol)

  • Ethylenebis(triphenylphosphine)platinum(0) (14.9 mg, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethylenebis(triphenylphosphine)platinum(0) (14.9 mg, 0.02 mmol).

  • Add anhydrous, degassed toluene (5 mL) to the flask.

  • Add 4-bromotoluene (171 mg, 1.0 mmol) via syringe.

  • Add vinyltributyltin (380 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC, anticipating a longer reaction time compared to the palladium-catalyzed reaction.

  • Upon completion, cool the reaction to room temperature.

  • Perform work-up and purification as described in Protocol 1.

  • Determine the isolated yield and compare it with the palladium-catalyzed result.

Case Study: Comparative Data in a Model Stille Coupling

To illustrate the potential differences, the table below presents hypothetical but realistic data for the Stille coupling of 4-bromotoluene and vinyltributyltin.

CatalystLoading (mol%)Temp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄2100892
[(C₆H₅)₃P]₂Pt(H₂C=CH₂)21102465
[(C₆H₅)₃P]₂Pt(H₂C=CH₂)51102481

This data illustrates that while the platinum catalyst can facilitate the desired transformation, it generally requires more forcing conditions (higher catalyst loading, longer time) to achieve yields comparable to its palladium counterpart, a direct consequence of the slower reductive elimination step.

Conclusion and Catalyst Selection Framework

Palladium catalysts remain the workhorse for C-C cross-coupling due to their high efficiency, broad scope, and extensive literature precedent.[1][5] For most synthetic applications where the primary goal is the efficient formation of a target molecule, a well-chosen palladium system is almost always the superior choice.

However, Ethylenebis(triphenylphosphine)platinum(0) and related Pt(0) complexes hold significant value in specific contexts. They are excellent tools for:

  • Mechanistic Investigations: The slower kinetics allow for the potential isolation or spectroscopic observation of catalytic intermediates that are too fleeting in palladium systems.

  • Achieving Novel Selectivity: In substrates with multiple reactive sites, the different reactivity of platinum may enable chemo- or regioselectivity that is orthogonal to that of palladium.

  • Catalyst Stability Studies: The well-defined, stable nature of the complex makes it an ideal candidate for fundamental studies on catalyst decomposition and stability.

The choice between platinum and palladium is not merely about finding a catalyst, but about selecting the right tool for the scientific question at hand.

Catalyst_Selection start Start: C-C Coupling Task goal Primary Goal? start->goal yield High Yield & Efficiency goal->yield  Synthesis   mechanism Mechanistic Study or Novel Selectivity goal->mechanism  Research   use_pd Select Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Precatalysts) yield->use_pd consider_pt Consider Platinum Catalyst (e.g., [(PPh₃)₂Pt(C₂H₄)]) mechanism->consider_pt pd_path Well-established protocols High activity Broad scope use_pd->pd_path pt_path Slower kinetics Stable intermediates Potential for unique reactivity consider_pt->pt_path

Figure 3: Decision framework for selecting between palladium and platinum catalysts for C-C cross-coupling.

References

  • Fiveable.
  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • Chemistry LibreTexts. (2020). 17.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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  • NIH. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC.
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A Senior Application Scientist's Guide to the Electrochemical Comparison of Platinum(0) Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and catalysis, the choice of a platinum(0) precursor is a critical decision that can significantly impact the outcome of a synthetic transformation. The electrochemical behavior of these precursors is a key determinant of their reactivity, particularly in processes involving oxidative addition, which is often a crucial step in catalytic cycles.[1][2] This guide provides an in-depth, objective comparison of the electrochemical properties of three widely used platinum(0) precursors: tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄), tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃), and bis(1,5-cyclooctadiene)platinum(0) (Pt(cod)₂). The supporting experimental data and protocols are detailed to empower researchers to make informed decisions for their specific applications.

The Central Role of Electrochemistry in Catalyst Performance

The efficacy of a Pt(0) precursor in a catalytic cycle is intimately linked to its ability to undergo a two-electron oxidative addition, transitioning from Pt(0) to Pt(II).[1] The ease of this oxidation is quantified by its oxidation potential, a value readily determined through electrochemical techniques like cyclic voltammetry (CV).[3] A lower, or less positive, oxidation potential signifies a more electron-rich and more easily oxidized platinum center, which can facilitate the activation of substrates. Conversely, a higher oxidation potential suggests a more stable Pt(0) complex that may require more forcing conditions for reaction initiation. The nature of the ligands coordinated to the platinum atom profoundly influences this electrochemical potential.[4]

Comparative Electrochemical Analysis

This guide focuses on the electrochemical comparison of three workhorse Pt(0) precursors, each with distinct ligand environments that dictate their reactivity profiles.

Tetrakis(triphenylphosphine)platinum(0) - Pt(PPh₃)₄

Overview: Pt(PPh₃)₄ is a bright yellow, air-stable solid that is widely used as a precursor to other platinum complexes.[5] The four triphenylphosphine ligands create a sterically hindered, tetrahedral environment around the platinum center. In solution, it is known to dissociate one or more phosphine ligands to generate more reactive 16- or 14-electron species.[5]

Electrochemical Profile: The cyclic voltammogram of Pt(PPh₃)₄ reveals its susceptibility to oxidation. The oxidation of the triphenylphosphine ligand itself occurs at a certain potential, and the oxidation of the platinum center is also a key feature.[6] A representative cyclic voltammogram of Pt(PPh₃)₄ shows an oxidation event that can be attributed to the Pt(0)/Pt(II) couple.[7] The presence of electron-donating phosphine ligands renders the platinum center relatively electron-rich, facilitating its oxidation.

Tris(dibenzylideneacetone)diplatinum(0) - Pt₂(dba)₃

Overview: Pt₂(dba)₃ is a dark-purple solid, often used as a source of soluble Pt(0) in catalysis.[8] The dibenzylideneacetone (dba) ligands are weakly coordinating and are readily displaced by other ligands, making this complex a highly reactive precursor.[8][9] It is important to note that commercial samples are often an adduct with chloroform.

Bis(1,5-cyclooctadiene)platinum(0) - Pt(cod)₂

Overview: Pt(cod)₂ is a colorless solid that serves as an entry point to other platinum compounds through the displacement of the cyclooctadiene (cod) ligands.[10] The cod ligands are chelating olefins that bind to the platinum center.

Electrochemical Profile: The electrochemical behavior of platinum-cyclooctadiene complexes has been investigated.[7] While a specific voltammogram for the Pt(0) precursor Pt(cod)₂ was not found, studies on related Pt(II)(cod) complexes provide insight. The electrochemical reduction of a Pt(II)(cod) complex would correspond to the reverse process of the oxidation of a Pt(0)(cod) species. The stability of the Pt-olefin bond influences the redox potential. Olefin ligands are generally considered less electron-donating than phosphine ligands, which would suggest that Pt(cod)₂ may have a higher oxidation potential compared to Pt(PPh₃)₄.

Summary of Electrochemical Properties

PrecursorCommon AbbreviationLigand TypeExpected Ease of OxidationKey Features
Tetrakis(triphenylphosphine)platinum(0)Pt(PPh₃)₄PhosphineModerateAir-stable, dissociates ligands in solution to form active species.[5]
Tris(dibenzylideneacetone)diplatinum(0)Pt₂(dba)₃Olefin (conjugated ketone)HighHighly reactive due to labile ligands, sensitive to air and light.[8][9]
Bis(1,5-cyclooctadiene)platinum(0)Pt(cod)₂Olefin (diene)LowerStable precursor, requires ligand displacement for reactivity.[10]

Experimental Protocol for Comparative Cyclic Voltammetry

To obtain directly comparable electrochemical data for these air-sensitive platinum(0) precursors, a standardized experimental protocol is crucial.

Objective: To determine and compare the oxidation potentials of Pt(PPh₃)₄, Pt₂(dba)₃, and Pt(cod)₂ using cyclic voltammetry.

Materials and Reagents:

  • Pt(PPh₃)₄, Pt₂(dba)₃, Pt(cod)₂

  • Anhydrous, deoxygenated acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄)

  • Ferrocene (for use as an internal standard)

  • High-purity argon or nitrogen gas

  • Polishing materials for electrodes (e.g., alumina slurry)

Instrumentation:

  • Potentiostat with cyclic voltammetry capabilities

  • Three-electrode electrochemical cell

  • Working electrode: Glassy carbon or platinum disk electrode

  • Reference electrode: Silver/silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)

  • Counter electrode: Platinum wire or gauze

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry to a mirror finish.

    • Rinse thoroughly with deionized water and the chosen organic solvent.

    • Dry the electrode completely.

  • Solution Preparation (under inert atmosphere):

    • All solutions should be prepared and handled in a glovebox or using Schlenk line techniques to exclude air and moisture.[11]

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous, deoxygenated solvent.

    • Prepare 1-5 mM solutions of each platinum(0) precursor in the electrolyte solution.

    • Prepare a solution of ferrocene in the electrolyte solution for internal referencing.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Fill the cell with the solution of the platinum(0) precursor.

    • Maintain a blanket of inert gas over the solution throughout the experiment.[11]

    • Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.

    • Record the cyclic voltammogram of the platinum(0) precursor solution. A typical scan rate is 100 mV/s, but this can be varied to investigate the reversibility of the electrochemical processes.[12]

    • After recording the voltammogram of the precursor, add a small amount of the ferrocene solution to the cell and record another voltammogram. The reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference potential.

  • Data Analysis:

    • Determine the peak oxidation potential (Eₚₐ) for each platinum(0) precursor from its voltammogram.

    • Reference the measured potentials to the Fc/Fc⁺ couple.

    • Compare the referenced oxidation potentials of the three precursors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Prepare Electrodes p2 Prepare Solutions (Inert Atmosphere) p1->p2 m1 Assemble Cell p2->m1 m2 Record Background CV m1->m2 m3 Record Precursor CV m2->m3 m4 Add Ferrocene & Record CV m3->m4 a1 Determine Oxidation Potentials m4->a1 a2 Reference to Fc/Fc+ a1->a2 a3 Compare Precursors a2->a3

Caption: Workflow for the comparative electrochemical analysis of platinum(0) precursors.

Conclusion: Making an Informed Choice

The electrochemical comparison of platinum(0) precursors provides invaluable insights into their relative reactivities.

  • Pt(PPh₃)₄ offers a balance of stability and reactivity, making it a versatile and commonly used precursor. Its moderate oxidation potential reflects the electron-donating nature of the phosphine ligands.

  • Pt₂(dba)₃ , with its labile dba ligands, is expected to exhibit the lowest oxidation potential, translating to high reactivity. This makes it an excellent choice for reactions that require a highly active, coordinatively unsaturated Pt(0) species, though its handling requires stringent inert atmosphere techniques.

  • Pt(cod)₂ is a stable precursor with olefinic ligands. It is anticipated to have a higher oxidation potential than its phosphine and dba counterparts, suggesting that it may require more energetic conditions for oxidative addition.

By understanding the electrochemical properties and employing the standardized protocol outlined in this guide, researchers can confidently select the most appropriate platinum(0) precursor to achieve their desired synthetic outcomes, optimizing reaction conditions and maximizing efficiency.

References

  • Verpekin, V. V., Chudin, O., Kondrasenko, A., & Rubaylo, A. I. (n.d.). (I)—Cyclic voltammograms at the Pt-electrode of (a)—Pt(PPh3)4, (b)—(1a). ResearchGate. Retrieved from [Link]

  • El-Ghamry, M. A., & Kȗçȗkgȗzel, Ş. G. (2014). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Inorganica Chimica Acta, 412, 137-143. [Link]

  • Duke University. (n.d.). Duke University Dissertation Template. Retrieved from [Link]

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  • The Electrochemical Characterization of a Platinum Cyclooctadiene Complex as a Guest Molecule in the Presence of ÃŁ-Cyclodextrin. (1993). Scholars' Mine. [Link]

  • New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. (2020). ACS Omega. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE. (2021). Malaysian Journal of Chemistry. [Link]

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. (n.d.). Dalton Transactions. [Link]

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  • Electrochemical Properties of Palladium and Platinum Phosphine Complexes. (1995). Defense Technical Information Center. [Link]

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  • Schiavon, G., Zecchin, S., Cogoni, G., & Bontempelli, G. (1973). Anodic oxidation of triphenylphosphine at a platinum electrode in acetonitrile medium. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 48(3), 425–431. [Link]

  • Goldberg, R. N., & Hepler, L. G. (1968). Thermochemistry and oxidation potentials of the platinum group metals and their compounds. Chemical Reviews, 68(2), 229–252. [Link]

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  • Synthesis and characterization of dendritic platinum bisferrocenylacetylide complexes. (n.d.). East China Normal University. [Link]

  • Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. (2023). Molecules. [Link]

  • Wikipedia. (2023, October 29). Tris(dibenzylideneacetone)dipalladium(0). In Wikipedia. [Link]

  • A novel oxidative addition product from [Pt2(dba)3]: synthesis and spectroscopic characterization of a bimetallic Pt-eta2-tetrac. (n.d.). SciSpace. [Link]

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  • Weak η2-Olefin Bonding in Palladium and Platinum Allyl Cationic Complexes Containing Chiral Monodentate Ligands with α-Phenyl Methyl Amine Side Chains. (n.d.). Organometallics. [Link]

  • Wikipedia. (2023, August 29). Tetrakis(triphenylphosphine)platinum(0). In Wikipedia. [Link]

  • Zwitterionic and cationic bis(phosphine) platinum(II) complexes: structural, electronic, and mechanistic comparisons relevant to ligand exchange and benzene C-H activation processes. (2003). Journal of the American Chemical Society. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethylenebis(triphenylphosphine)platinum(0) (CAS No. 12120-15-9). As a valuable platinum-based catalyst in synthetic chemistry, its unique organometallic nature necessitates rigorous disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a deep dive into the causality behind these protocols, grounded in authoritative safety data and best practices for hazardous waste management.

Hazard Profile and Safety Rationale

Ethylenebis(triphenylphosphine)platinum(0) is an air- and light-sensitive, solid organometallic compound.[1] Its hazard profile stems from two primary sources: the inherent toxicity and environmental persistence of the heavy metal platinum, and the irritant nature of the compound itself. Improper disposal can lead to the contamination of aquatic ecosystems and pose risks to human health. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Furthermore, it is designated as severely hazardous for water (WGK 3).

The core principle behind its disposal is waste isolation and containment . Under no circumstances should this chemical or its residues be disposed of via standard laboratory drains or in the general trash.[2][3] Doing so violates regulatory standards and introduces a persistent heavy metal pollutant into the environment.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Water Hazard ClassWGK 3Severely hazardous for water.

Core Disposal Protocol: From Benchtop to Pickup

This protocol ensures that all waste streams containing Ethylenebis(triphenylphosphine)platinum(0) are handled in a compliant and safe manner.

Step 1: Waste Identification and Segregation

The first critical step is to identify and segregate all materials that have come into contact with the compound. This includes:

  • Unused or Expired Product: The pure, solid chemical.

  • Contaminated Labware: Weigh boats, spatulas, filter papers, and any disposable equipment used during handling.

  • Contaminated Personal Protective Equipment (PPE): Gloves, bench liners, and other disposable PPE.

  • Reaction Residues: Solutions or solids from reaction workups containing the compound or its derivatives.

Causality: Proper segregation is paramount. Mixing this organometallic waste with other waste streams, such as halogenated solvents or strong acids, can create unknown and potentially hazardous reactions.[3] It also complicates the final disposal process, which is often tailored to specific chemical classes. Keep this waste stream separate from oxidizing agents, with which some platinum compounds can react explosively.[1]

Step 2: Proper Containerization

All identified waste must be collected in a designated, robust, and chemically resistant container.

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass wide-mouth container with a screw-top lid.[4] This prevents leakage and is resistant to trace solvents that may be present on contaminated items.

  • For Liquid Waste (Solutions): Collect in a separate, clearly marked HDPE or glass solvent waste bottle. Ensure the container material is compatible with the solvent used.

Causality: The container must be tightly sealed to prevent the release of dust or vapors.[2][5] Containers should never be filled to more than 90% of their capacity to allow for expansion and prevent spillage during transport.[4][6]

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. The waste container must bear a completed Hazardous Waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Ethylenebis(triphenylphosphine)platinum(0) Waste".

  • The associated hazards (e.g., Irritant, Environmental Hazard).

  • The date accumulation started.

  • The specific laboratory or research group information.

Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it provides the disposal facility with the necessary information to process the waste correctly.[2]

Step 4: Secure Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • In a well-ventilated location, such as a fume hood or a ventilated cabinet. [5]

  • Equipped with secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[3]

Causality: Storing hazardous waste in a designated, ventilated area minimizes the risk of accidental exposure or spills.[3] Secondary containment is a crucial safeguard against environmental contamination should the primary container fail.

Step 5: Arranging for Final Disposal

Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Causality: EHS professionals are trained in the handling, transport, and documentation of hazardous waste. They work with licensed disposal facilities that have the capability to manage heavy metal and organometallic waste in compliance with all local, state, and federal regulations.[1][3]

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of Ethylenebis(triphenylphosphine)platinum(0) waste.

DisposalWorkflow Disposal Workflow for Ethylenebis(triphenylphosphine)platinum(0) A Waste Generation (Unused chemical, contaminated labware, PPE, residues) B Is the waste solid or liquid? A->B C Collect in designated SOLID waste container (HDPE) B->C Solid D Collect in designated LIQUID waste container (HDPE/Glass) B->D Liquid E Securely seal the container (Fill < 90%) C->E D->E F Affix completed Hazardous Waste Label E->F G Store in designated, ventilated satellite accumulation area with secondary containment F->G H Contact EHS for waste pickup and final disposal G->H

Caption: Logical flow from waste generation to final EHS hand-off.

Spill and Decontamination Procedures

In the event of a minor spill of solid Ethylenebis(triphenylphosphine)platinum(0):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material intended for solid chemical spills to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid generating dust.[1]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after cleanup.

For major spills, evacuate the area immediately, alert personnel, and contact your institution's EHS emergency line.

The Principle of Platinum Recovery

While disposal is the most common fate for laboratory-scale waste, it is important to understand the concept of platinum recovery. Given platinum's high value and finite supply, recovery is an environmentally and economically sound practice for larger quantities of waste.[7]

This is a highly specialized industrial process and should not be attempted in a standard laboratory setting . The process typically involves:

  • Controlled Incineration: The organometallic waste is incinerated at high temperatures to burn off the organic ligands (triphenylphosphine and ethylene), leaving behind a platinum-rich ash.[8]

  • Acid Digestion: The ash is then dissolved using powerful and corrosive acids, most commonly aqua regia (a mixture of nitric acid and hydrochloric acid), to bring the platinum into solution.[9]

  • Precipitation and Purification: A complex series of chemical steps is used to selectively precipitate the platinum from the solution, separating it from any other metals and impurities to yield high-purity platinum metal.[9]

Causality: This process requires specialized equipment to handle high temperatures and highly corrosive reagents, as well as deep expertise in inorganic chemistry and metallurgy.[7] For research laboratories, the safest and most compliant option is to entrust all waste containing Ethylenebis(triphenylphosphine)platinum(0) to a licensed hazardous waste management service.

References

  • How to Recycle Platinum from Laboratory Sensors , Specialty Metals. [Link]

  • Handling with Platinum , Heraeus Precious Metals. [Link]

  • Ethylenebis(triphenylphosphine)platinum(0) Safety Information , LookChem. [Link]

  • Ethylenebis(triphenylphosphine)platinum(0) , American Elements. [Link]

  • Procedure for Disposing of Hazardous Waste , MIT Environmental Health & Safety. [Link]

  • Platinum Recovery from Laboratory Chemical Waste (pt 1) , NurdRage via YouTube. [Link]

  • Toxic metals and organometallic compounds in the terrestrial environment , National Institute of Biology (NIB). [Link]

  • Platinum Recovery from Laboratory Chemical Waste (Pt 2) , NurdRage via YouTube. [Link]

  • Hazardous Waste Disposal Guide , Dartmouth College. [Link]

  • Handling Platinum Equipment , Heraeus Precious Metals Shop. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles , ETH Zürich. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work , University of Siegen. [Link]

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A Researcher's Guide to the Safe Handling of Ethylenebis(triphenylphosphine)platinum(0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethylenebis(triphenylphosphine)platinum(0). As an organometallic platinum(0) complex, this compound requires specific handling procedures to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist to provide a framework of understanding, enabling you to work with confidence and scientific integrity.

Understanding the Hazard Profile

Ethylenebis(triphenylphosphine)platinum(0) is a light yellow to beige powder.[1][2] While not having the acute toxicity profile of some platinum-based chemotherapeutics like cisplatin, it is classified with specific hazards that demand respect and appropriate precautions.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4][5]

These classifications are the foundation of our safety protocols. The fine, powdered nature of the solid increases the risk of aerosolization, making containment and personal protective equipment paramount.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial. The following table summarizes the required equipment, grounded in the known hazards of the compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile GlovesProvides a barrier against skin contact, preventing irritation.[3] Double-gloving is recommended when handling the pure solid.
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsProtects against airborne particles and accidental splashes, preventing serious eye irritation.[1][4]
Face Protection Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing or aerosolization.
Respiratory Protection NIOSH-approved N95 Dust Mask (or equivalent)Essential for preventing the inhalation of the powdered compound, which can cause respiratory tract irritation.[5]
Body Protection Flame-resistant Laboratory CoatProtects skin and personal clothing from contamination.[6][7]
Footwear Closed-toe ShoesStandard laboratory practice to protect against spills.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram and procedural steps outline a safe handling process.

cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment (Spatulas, Vials, Solvents) don_ppe->gather_materials weigh Weigh Compound in Fume Hood (Use low-flow setting if possible) gather_materials->weigh Proceed to Handling transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Dissolve/Suspend in Solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After Experiment dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Ethylenebis(triphenylphosphine)platinum(0).

Step-by-Step Handling Protocol:
  • Preparation:

    • Work Area: All handling of solid Ethylenebis(triphenylphosphine)platinum(0) must be conducted within a certified chemical fume hood to mitigate inhalation risk.[3][4]

    • PPE: Before entering the designated work area, don all required PPE as outlined in the table above.

    • Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them in the fume hood.

  • Weighing and Transfer:

    • Handle the solid gently to minimize the creation of airborne dust.

    • When weighing, use a draft shield or a low-flow setting on the fume hood if available to prevent the powder from being disturbed.

    • Carefully transfer the weighed compound to the reaction vessel.

  • In Solution:

    • Once dissolved or suspended in a solvent, the risk of inhalation is significantly reduced. However, standard protocols for handling chemical solutions should be followed.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison control center or a doctor.[1]

  • Spills: For minor spills within a fume hood, decontaminate the area with an appropriate solvent and absorbent pads. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage and Disposal

Proper storage and disposal are integral to a comprehensive safety plan.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at +4°C.[1][8] The storage area should be well-ventilated and locked.[1][4]

  • Disposal: All waste contaminated with Ethylenebis(triphenylphosphine)platinum(0), including empty containers, weighing paper, and gloves, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

By understanding the specific hazards of Ethylenebis(triphenylphosphine)platinum(0) and adhering to these detailed operational and safety plans, you can effectively mitigate risks and ensure a safe and productive research environment.

References

  • Journal of Chemical Education. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • LookChem. Ethylenebis(triphenylphosphine)platinum(0). [Link]

  • American Elements. Ethylenebis(triphenylphosphine)platinum(0). [Link]

  • Amherst College. SOP FOR Cisplatin. [Link]

Sources

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